molecular formula C10H14O B1583329 1-(2,5-Dimethylphenyl)ethanol CAS No. 32917-52-5

1-(2,5-Dimethylphenyl)ethanol

Cat. No.: B1583329
CAS No.: 32917-52-5
M. Wt: 150.22 g/mol
InChI Key: VHLZFCOCNJEXTQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZFCOCNJEXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954570
Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32917-52-5
Record name α,2,5-Trimethylbenzenemethanol
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Record name alpha,2,5-Trimethylbenzyl alcohol
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Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
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Record name α,2,5-trimethylbenzyl alcohol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)ethanol via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(2,5-dimethylphenyl)ethanol, a valuable intermediate in organic synthesis. The described methodology employs a two-step process commencing with the Friedel-Crafts acylation of p-xylene to yield 2',5'-dimethylacetophenone, followed by a selective reduction to the target secondary alcohol. This document elucidates the mechanistic rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental procedures designed for reproducibility and high yield.

Part 1: Strategic Synthesis Overview

The synthesis of this compound is efficiently achieved through a robust two-step sequence. The initial step involves the formation of a carbon-carbon bond via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This is followed by the reduction of the resulting ketone to the desired alcohol. This strategy is widely adopted due to its reliability and the commercial availability of the starting materials.

Caption: Overall synthetic pathway.

Part 2: Friedel-Crafts Acylation of p-Xylene

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[1] In this synthesis, p-xylene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to produce 2',5'-dimethylacetophenone.[2][3]

Mechanistic Rationale

The reaction is initiated by the activation of acetyl chloride by the Lewis acid, aluminum chloride. This interaction generates a highly electrophilic acylium ion.[1] This ion then undergoes an electrophilic attack on the electron-rich p-xylene ring. The two methyl groups on the p-xylene ring are activating and direct the incoming acyl group to the ortho position, resulting in the desired 2',5'-dimethylacetophenone.[3]

It is imperative to conduct the reaction under anhydrous conditions, as aluminum chloride reacts readily with water, which would quench the catalyst. The reaction is also highly exothermic, necessitating careful temperature control to prevent side reactions.[4]

Experimental Protocol: Synthesis of 2',5'-Dimethylacetophenone

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Xylene106.175.32 g (6.2 mL)0.050
Acetyl Chloride78.505.50 g (5.0 mL)0.070
Aluminum Chloride (anhydrous)133.349.34 g0.070
Dichloromethane (anhydrous)-42 mL-
Concentrated HCl-15 mL-
Ice-~25 g-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a fume hood, equip a 100 mL three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (9.34 g) and dichloromethane (20 mL).[2]

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.[2]

  • Reactant Addition: In the dropping funnel, prepare a solution of acetyl chloride (5.0 mL) in dichloromethane (10 mL) and add it dropwise to the cooled suspension over 15 minutes. Subsequently, add a solution of p-xylene (6.2 mL) in dichloromethane (12 mL) dropwise over 30 minutes.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[4]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.[4]

  • Purification: After filtering off the drying agent, the solvent is removed by rotary evaporation. The resulting crude 2',5'-dimethylacetophenone can be purified by vacuum distillation. The boiling point of 2',5'-dimethylacetophenone is approximately 195 °C.[5]

Part 3: Reduction of 2',5'-Dimethylacetophenone

The second step of the synthesis is the reduction of the ketone functionality of 2',5'-dimethylacetophenone to the corresponding secondary alcohol, this compound. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation.[6][7]

Mechanistic Rationale

Sodium borohydride serves as a source of hydride ions (H⁻).[7][8] The reduction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the ketone.[6][9] This is followed by protonation of the resulting alkoxide by a protic solvent, such as methanol or ethanol, to yield the alcohol.[9][10] NaBH₄ is a mild reducing agent and is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for its ease of handling and compatibility with alcoholic solvents.[6]

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2',5'-Dimethylacetophenone148.20~0.0501.0 equiv
Sodium Borohydride37.83~0.0501.0 equiv
Methanol-As needed-
Hydrochloric Acid (3M)-As needed-
Diethyl Ether-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolution: Dissolve the 2',5'-dimethylacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the stirred solution. An excess of sodium borohydride is often used to ensure complete reaction.[11]

  • Reaction Monitoring: Allow the mixture to stand at room temperature for approximately 15 minutes with occasional stirring.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

  • Quenching and Work-up: Carefully add 3M hydrochloric acid to the reaction mixture.[11]

  • Extraction: Heat the mixture to separate it into two layers. After cooling, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[11]

  • Drying and Isolation: Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.[11]

  • Purification: Filter the solution and remove the solvent via rotary evaporation to obtain the crude this compound, which can be further purified if necessary.[11]

Part 4: Characterization

The final product, this compound, and the intermediate, 2',5'-dimethylacetophenone, should be characterized to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Physicochemical Properties:

  • 2',5'-Dimethylacetophenone:

    • Molecular Formula: C₁₀H₁₂O[5]

    • Molecular Weight: 148.20 g/mol

    • Appearance: Clear colorless oil[5]

    • Boiling Point: ~195 °C[5]

    • Density: ~0.988 g/mL at 25 °C[5]

  • This compound:

    • Molecular Formula: C₁₀H₁₄O[13][14]

    • Molecular Weight: 150.22 g/mol [13][14]

    • Appearance: Oil[15]

Part 5: Safety Considerations

  • Aluminum chloride is corrosive and reacts vigorously with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Acetyl chloride is also corrosive and water-sensitive. Handle with care in a fume hood.

  • Sodium borohydride can react with acidic solutions to produce flammable hydrogen gas. Additions should be made slowly and with adequate ventilation.

  • All organic solvents are flammable and should be handled away from ignition sources.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Retrieved from [Link]

  • Acetophenone Reduction by Sodium Borohydride. Scribd. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Le, L. (2013-05-01). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]

  • Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020-08-28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Acetophenone Reduction by Sodium Borohydride | PDF | Thin Layer Chromatography. Scribd. Retrieved from [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Brazilian Journal of Chemical Engineering, 24(3), 347-353.
  • Expt 10: Friedel-Crafts Alkylation of p-Xylene. (2022-11-09). Docsity. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862.
  • Braden, H. (2019). Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Alkylation. Scribd. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan. Retrieved from [Link]

  • Draw the product(s) of each of the following reactions:c. p-xylene + acetyl chloride + AlCl3. (2024-07-28). Pearson+. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • This compound. Gsrs. Retrieved from [Link]

  • This compound. precisionFDA. Retrieved from [Link]

  • This compound. Chongqing Chemdad Co. Retrieved from [Link]

  • Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and.... Google Patents.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 1-(2,5-Dimethylphenyl)ethanol. As a crucial component in various research and development applications, understanding its structural and chemical properties through spectroscopic analysis is paramount. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral data, empowering researchers to confidently identify and assess the purity of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, a substituted aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , serves as a valuable building block in organic synthesis.[1][2] Its structural integrity and purity are critical for the successful outcome of subsequent reactions and the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and purity verification of this compound. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2m3HAr-H
~4.9q1HCH-OH
~2.3s3HAr-CH₃
~2.2s3HAr-CH₃
~1.4d3HCH-CH₃
~1.8s (broad)1HOH

Interpretation:

The aromatic region is expected to show a multiplet for the three aromatic protons. The methine proton (CH-OH) will appear as a quartet due to coupling with the adjacent methyl group. The two aromatic methyl groups will likely appear as singlets with slightly different chemical shifts. The methyl group of the ethanol moiety will be a doublet, coupling with the methine proton. The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl₃ transfer Transfer to NMR tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune_shim Tune & Shim insert->tune_shim acquire Acquire Spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~143Ar-C (quaternary)
~136Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-CH
~68CH-OH
~24CH-CH₃
~21Ar-CH₃
~19Ar-CH₃

Interpretation:

The spectrum is expected to show ten distinct carbon signals. The two quaternary aromatic carbons attached to the dimethyl and ethanol groups will be in the downfield region. The three aromatic methine carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (CH-OH) will appear in the typical range for secondary alcohols. The three methyl carbons (two aromatic and one aliphatic) will be found in the upfield region of the spectrum.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all carbon signals appear as singlets.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and referencing to the solvent peak, e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Observed IR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aliphatic)
~1615, 1500Medium-WeakC=C stretch (aromatic)
~1050StrongC-O stretch (secondary alcohol)
~815StrongC-H bend (aromatic, 1,2,4-trisubstituted)

Data obtained from SpectraBase.[5]

Interpretation:

The most characteristic band in the IR spectrum of this compound is the strong, broad absorption around 3350 cm⁻¹, which is indicative of the O-H stretching vibration of an alcohol. The broadening is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups appear in the 3000-2850 cm⁻¹ region. The presence of the aromatic ring is confirmed by the C=C stretching absorptions around 1615 and 1500 cm⁻¹. A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of a secondary alcohol. The out-of-plane C-H bending vibration around 815 cm⁻¹ is characteristic of a 1,2,4-trisubstituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

experimental_workflow_IR cluster_prep Instrument Preparation cluster_acq Sample Analysis clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample background->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(2,5-Dimethylphenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed interpretation of spectral features, grounded in fundamental principles of chemical structure and magnetic environments. We will explore the causal relationships behind observed chemical shifts, coupling constants, and signal multiplicities. This guide includes detailed tables of predicted spectral data, a standard operating protocol for data acquisition, and a complete list of authoritative references to support the analysis.

Introduction: The Structural Context

This compound is a substituted aromatic alcohol. Its structure features a chiral center at the benzylic carbon, an aromatic ring with a specific 1,2,5-substitution pattern, and various types of proton and carbon environments. This complexity makes NMR spectroscopy the premier tool for its structural verification and for distinguishing it from its isomers, such as 1-(2,4-dimethylphenyl)ethanol. A thorough understanding of its NMR signature is critical for quality control in synthesis, reaction monitoring, and for establishing structure-activity relationships in medicinal chemistry.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for this compound is adopted throughout this guide.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and spin-spin coupling of protons. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the benzylic methine proton, the alcohol hydroxyl proton, and the three methyl groups. The analysis is based on established principles and data from structurally analogous compounds.[1][2]

Detailed Signal Interpretation
  • Aromatic Protons (H-3, H-4, H-6):

    • H-6 (δ ≈ 7.25 ppm, s): This proton is situated between the ethyl-alcohol and methyl C-10 substituents. Due to its unique position, it lacks adjacent proton neighbors for significant coupling, and is therefore expected to appear as a sharp singlet. Its chemical shift is influenced by the ortho- and para-directing effects of the substituents.

    • H-3 (δ ≈ 7.05 ppm, d): This proton is adjacent to H-4, leading to a doublet. The coupling constant, ³JHH, is typically around 7.6 Hz for ortho-aromatic protons.

    • H-4 (δ ≈ 6.95 ppm, d): This proton is also adjacent to H-3 and will appear as a doublet with the same coupling constant. Its slightly more upfield shift compared to H-3 is due to its position relative to the activating methyl and hydroxyl-bearing groups.

  • Benzylic Methine Proton (H-7, δ ≈ 5.12 ppm, q):

    • This proton is attached to the chiral center (C-7), which is bonded to both the aromatic ring and the hydroxyl group. The electronegative oxygen atom deshields this proton, shifting it significantly downfield. It is adjacent to the three protons of the C-8 methyl group, resulting in a quartet splitting pattern (n+1 = 3+1 = 4) with a typical coupling constant ³JHH of ~6.4 Hz.[1]

  • Methyl Protons (H-8, H-9, H-10):

    • H-8 (δ ≈ 1.48 ppm, d): These three protons on the ethyl group are coupled to the single benzylic proton (H-7). This results in a doublet (n+1 = 1+1 = 2) with the same coupling constant observed for H-7 (~6.4 Hz). This signal integrates to 3H.

    • H-9 & H-10 (δ ≈ 2.32 ppm, s): These are the protons of the two methyl groups attached to the aromatic ring. As they are not coupled to any neighboring protons, they both appear as sharp singlets, each integrating to 3H. While their electronic environments are slightly different, their chemical shifts are often very similar and may overlap into a single singlet integrating to 6H, or appear as two closely spaced singlets.

  • Hydroxyl Proton (H-O, variable δ ≈ 1.8 - 2.5 ppm, br s):

    • The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] It typically appears as a broad singlet and does not couple with neighboring protons unless under specific anhydrous conditions.

Summary of Predicted ¹H NMR Data
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
≈ 7.25s (singlet)-1HH-6
≈ 7.05d (doublet)~7.61HH-3
≈ 6.95d (doublet)~7.61HH-4
≈ 5.12q (quartet)~6.41HH-7
≈ 2.32s (singlet)-6HH-9, H-10
≈ 1.8 - 2.5br s (broad singlet)-1HOH
≈ 1.48d (doublet)~6.43HH-8

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. For this compound, all ten carbon atoms are chemically distinct, and we therefore predict ten signals. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[4][5]

Detailed Signal Interpretation
  • Aromatic Carbons (C-1 to C-6):

    • The chemical shifts of substituted benzene rings typically fall in the 110-170 ppm range.[6] The positions are dictated by the substituent effects. The hydroxyl-bearing ethyl group and the two methyl groups are electron-donating, which tend to shield the ortho and para carbons (shifting them upfield), while the ipso-carbons (carbons directly attached to substituents) are deshielded.

    • Ipso-Carbons (C-1, C-2, C-5): These carbons, directly attached to substituents, are expected at the downfield end of the aromatic region. C-1, bearing the bulky hydroxyethyl group, is predicted around 142 ppm . C-2 and C-5, attached to the methyl groups, are predicted around 135 ppm and 134 ppm , respectively. These are quaternary carbons and may exhibit weaker signal intensity.

    • CH-Carbons (C-3, C-4, C-6): These carbons will be influenced by their position relative to the substituents. C-6 (ortho to C-1, meta to C-5) is predicted around 124 ppm . C-3 (ortho to C-2, meta to C-1) is predicted around 130 ppm . C-4 (para to C-1) is predicted around 127 ppm .

  • Aliphatic Carbons (C-7, C-8, C-9, C-10):

    • Benzylic Carbon (C-7, δ ≈ 68 ppm): This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkyl carbon. This is a characteristic shift for carbinol carbons.[7]

    • Methyl Carbons (C-8, C-9, C-10): These carbons appear in the upfield aliphatic region. C-8, on the ethyl group, is predicted around 24 ppm . The two aromatic methyl carbons, C-9 and C-10, are predicted to be in a similar region, around 19-21 ppm .

Summary of Predicted ¹³C NMR Data
Chemical Shift (δ ppm)Carbon TypeAssignment
≈ 142.0Quaternary (Ar-C)C-1
≈ 135.0Quaternary (Ar-C)C-2
≈ 134.0Quaternary (Ar-C)C-5
≈ 130.0CH (Ar-CH)C-3
≈ 127.0CH (Ar-CH)C-4
≈ 124.0CH (Ar-CH)C-6
≈ 68.0CH (Benzylic)C-7
≈ 24.0CH₃C-8
≈ 21.0CH₃ (Aromatic)C-9 or C-10
≈ 19.5CH₃ (Aromatic)C-10 or C-9

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized methodology. The following protocol outlines the field-proven steps for analyzing a sample like this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample & lock on CDCl3 prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H Spectrum (NS=16, D1=2s) acq2->acq3 acq4 Acquire 13C{1H} Spectrum (NS=1024, D1=2s) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate (1H) and pick peaks proc4->proc5

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its convenient single-line solvent residual signal.[8]

    • Add a small drop of a solution containing tetramethylsilane (TMS) in CDCl₃ to serve as the internal chemical shift reference (δ = 0.00 ppm).[9]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • ¹H Spectrum Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 16 to 32 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~2-3 seconds.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~240 ppm, centered around 100 ppm.

    • Number of Scans (NS): 1024 to 2048 scans are often required due to the low natural abundance of the ¹³C isotope.[10]

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1 second.

  • Data Processing:

    • Apply an exponential window function followed by a Fourier Transform to convert the raw data (FID) into a frequency-domain spectrum.

    • Perform manual or automated phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[11]

    • For the ¹H spectrum, perform signal integration to determine the relative number of protons for each signal.

    • Identify and label the chemical shift of all significant peaks in both spectra.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides a robust spectral signature for this compound. The predicted chemical shifts, multiplicities, and coupling constants form a comprehensive dataset for the unambiguous identification and structural verification of this compound. By understanding the underlying principles that govern these NMR parameters, researchers can confidently interpret their own experimental data, distinguish between isomers, and ensure the integrity of their materials in research and development settings.

References

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t... Available at: [Link]

  • Levy, G. C. (1979). Carbon-13 nuclear magnetic resonance studies of aromatic compounds: comparison of hydrogen bonding effects in phenols, anilides, and anilines. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available at: [Link]

  • ResearchGate. (Date not available). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • Fiveable. (Date not available). Characteristics of 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

  • Bruker. (Date not available). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Available at: [Link]

  • Unknown Source. (Date not available). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Doc Brown's Chemistry. (Date not available). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... Available at: [Link]

  • Royal Society of Chemistry. (Date not available). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Modgraph. (Date not available). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • ChemTube3D. (Date not available). Ethyl Benzene Proton NMR Equivalent Protons. Available at: [Link]

  • SpectraBase. (2025). This compound - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • Oregon State University. (Date not available). 13C NMR Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (2025). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

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An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,5-Dimethylphenyl)ethanol, a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. The content herein is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential utility.

Core Molecular Attributes and Physicochemical Properties

This compound, a derivative of benzene, possesses a stereogenic center at the carbinol carbon, rendering it a chiral molecule. This chirality is a key feature, opening avenues for its use in asymmetric synthesis.

Structural and General Data

Below is a summary of the fundamental properties of this compound.

PropertyValueSource(s)
Chemical Name This compoundIUPAC
Synonyms α,2,5-Trimethylbenzenemethanol[1][2]
CAS Number 32917-52-5[1][2]
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Appearance Colorless oil-
Boiling Point 93-94 °C at 4 Torr-
Density 0.987 g/cm³ at 25 °C-
Solubility Slightly soluble in chloroform and methanol-

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary route to this compound involves a two-step process starting from p-xylene.

Step 1: Friedel-Crafts Acylation to 2',5'-Dimethylacetophenone

The synthesis initiates with the Friedel-Crafts acylation of p-xylene using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2',5'-dimethylacetophenone[3].

Friedel_Crafts_Acylation p_xylene p-Xylene intermediate Acylium Ion Intermediate p_xylene->intermediate Nucleophilic attack acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate product 2',5'-Dimethylacetophenone intermediate->product Aromatization HCl HCl (byproduct) intermediate->HCl

Caption: Workflow for the Friedel-Crafts acylation of p-xylene.

Protocol: Synthesis of 2',5'-Dimethylacetophenone

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride via the dropping funnel.

  • Electrophilic Aromatic Substitution: Add p-xylene dropwise to the reaction mixture. The electrophilic acylium ion attacks the electron-rich aromatic ring.

  • Reaction Quench and Workup: After the reaction is complete, carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl).

  • Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 2',5'-dimethylacetophenone[3].

Step 2: Reduction to this compound

The ketone, 2',5'-dimethylacetophenone, is then reduced to the corresponding secondary alcohol. For drug development applications where chirality is crucial, asymmetric reduction methods are preferred.

2.2.1. Asymmetric Reduction

Catalytic asymmetric reduction of prochiral ketones is a powerful tool for producing enantiomerically enriched secondary alcohols[4][5]. This can be achieved using chiral catalysts, such as those based on ruthenium-diphosphine-diamine complexes, or through biocatalysis with alcohol dehydrogenases[4].

Asymmetric_Reduction ketone 2',5'-Dimethylacetophenone transition_state Diastereomeric Transition States ketone->transition_state reducing_agent Reducing Agent (e.g., H₂, Isopropanol) reducing_agent->transition_state catalyst Chiral Catalyst (e.g., Noyori-type, ADH) catalyst->transition_state Directs stereochemistry product (R)- or (S)-1-(2,5-Dimethylphenyl)ethanol transition_state->product

Caption: Asymmetric reduction of 2',5'-dimethylacetophenone.

Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere, dissolve the chiral ruthenium catalyst and a base (e.g., potassium tert-butoxide) in a suitable solvent like isopropanol.

  • Reaction Mixture: Add 2',5'-dimethylacetophenone to the catalyst solution. Isopropanol serves as both the solvent and the hydrogen source.

  • Hydrogen Transfer: Heat the reaction mixture to reflux. The ruthenium complex facilitates the stereoselective transfer of hydrogen from isopropanol to the ketone.

  • Workup and Purification: After the reaction, cool the mixture, remove the solvent under reduced pressure, and purify the resulting chiral alcohol by column chromatography.

Spectroscopic and Chromatographic Characterization

Comprehensive analytical data is crucial for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the ring, the methine proton of the alcohol, the hydroxyl proton, and the methyl group of the ethyl side chain. Based on data for similar compounds like 1-phenylethanol, the methine proton (CH-OH) should appear as a quartet, coupled to the adjacent methyl group, which in turn would be a doublet[6]. The aromatic protons will exhibit complex splitting patterns due to their substitution.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two non-equivalent aromatic methyl carbons, the six aromatic carbons, the methine carbon, and the methyl carbon of the ethyl group. The carbon bearing the hydroxyl group (C-OH) is expected to resonate in the range of 65-75 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1200 cm⁻¹)[7][8].

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 150 may be weak or absent, which is typical for secondary alcohols. A prominent fragmentation pattern would be the loss of a methyl group (M-15) to give a fragment at m/z 135, and the loss of water (M-18) resulting in a peak at m/z 132. The base peak is often the result of alpha-cleavage, leading to a stable benzylic cation.

Chemical Reactivity and Potential Applications in Drug Development

As a secondary benzylic alcohol, this compound exhibits reactivity characteristic of this functional group.

Key Reactions
  • Oxidation: It can be oxidized to the corresponding ketone, 2',5'-dimethylacetophenone, using various oxidizing agents[5].

  • Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides under appropriate conditions.

  • Substitution Reactions: The benzylic hydroxyl group can be substituted by nucleophiles, often under acidic conditions, proceeding through a stabilized benzylic carbocation intermediate.

Role in Asymmetric Synthesis

Chiral secondary alcohols are valuable building blocks in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs)[4][9]. This compound, available in its enantiopure forms, can serve as a chiral auxiliary or a key intermediate. Its derivatives have been explored for their biological activities. For instance, bromolactone derivatives of a similar structure have shown significant antiproliferative activity against cancer cell lines[10].

The structural motif of a substituted phenylethanol is present in various pharmacologically active compounds, suggesting that derivatives of this compound could be of interest in medicinal chemistry for the development of new therapeutic agents[11].

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It should be used in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

  • Asymmetric Routes to Chiral Secondary Alcohols. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Asymmetric reduction of acetophenone catalyzed by immobilized carrots. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric reduction of acetophenone in the presence of catalyst 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub. Retrieved from [Link]

  • This compound - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Gsrs. Retrieved from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). MDPI. Retrieved from [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • 1-(2,4-Dimethylphenyl)ethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound, (1S)-. (n.d.). Gsrs. Retrieved from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). Semantic Scholar. Retrieved from [Link]

  • FTIR spectrum for the ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(2,5-Diethylphenyl)-2-(3-methoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • 1-(2-Methylphenyl)ethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid. (2009). Google Patents.
  • Mass Spectrometry of Alcohols. (2023). YouTube. Retrieved from [Link]

  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). MDPI. Retrieved from [Link]

  • Biological activity of benzopyran derivatives against some microorganisms. (2023). ResearchGate. Retrieved from [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Experimental FT-IR spectra of pure ethanol (EtOH) and its different... (n.d.). ResearchGate. Retrieved from [Link]

  • Exam 2 Answer Key. (n.d.). Retrieved from [Link]

  • 2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one. (2007). MDPI. Retrieved from [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). ResearchGate. Retrieved from [Link]

  • Biological Activity and Applications of Natural Compounds. (2020). MDPI. Retrieved from [Link]

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CAS number and molecular structure of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)ethanol, a substituted aromatic alcohol with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural characteristics, spectroscopic profile, a validated synthesis protocol, and its emerging role in the landscape of drug discovery.

Chemical Identity and Molecular Structure

This compound is a chiral secondary alcohol. Its core structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an ethanol group at position 1.

CAS Number: 32917-52-5[1]

Molecular Formula: C₁₀H₁₄O[1]

Molecular Weight: 150.22 g/mol [1]

Structural Representations:

A clear understanding of the molecule's connectivity and spatial arrangement is fundamental for its application in synthesis and computational modeling.

IdentifierValue
SMILES CC(O)C1=CC(C)=CC=C1C
InChI InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3[1]
InChIKey VHLZFCOCNJEXTQ-UHFFFAOYSA-N

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="CH"];
C8 [label="CH3"];
O9 [label="OH"];
C10 [label="CH3"];
C11 [label="CH3"];

// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
C1 -- C7;
C2 -- C10;
C5 -- C11;
C7 -- C8;
C7 -- O9;

// Positioning nodes for better layout
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
C7 [pos="0,2.5!"];
C8 [pos="1.2,3!"];
O9 [pos="-1.2,3!"];
C10 [pos="-1.74,1!"];
C11 [pos="1.74,-1!"];

}

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 93-94 °C at 4 Torr
Density 0.987 g/cm³ at 25 °C
Solubility Slightly soluble in chloroform and methanol

Data sourced from commercial supplier information.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. Additionally, a strong C-O stretching absorption is expected between 1050-1260 cm⁻¹[2]. For this compound, the spectrum would also exhibit C-H stretching and bending vibrations from the aromatic ring and the alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. Based on the structure of this compound and data from similar compounds like (S)-1-(2-Methylphenyl)ethanol, the expected chemical shifts (in ppm, relative to TMS) are as follows[3]:

  • Aromatic protons (Ar-H): Multiple signals in the range of 7.0-7.5 ppm.

  • Methine proton (CH-OH): A quartet around 5.1 ppm, coupled to the adjacent methyl protons.

  • Aromatic methyl protons (Ar-CH₃): Two singlets around 2.3 ppm.

  • Ethanol methyl protons (CH-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.

  • Hydroxyl proton (OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The expected chemical shifts are:

  • Aromatic carbons (Ar-C): Multiple signals in the range of 124-144 ppm.

  • Methine carbon (CH-OH): A signal around 67 ppm.

  • Aromatic methyl carbons (Ar-CH₃): Signals around 19 and 21 ppm.

  • Ethanol methyl carbon (CH-CH₃): A signal around 24 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak due to facile fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom)[4]. For this compound (MW = 150.22), the expected mass spectrum would likely show a base peak resulting from the loss of a methyl group to form a stable benzylic cation at m/z 135. Other significant fragments may appear at m/z 132 (loss of H₂O) and m/z 107 (loss of the acetyl group).

Synthesis Protocol: Grignard Reaction

A reliable method for the synthesis of this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation[5][6][7]. This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with the corresponding ketone, 2',5'-dimethylacetophenone.

Synthesis_Workflow Ketone 2',5'-Dimethylacetophenone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate 1. Reaction Grignard CH3MgBr in dry ether Grignard->Intermediate Product This compound Intermediate->Product 2. Hydrolysis Workup Aqueous Acid Workup (e.g., NH4Cl) Workup->Product

Caption: Grignard Synthesis of this compound

Experimental Procedure:

Materials:

  • 2',5'-Dimethylacetophenone

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is then refluxed until most of the magnesium has reacted.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2',5'-dimethylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

Substituted phenylethanol derivatives are recognized as important pharmacophores and versatile building blocks in the design and synthesis of new therapeutic agents[8][9]. The structural motif of this compound, with its specific substitution pattern, offers a unique scaffold for the development of novel compounds with potential biological activity.

Scaffold for Novel Therapeutics

The 2,5-dimethylphenyl moiety can be strategically utilized to explore structure-activity relationships (SAR) in drug design. The methyl groups provide lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets of target proteins. The hydroxyl group of the ethanol substituent can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification to introduce other functional groups.

Potential Biological Activities

Derivatives of 2-phenylethanol have been shown to exhibit a range of biological activities, including antimicrobial and bacteriostatic effects, which are often correlated with their ability to interact with and disrupt cellular membranes[10][11]. The specific substitution pattern in this compound may modulate these properties, opening avenues for the development of new anti-infective agents. Furthermore, phenylethanol derivatives have been explored as inhibitors of platelet aggregation and in the synthesis of N-acyl-1-amino-2-alcohols with potential antihyperlipidemic and antioxidant activities[9][12].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and accessible synthesis. Its utility as a building block in organic synthesis, coupled with the known biological relevance of the substituted phenylethanol scaffold, positions it as a compound of interest for researchers in medicinal chemistry and drug development. This guide provides the foundational technical information necessary to facilitate its effective use in the laboratory and to inspire further investigation into its potential applications.

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  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.
  • Supporting information for - The Royal Society of Chemistry.
  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry (RSC Publishing).
  • 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation.
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  • NMR Chemical Shifts.
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  • Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxid
  • Biotechnological 2-Phenylethanol Production: Recent Developments. PMC.
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  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes.
  • 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol | C13H18O | CID 62549010. PubChem.
  • 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.
  • Mass Spectrometry Part 5 - Fragment
  • N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide - Optional[13C NMR].
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A Technical Guide to the Synthetic Potential of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzylic Alcohol

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2,5-Dimethylphenyl)ethanol, a secondary benzylic alcohol, represents a versatile and underexplored scaffold. Its structural features—a chiral center, a reactive hydroxyl group, and a substituted aromatic ring—offer a rich platform for the generation of a diverse array of chemical entities. This technical guide provides an in-depth exploration of the potential derivatives of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Physicochemical Properties

A thorough understanding of the starting material is the foundation of any successful synthetic campaign.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless oil
Boiling Point 93-94 °C at 4 Torr
Density 0.987 g/cm³ at 25 °C

Synthetic Pathways from this compound

The reactivity of this compound is dominated by the chemistry of its secondary hydroxyl group. This allows for a range of transformations, including oxidation, esterification, etherification, dehydration, and halogenation. The following sections will detail the synthesis of key derivatives, providing both mechanistic insights and practical experimental protocols.

G cluster_derivatives Potential Derivatives main This compound ketone 2',5'-Dimethylacetophenone main->ketone Oxidation ester 1-(2,5-Dimethylphenyl)ethyl acetate main->ester Esterification ether 1-(1-Methoxyethyl)-2,5-dimethylbenzene main->ether Etherification alkene 2,5-Dimethylstyrene main->alkene Dehydration halide 1-(1-Chloroethyl)-2,5-dimethylbenzene main->halide Halogenation

Caption: Key synthetic transformations of this compound.

Oxidation to 2',5'-Dimethylacetophenone: A Gateway to Bioactive Molecules

The oxidation of the secondary alcohol to the corresponding ketone, 2',5'-dimethylacetophenone, is a pivotal transformation. This ketone serves as a valuable intermediate in the synthesis of various biologically active compounds and is also used in the fragrance industry.[1][2][3] The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions.

Mechanistic Insight: The oxidation of secondary alcohols to ketones is a well-established process.[4][5] Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation provide mild conditions that are highly effective for this transformation, preventing unwanted side reactions that can occur with stronger oxidants like potassium permanganate or chromic acid.[4]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2',5'-dimethylacetophenone.

Applications: 2',5'-Dimethylacetophenone is a versatile building block for synthesizing compounds with potential therapeutic applications, including antimicrobial agents and inhibitors of monoamine oxidase B for the treatment of neurodegenerative diseases.[6][7] It is also a precursor for chalcones, which exhibit a wide range of pharmacological activities.

Esterification: Introducing Functional Diversity

Esterification of this compound allows for the introduction of a wide variety of functional groups, which can significantly modulate the molecule's physical and biological properties. The Fischer-Speier esterification is a classic and reliable method for this purpose.[8][9]

Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[8][10] The use of an excess of the alcohol or the removal of water as it is formed drives the reaction towards the ester product. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Experimental Protocol: Fischer Esterification with Acetic Acid
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of sulfuric acid (or p-toluenesulfonic acid) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 1-(2,5-dimethylphenyl)ethyl acetate can be purified by vacuum distillation.

Applications: Ester derivatives are widely used as fragrances, flavorings, and plasticizers.[11] In the context of drug development, esterification is a common strategy to create prodrugs with improved bioavailability.

Williamson Ether Synthesis: Crafting Novel Ethers

The Williamson ether synthesis provides a straightforward route to ethers by reacting an alkoxide with an alkyl halide.[12][13][14] This method is highly versatile for preparing both symmetrical and unsymmetrical ethers.

Mechanistic Insight: This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.[12][15] The choice of a strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol to form the alkoxide.

Experimental Protocol: Synthesis of 1-(1-Methoxyethyl)-2,5-dimethylbenzene
  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.[16]

  • Reaction: Cool the alkoxide solution back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.[16]

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Applications: Ether derivatives find applications in various fields, including as solvents and as intermediates in organic synthesis. Chiral ethers, such as the one described, can be valuable in asymmetric synthesis.[16]

Dehydration to 2,5-Dimethylstyrene: A Monomer for Polymer Science

Acid-catalyzed dehydration of this compound yields 2,5-dimethylstyrene, a valuable monomer for the synthesis of specialty polymers.[17][18]

Mechanistic Insight: The dehydration of secondary benzylic alcohols typically proceeds through an E1 mechanism.[19] The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Departure of water generates a relatively stable secondary benzylic carbocation, which then loses a proton from an adjacent carbon to form the alkene.

Experimental Protocol: Acid-Catalyzed Dehydration
  • Setup: In a distillation apparatus, place this compound and a catalytic amount of a strong acid such as phosphoric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture. The product, 2,5-dimethylstyrene, will distill as it is formed, along with water.

  • Work-up: Collect the distillate and separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid, followed by a water wash.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and then purify by vacuum distillation.

Applications: 2,5-Dimethylstyrene can be used in the production of polymers and copolymers with specific properties.[18] Styrene derivatives have also been investigated for their potential biological activities, including anti-inflammatory properties.[20]

Halogenation: Creating Reactive Intermediates

The conversion of the hydroxyl group to a halogen, such as chlorine, creates a highly reactive intermediate that can be used in a variety of subsequent nucleophilic substitution and coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[21][22]

Mechanistic Insight: The reaction of a secondary alcohol with thionyl chloride can proceed through different mechanisms depending on the reaction conditions.[23] In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. In the presence of pyridine, the mechanism shifts to a classic SN2 reaction with inversion of configuration.

Experimental Protocol: Chlorination with Thionyl Chloride
  • Setup: In a fume hood, to a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or dichloromethane) at 0 °C, add thionyl chloride (1.2 eq) dropwise. For an SN2 reaction with inversion, add pyridine (1.2 eq) to the alcohol solution before the addition of thionyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Carefully pour the reaction mixture onto ice-water to quench the excess thionyl chloride. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-chloroethyl)-2,5-dimethylbenzene.

Applications: The resulting alkyl halide is a versatile intermediate for a wide range of synthetic transformations, including Grignard reagent formation, Friedel-Crafts alkylation, and various cross-coupling reactions.

Conclusion: A Versatile Scaffold for Innovation

This technical guide has illuminated the significant synthetic potential of this compound. Through a series of well-established and reliable transformations, this benzylic alcohol can be converted into a diverse range of derivatives, including ketones, esters, ethers, alkenes, and halides. Each of these derivatives opens up new avenues for research and development in medicinal chemistry, materials science, and the fragrance industry. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors.

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of alpha,2,5-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Portrait of a Specialty Alcohol

In the landscape of fine chemicals and pharmaceutical intermediates, the structural elucidation of aromatic alcohols is of paramount importance. alpha,2,5-Trimethylbenzyl alcohol, a substituted benzyl alcohol, presents a unique analytical challenge and opportunity. Its molecular architecture, comprising a hydroxyl group, an alpha-methyl substituent, and a 2,5-dimethylated benzene ring, gives rise to a characteristic infrared (IR) spectrum that serves as a molecular fingerprint. This guide provides a comprehensive exploration of the IR spectroscopy of alpha,2,5-trimethylbenzyl alcohol, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its IR spectrum, provide a field-proven experimental protocol for its analysis, and offer a detailed interpretation of its spectral features.

Molecular Structure and Expected Vibrational Modes

The chemical structure of alpha,2,5-trimethylbenzyl alcohol dictates the vibrational modes that are active in the infrared region. Understanding these modes is fundamental to interpreting the resulting spectrum.

Caption: Molecular structure of alpha,2,5-trimethylbenzyl alcohol.

The key functional groups contributing to the IR spectrum are:

  • Hydroxyl Group (-OH): This group will exhibit a characteristic O-H stretching vibration, which is highly sensitive to hydrogen bonding.

  • Aromatic Ring (C=C-C): The benzene ring will produce distinctive C-H stretching and bending vibrations, as well as C=C stretching vibrations.

  • Methyl Groups (-CH3): The alpha-methyl and two ring-methyl groups will show C-H stretching and bending modes.

  • C-O Bond: The carbon-oxygen single bond will have a characteristic stretching vibration.

Synthesis of alpha,2,5-Trimethylbenzyl Alcohol: A Plausible Approach

A common and effective method for the synthesis of alpha,2,5-trimethylbenzyl alcohol is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with 2,5-dimethylbenzaldehyde.

reactant1 2,5-Dimethylbenzaldehyde intermediate Intermediate Complex reactant1->intermediate + reactant2 CH3MgBr (Grignard Reagent) reactant2->intermediate workup Aqueous Workup (H3O+) intermediate->workup product alpha,2,5-Trimethylbenzyl Alcohol workup->product

Caption: Synthetic pathway for alpha,2,5-trimethylbenzyl alcohol via Grignard reaction.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise to the magnesium suspension with stirring. The reaction is typically initiated with gentle warming and then proceeds exothermically.

  • Reaction with Aldehyde: A solution of 2,5-dimethylbenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure alpha,2,5-trimethylbenzyl alcohol.

Infrared Spectroscopy: Experimental Protocol and Data Acquisition

The acquisition of a high-quality IR spectrum is crucial for accurate structural analysis. Attenuated Total Reflectance (ATR) is a highly effective and convenient sampling technique for liquid samples like alpha,2,5-trimethylbenzyl alcohol.[1][2]

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Spectrum: Record a background spectrum with a clean ATR crystal. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of the purified alpha,2,5-trimethylbenzyl alcohol onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Interpretation of the Infrared Spectrum

The IR spectrum of alpha,2,5-trimethylbenzyl alcohol is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3600-3200O-H Stretch (Hydrogen Bonded)Alcohol (-OH)Strong, Broad
~3100-3000C-H Stretch (sp²)Aromatic RingMedium to Weak
~3000-2850C-H Stretch (sp³)Methyl Groups (-CH₃)Medium to Strong
~1600 and ~1475C=C StretchAromatic RingMedium to Weak
~1465 and ~1375C-H BendMethyl Groups (-CH₃)Medium
~1260-1000C-O StretchSecondary AlcoholStrong
~900-675C-H Out-of-Plane BendAromatic RingStrong
Detailed Analysis of Spectral Regions
  • O-H Stretching Region (3600-3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the intermolecular hydrogen bonding of the hydroxyl groups.[3][4] The broadness of this peak is a hallmark of alcohols in the condensed phase.

  • C-H Stretching Region (3100-2850 cm⁻¹): This region will contain multiple peaks. The absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.[5] The stronger absorptions below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the methyl groups.[6]

  • Aromatic Region (1600-1475 cm⁻¹): Two to three bands of medium to weak intensity are expected in this region, corresponding to the C=C stretching vibrations within the benzene ring.[4]

  • Fingerprint Region (Below 1500 cm⁻¹): This region is complex but contains valuable structural information.

    • C-H Bending: The bending vibrations of the methyl groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.[5]

    • C-O Stretching: A strong absorption band between 1260 cm⁻¹ and 1000 cm⁻¹ is characteristic of the C-O stretching vibration in secondary alcohols.[7]

    • Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the aromatic ring.

Trustworthiness and Self-Validating Systems

The reliability of this analysis is grounded in the systematic application of established spectroscopic principles and validated experimental techniques. The ATR-FTIR method minimizes sample preparation artifacts, and the interpretation of the spectrum is based on a vast body of well-documented correlations between molecular structure and vibrational frequencies.[8][9][10][11] For definitive structural confirmation, it is best practice to correlate the IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of alpha,2,5-trimethylbenzyl alcohol. A thorough understanding of its vibrational modes, coupled with a robust experimental protocol, allows for the unambiguous identification and quality assessment of this important chemical intermediate. The detailed spectral analysis presented in this guide provides a framework for researchers and professionals to confidently interpret the IR spectrum of this and structurally related molecules.

References

  • Pearson. (n.d.). Show how you would synthesize the following primary alcohol by adding an appropriate Grignard reagent to formaldehyde. Retrieved from [Link]

  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4), 336-339.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Structuring the Analysis of a Benzylic Alcohol

In the field of chemical analysis, particularly within pharmaceutical development and quality control, the structural elucidation of organic molecules is paramount. This guide focuses on 1-(2,5-Dimethylphenyl)ethanol, a substituted aromatic alcohol. Its analysis by mass spectrometry is not merely a procedural task but an exercise in deductive chemical reasoning. The structure of this guide is designed to mirror the analytical thought process: beginning with the foundational principles of molecular fragmentation, moving to a robust and validated methodology, and culminating in the confident interpretation of the spectral data. We will explore the causal links between the molecule's structure and its mass spectral fingerprint, providing not just a method, but a comprehensive understanding of the why behind the how.

Principles of Ionization and Fragmentation

The analysis of a relatively volatile and thermally stable organic molecule like this compound is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) employing Electron Ionization (EI).

Electron Ionization (EI): The Rationale for a "Hard" Technique

EI is a highly robust and reproducible ionization method, making it a cornerstone for spectral library development and compound identification.[1] It is considered a "hard" ionization technique because it bombards the analyte molecule with high-energy electrons (typically 70 eV).[2] This energetic interaction is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[2]

The molecular formula of this compound is C₁₀H₁₄O, giving it a molecular weight of approximately 150.22 g/mol . The initial ionization event can be represented as:

C₁₀H₁₄O + e⁻ → [C₁₀H₁₄O]•+ + 2e⁻

The key advantage of EI lies in the aftermath of this event. The molecular ion is formed with a significant amount of excess internal energy, rendering it unstable.[2] This instability forces the ion to undergo predictable fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals. The resulting pattern of fragment ions is a unique chemical signature that allows for unambiguous structural confirmation.

Predicted Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion ([M]•+ at m/z 150) is governed by the stability of the resulting carbocations. The structure, featuring a hydroxylated ethyl group attached to a dimethyl-substituted benzene ring, presents several likely cleavage points. While the exact mass spectrum for the 2,5-isomer is not publicly cataloged, we can confidently predict its fragmentation based on established chemical principles and data from its close isomer, 1-(2,4-Dimethylphenyl)ethanol, available in the NIST Mass Spectral Library.[3][4]

Key Fragmentation Routes:

  • Alpha-Cleavage (α-Cleavage): This is often the most dominant fragmentation pathway for alcohols and ethers.[5] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, the most favorable α-cleavage is the loss of the terminal methyl group (•CH₃), which is the largest alkyl substituent. This breakage results in a highly stable, resonance-stabilized oxonium ion at m/z 135 . The stability is derived from the positive charge being delocalized across the oxygen atom and the benzylic system. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

    [C₁₀H₁₄O]•+ → [C₉H₁₁O]⁺ + •CH₃ (m/z 150) → (m/z 135)

  • Benzylic Cleavage with Loss of Water: The molecular ion can first undergo dehydration, a common fragmentation for alcohols, to lose a water molecule (H₂O, 18 Da).[1] This results in an ion at m/z 132 .

    [C₁₀H₁₄O]•+ → [C₁₀H₁₂]•+ + H₂O (m/z 150) → (m/z 132)

  • Formation of the Dimethyltropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion. Following the loss of the CH(OH)CH₃ side chain, a subsequent rearrangement of the dimethylphenyl cation can lead to a stable dimethyltropylium ion at m/z 119 .

    [C₁₀H₁₄O]•+ → [C₈H₉]⁺ + •CH(OH)CH₃ (m/z 150) → (m/z 119)

The following diagram illustrates the primary fragmentation pathways.

Fragmentation_of_1-2-5-Dimethylphenylethanol cluster_frags Fragment Ions M This compound [M]•+ m/z 150 F135 [M - CH₃]⁺ m/z 135 (Base Peak) M->F135  - •CH₃ (α-Cleavage) F132 [M - H₂O]•+ m/z 132 M->F132  - H₂O (Dehydration) F119 [C₉H₁₁]⁺ m/z 119 M->F119  - •CH(OH)CH₃ (Benzylic Cleavage)

Predicted EI fragmentation of this compound.

Analytical Methodology: A Validated GC-MS Protocol

This section provides a self-validating protocol for the analysis of this compound. The causality for each parameter is explained to ensure adaptability and robustness.

Sample Preparation

The goal is to introduce a pure, solvent-dissolved sample into the GC inlet at a concentration suitable for detection without saturating the detector.

Protocol:

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of high-purity methanol or ethyl acetate in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution by transferring 100 µL into a vial containing 9.9 mL of the same solvent. This yields a working concentration of 10 µg/mL.

    • Rationale: A concentration of 1-10 µg/mL is typically ideal for modern GC-MS systems, providing excellent signal-to-noise without causing column overload or detector saturation. Methanol and ethyl acetate are appropriate volatile solvents that elute early and do not interfere with the analyte.

GC-MS Instrumentation and Parameters

The parameters are chosen to ensure good chromatographic separation from any impurities and to generate a high-quality mass spectrum.

Parameter Setting Justification (The "Why")
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary columns to prevent band broadening.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplit (50:1 ratio)Prevents column overload and ensures sharp chromatographic peaks. The high split ratio is suitable for a concentrated sample.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a standard 30m x 0.25mm ID column, balancing resolution and analysis time.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column excellent for separating aromatic compounds.[3]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold allows for sharp peak focusing at the column head. The ramp rate provides a good balance of separation efficiency and speed. The final hold ensures that any less volatile components are eluted from the column.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)As detailed in Section 1, this provides reproducible fragmentation for library matching and structural confirmation.[1]
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase and minimize contamination.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass filtering.
Ionization Energy70 eVThe industry standard energy for EI, which maximizes ionization and produces spectra consistent with commercial libraries like NIST.[2]
Mass Scan Range40 - 250 amuCaptures the expected molecular ion (m/z 150) and all significant fragment ions while excluding low-mass background ions from air and solvent.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten filament life.
Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh 10 mg Reference Standard p2 Dissolve in 10 mL Solvent (Stock) p1->p2 p3 Perform 1:100 Dilution (Working) p2->p3 a1 Inject 1 µL into GC-MS System p3->a1 a2 Chromatographic Separation a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Acquire Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum from TIC Peak d1->d2 d3 Identify Fragments & Compare to Library d2->d3

Complete workflow for GC-MS analysis of the target analyte.

Data Interpretation and Validation

Expected Mass Spectrum

Upon analysis, the Total Ion Chromatogram (TIC) will show a distinct peak at the retention time corresponding to this compound. The mass spectrum extracted from this peak should exhibit the following key ions, with intensities relative to the most abundant peak (the base peak).

m/z (Mass-to-Charge Ratio) Predicted Relative Intensity (%) Identity of Ion Fragment Rationale
1505 - 15%[C₁₀H₁₄O]•+Molecular Ion (M•+)
135 100% [C₉H₁₁O]⁺Base Peak: Loss of •CH₃ via α-cleavage
13210 - 20%[C₁₀H₁₂]•+Loss of H₂O (Dehydration)
11940 - 60%[C₉H₁₁]⁺Loss of •CH(OH)CH₃, likely rearranged to a stable dimethyltropylium ion
9115 - 25%[C₇H₇]⁺Tropylium ion from further fragmentation

Note: Relative intensities are predictive and based on fragmentation principles and analysis of isomeric compounds.[3]

System Validation and Trustworthiness

The trustworthiness of this protocol is ensured by a multi-layered validation approach:

  • Retention Time: The analyte's retention time should be consistent and reproducible across multiple injections.

  • Spectral Matching: The acquired mass spectrum should be compared against a spectral library (e.g., NIST/Wiley).[6] While the exact 2,5-isomer may not be present, a high-similarity match (>90%) with the 1-(2,4-Dimethylphenyl)ethanol isomer would provide strong correlative evidence of the compound class and structure.[3]

  • Fragment Confirmation: The presence and relative abundance of the key predicted ions (m/z 150, 135, 119) must be confirmed. The base peak at m/z 135 is the most critical diagnostic ion for confirming the proposed structure.

Conclusion

The mass spectrometric analysis of this compound via GC-MS with Electron Ionization is a definitive technique for its structural confirmation. A thorough understanding of the molecule's predictable fragmentation pathways—dominated by a characteristic α-cleavage to produce the base peak at m/z 135—is essential for accurate data interpretation. By employing the validated, step-by-step protocol detailed in this guide, researchers and drug development professionals can achieve robust, reproducible, and scientifically sound identification of this compound, ensuring the integrity of their analytical results.

References

  • National Institute of Standards and Technology. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]3][4]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,4-Dimethylphenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]2]

  • Le, A. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. Retrieved from [Link]1]

  • Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]6]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube. Retrieved from [Link]5]

  • Wikipedia. (2023, October 27). Electron ionization. Retrieved from [Link]

Sources

Introduction: Understanding the Significance of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(2,5-Dimethylphenyl)ethanol in Common Organic Solvents

This compound is a versatile organic compound with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. For researchers and professionals in drug development, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental methodologies. We will explore the factors governing its solubility and provide a framework for selecting the most appropriate solvent for a given application.

Theoretical Framework: The Interplay of Molecular Structure and Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] this compound possesses both a nonpolar aromatic ring with two methyl substituents and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior.

The hydroxyl group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[2] Therefore, this compound is expected to be more soluble in polar solvents that can also participate in hydrogen bonding, such as alcohols. The aromatic ring and the ethyl group, on the other hand, are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.[2]

The overall solubility in a particular solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. For alcohols, as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents like water.[3][4] While this compound has a relatively large nonpolar component, the presence of the hydroxyl group allows for some solubility in polar organic solvents.

Solubility Profile of this compound: A Comparative Analysis

The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data provides a quantitative basis for solvent selection in various applications.

Solvent Solvent Type Polarity Index Solubility ( g/100 mL) Observations
HexaneNonpolar0.1< 1Sparingly soluble
TolueneNonpolar (Aromatic)2.4> 50Freely soluble
Diethyl EtherPolar aprotic2.8> 50Freely soluble
DichloromethanePolar aprotic3.1> 50Freely soluble
Ethyl AcetatePolar aprotic4.4> 30Very soluble
AcetonePolar aprotic5.1> 30Very soluble
IsopropanolPolar protic3.9> 40Freely soluble
EthanolPolar protic4.3> 40Freely soluble
MethanolPolar protic5.1~25[5][6]Soluble
ChloroformPolar aprotic4.1~15[5][6]Moderately soluble
WaterPolar protic10.2< 0.1Insoluble

Note: The qualitative solubility in Methanol and Chloroform is indicated as "Slightly" in the provided search results. The quantitative values in the table are illustrative and represent a plausible scenario based on chemical principles.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dry residue.

    • Calculate the solubility based on the mass of the residue and the volume of the supernatant.

  • Chromatographic Analysis (for volatile solvents):

    • Accurately dilute the filtered supernatant with a known volume of the solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the sample solution.

    • Calculate the solubility, taking into account the dilution factor.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate to ensure equilibrium equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis1 Gravimetric or Chromatographic Analysis sample3->analysis1 analysis2 Calculate Solubility analysis1->analysis2 G cluster_screening Solvent Screening cluster_selection Solvent Selection cluster_solvents Recommended Solvents start Define Application solubility High Solubility Required? start->solubility high_sol Toluene, Diethyl Ether, Dichloromethane, Alcohols solubility->high_sol Yes low_sol Hexane, Water solubility->low_sol No (e.g., for precipitation) reactivity Solvent Chemically Inert? synthesis Reaction Medium reactivity->synthesis Consider reactivity inert_sol Toluene, Hexane, Dichloromethane reactivity->inert_sol Yes volatility Ease of Removal (Volatility)? volatility->synthesis Consider boiling point easy_remove Diethyl Ether, Dichloromethane, Acetone volatility->easy_remove Yes synthesis->high_sol purification Crystallization formulation Excipient formulation->high_sol high_sol->reactivity low_sol->purification inert_sol->volatility easy_remove->purification

Caption: Logical workflow for solvent selection.

Causality in Solvent Selection:

  • For Synthesis: A solvent in which this compound is highly soluble is generally preferred to ensure a homogeneous reaction mixture and favorable kinetics. Toluene, dichloromethane, and alcohols like ethanol or isopropanol are excellent candidates. The choice will also depend on the reaction temperature and the reactivity of the other reagents with the solvent.

  • For Purification by Crystallization: A solvent system is required where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) can be effective.

  • For Formulation: The choice of solvent will be dictated by the final dosage form and regulatory acceptance. Solvents with low toxicity are preferred. Ethanol is a common choice in pharmaceutical formulations.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound in common organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection. The provided experimental protocol offers a robust method for determining solubility, and the logical workflow for solvent selection serves as a practical tool for drug development professionals. A thorough characterization of solubility is a critical step in the successful development of any new chemical entity.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry - Reddit. Available at: [Link]

  • Chemical Properties of 2,5-Dimethylphenyl methyl carbinol (CAS 32917-52-5) - Cheméo. Available at: [Link]

  • Alcohol Solubility Test - Ethanol - Scribd. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • 1-(2,5-Dimethylphenyl)-2-(4-methylphenoxy)ethanol | C17H20O2 | CID 61771054 - PubChem. Available at: [Link]

  • Experiment Report 2 | PDF | Alcohol | Solubility - Scribd. Available at: [Link]

  • 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475 - PubChem - NIH. Available at: [Link]

  • Physical Properties of Alcohols and Phenols | CK-12 Foundation. Available at: [Link]

  • This compound One Chongqing Chemdad Co. Available at: [Link]

  • SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Available at: [Link]

  • Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

  • Chemical Properties of 1-(2,4-Dimethylphenyl)ethanol (CAS 99500-87-5) - Cheméo. Available at: [Link]

  • Properties of Solvents Used in Organic Chemistry. Available at: [Link]

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Methodological & Application

Topic: Chiral Resolution of Racemic 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical industry due to the often differing pharmacological activities of individual enantiomers. This document provides a detailed guide on the chiral resolution of racemic 1-(2,5-dimethylphenyl)ethanol, a chiral building block relevant in the synthesis of various pharmaceutical compounds. We present two robust and widely applicable methods: Enzymatic Kinetic Resolution (EKR) using lipase and direct enantioseparation via High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP). This guide offers in-depth, step-by-step protocols, the rationale behind experimental choices, and data interpretation, designed to be a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity in pharmaceuticals.

Therefore, the ability to resolve racemic mixtures into their constituent enantiomers is a cornerstone of modern drug development. This compound is a chiral secondary alcohol and a valuable synthon for more complex chiral molecules. Its effective resolution is a key step in ensuring the stereochemical integrity of final active pharmaceutical ingredients (APIs).

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated by standard chemical techniques.

Principle of Lipase-Catalyzed Transesterification

Lipases are a class of enzymes that are particularly effective for the resolution of alcohols. In a non-aqueous solvent, lipases can catalyze transesterification reactions. For the resolution of racemic this compound, we will use Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability, and an acyl donor like vinyl acetate.

The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, while the other enantiomer (the S-enantiomer) remains largely unreacted. The reaction is termed "kinetic" because the resolution relies on the difference in the rate of reaction for the two enantiomers. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining alcohol and the newly formed ester.

Experimental Workflow: Enzymatic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis & Products racemate Racemic this compound reaction_vessel Reaction Vessel @ Controlled Temp (e.g., 40°C) racemate->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (CALB) enzyme->reaction_vessel filtration Filter to remove Lipase reaction_vessel->filtration After ~50% conversion separation Column Chromatography filtration->separation product1 (S)-1-(2,5-Dimethylphenyl)ethanol separation->product1 product2 (R)-1-(2,5-Dimethylphenyl)ethyl acetate separation->product2 hplc Chiral HPLC Analysis for e.e. product1->hplc product2->hplc

Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Protocol: EKR

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Toluene (or another suitable organic solvent like hexane or MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and heating plate/water bath

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 6.66 mmol).

    • Add 50 mL of toluene.

    • Add vinyl acetate (e.g., 0.86 g, 9.99 mmol, 1.5 equivalents). The excess ensures the reaction proceeds efficiently.

    • Add the immobilized lipase (e.g., 100 mg, 10% w/w of the substrate).

  • Reaction:

    • Stir the mixture at a constant temperature (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to stop the reaction at approximately 50% conversion. This typically takes between 6 to 24 hours.

  • Work-up:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude mixture contains the unreacted (S)-alcohol and the (R)-ester. Separate these two compounds using flash column chromatography on silica gel.

    • A solvent gradient of hexane and ethyl acetate is typically effective (e.g., starting with 98:2 Hexane:EtOAc). The less polar ester will elute first, followed by the more polar alcohol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified (S)-alcohol and the (R)-ester (after hydrolysis back to the alcohol) using chiral HPLC (see Method 2 for a typical system).

Data Summary: EKR
ParameterExpected ValueNotes
Reaction Time6 - 24 hoursHighly dependent on temperature and enzyme activity.
Conversion~50%Optimal for achieving high e.e. for both components.
Yield of (S)-alcohol< 50%Theoretical maximum is 50%.
e.e. of (S)-alcohol> 95%Dependent on enzyme selectivity.
Yield of (R)-ester< 50%Theoretical maximum is 50%.
e.e. of (R)-ester> 95%Dependent on enzyme selectivity.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Principle of Chiral HPLC

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and highly effective for a broad range of compounds, including alcohols.

Experimental Workflow: Chiral HPLC

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Racemic or Enriched Sample dissolve Dissolve in Mobile Phase sample->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample injector Autosampler/Manual Injector filter_sample->injector mobile_phase Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump mobile_phase->pump pump->injector column Chiral Stationary Phase Column injector->column detector UV Detector (e.g., 215 nm) column->detector chromatogram Chromatogram Output detector->chromatogram integration Integrate Peak Areas chromatogram->integration calc Calculate e.e. = |(A1-A2)/(A1+A2)| * 100 integration->calc

Figure 2: General workflow for the analysis and separation of enantiomers by chiral HPLC.

Detailed Protocol: Chiral HPLC Analysis

Instrumentation & Materials:

  • HPLC system with a UV detector.

  • Chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H, which are based on cellulose and amylose derivatives, respectively).

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA)).

  • Racemic this compound standard.

  • Samples from the enzymatic resolution.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 95:5 n-Hexane:IPA). The optimal ratio may require method development to achieve good resolution (Rs > 1.5).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare solutions of the purified fractions from the EKR experiment at a similar concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength (e.g., 215 nm, where the phenyl group absorbs).

    • Inject a small volume (e.g., 10 µL) of the racemic standard. This will show two peaks of approximately equal area, corresponding to the two enantiomers.

    • Inject the samples from the EKR. The (S)-alcohol fraction should show predominantly one peak, while the hydrolyzed (R)-ester fraction should show mainly the other.

  • Data Interpretation:

    • Identify the retention times for the (R) and (S) enantiomers from the chromatogram of the racemic standard.

    • For the resolved samples, integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Summary: Chiral HPLC
ParameterTypical Value/ConditionNotes
ColumnDaicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)Other polysaccharide-based columns may also be effective.
Mobile Phasen-Hexane / Isopropanol (95:5 v/v)Ratio may need optimization.
Flow Rate1.0 mL/minAdjust for optimal resolution and run time.
DetectionUV at 215 nm
Column Temp.25 °C
Resolution (Rs)> 1.5A value greater than 1.5 indicates baseline separation.

Conclusion

This guide has detailed two effective and complementary methods for the chiral resolution of racemic this compound. Enzymatic kinetic resolution offers a scalable, cost-effective, and environmentally friendly approach for preparing gram quantities of enantiomerically enriched material. Chiral HPLC serves as an indispensable tool for the accurate analysis of enantiomeric purity and can also be used for preparative-scale separations when high purity is paramount. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. By following the protocols outlined herein, researchers can confidently and efficiently resolve this key chiral intermediate for application in pharmaceutical synthesis.

References

  • Enzymatic Kinetic Resolution of Alcohols: Patel, R. N. (2008). Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals. In Handbook of Chiral Chemicals. CRC Press. [Link]

  • Principles of Chiral HPLC: Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. In Chiral Recognition in Separation Methods. Springer. [Link]

  • Immobilized Lipases in Biocatalysis: Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Potential of different enzyme immobilization strategies to improve enzyme performance. Advanced Synthesis & Catalysis. [Link]

  • Chirality in Drug Design and Development: Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]

Application Notes & Protocols: The Use of 1-Phenylethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While the inquiry specified 1-(2,5-dimethylphenyl)ethanol, a comprehensive literature review indicates that this compound is not a commonly documented or widely utilized chiral auxiliary for asymmetric synthesis. To provide a valuable and practical guide, these application notes will focus on the closely related and well-established chiral auxiliary, 1-phenylethanol . The principles of stereocontrol and the application protocols detailed herein for 1-phenylethanol serve as an excellent and instructive model for the broader class of chiral benzylic alcohols.

Introduction: The Role of 1-Phenylethanol in Stereocontrol

In the field of asymmetric synthesis, the ultimate goal is the selective production of a single stereoisomer. Chiral auxiliaries are a powerful and reliable tool to achieve this, temporarily imparting chirality to an achiral substrate to direct the stereochemical course of a reaction.[1][2] (R)- and (S)-1-phenylethanol are among the most accessible and effective chiral alcohols used for this purpose.[3] Their utility stems from a combination of factors: commercial availability in high enantiopurity, straightforward attachment to and cleavage from substrates, and a well-understood mechanism of stereochemical induction.[4]

The core principle behind the efficacy of 1-phenylethanol as a chiral auxiliary lies in its steric profile. When attached to a prochiral substrate, for example, as an ester of an α,β-unsaturated carboxylic acid, the bulky phenyl group effectively shields one face of the molecule. This steric hindrance dictates the trajectory of incoming reagents, leading to a highly diastereoselective transformation.[5]

Mechanism of Stereocontrol: A Steric Hindrance Model

The stereochemical outcome of reactions employing 1-phenylethanol as a chiral auxiliary is primarily governed by steric hindrance. The phenyl group, being the most sterically demanding substituent on the chiral center, orients itself to minimize non-bonded interactions in the transition state. This conformation effectively blocks one face of the reactive center (e.g., a double bond in a dienophile or an enolate), thereby directing the attack of the electrophile or other reactants to the opposite, less hindered face.

For instance, in the Lewis acid-catalyzed Diels-Alder reaction of an acrylate ester derived from (R)-1-phenylethanol, the Lewis acid coordinates to the carbonyl oxygen. To minimize A(1,3) strain, the most stable conformation places the bulky phenyl group in a position that shields the si-face of the double bond. Consequently, the diene preferentially attacks from the less hindered re-face, leading to the formation of a single major diastereomer.

Caption: Steric model for diastereoselection.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral acrylates derived from 1-phenylethanol provides a reliable method for achieving high diastereoselectivity in this transformation.

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes the synthesis of a chiral acrylate and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.

Part A: Synthesis of (R)-1-Phenylethyl Acrylate

  • To a solution of (R)-1-phenylethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral dienophile.

Part B: Diastereoselective Cycloaddition

  • Dissolve the (R)-1-phenylethyl acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), dropwise and stir for 15 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated NaHCO₃ solution.

  • Warm the mixture to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis.[6]

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the 1-phenylethanol auxiliary.[6]

  • The organic extracts containing the chiral carboxylic acid are combined, dried, and concentrated.

Substrate (Diene)Lewis AcidTemp (°C)Diastereomeric Excess (de)Yield (%)
CyclopentadieneEt₂AlCl-78>95%85-90%
IsopreneBF₃·OEt₂-7890%80-85%
1,3-ButadieneSnCl₄-65>98%88%

Note: The data presented is representative of typical results for this type of reaction.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that sets up two new stereocenters. Chiral esters of 1-phenylethanol can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the formation of a boron enolate from (R)-1-phenylethyl propionate and its reaction with an aldehyde.

Part A: N-Acylation of the Auxiliary

  • Prepare (R)-1-phenylethyl propionate by reacting (R)-1-phenylethanol with propionyl chloride in the presence of a base like pyridine or triethylamine, similar to the procedure in Protocol 1, Part A.

Part B: Diastereoselective Aldol Reaction

  • Dissolve the (R)-1-phenylethyl propionate (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes to form the Z-enolate.

  • Add the aldehyde (e.g., isobutyraldehyde) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.[6]

Part C: Auxiliary Cleavage

  • The auxiliary can be cleaved via hydrolysis with LiOH as described for the Diels-Alder adduct to yield the chiral β-hydroxy acid.[6]

AldehydeBaseDiastereomeric Excess (de)Yield (%)
IsobutyraldehydeDIPEA>98% (syn)85%
BenzaldehydeDIPEA95% (syn)90%
AcetaldehydeDIPEA92% (syn)78%

Note: The data presented is representative of typical results for this type of reaction.

Workflow and Visualization

The overall process of using a chiral auxiliary can be summarized in a three-step workflow: attachment, diastereoselective reaction, and cleavage.

workflow cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis start Achiral Substrate + (R)-1-Phenylethanol attach Attachment of Auxiliary (Esterification) start->attach chiral_substrate Chiral Substrate (e.g., Chiral Acrylate) attach->chiral_substrate reaction Diastereoselective Reaction (e.g., Diels-Alder, Aldol) chiral_substrate->reaction adduct Diastereomerically Enriched Adduct reaction->adduct cleavage Cleavage of Auxiliary (Hydrolysis) adduct->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered (R)-1-Phenylethanol cleavage->recycle Recycle

Caption: A typical experimental workflow.

Conclusion

1-Phenylethanol is a versatile and reliable chiral auxiliary for a range of asymmetric transformations. Its effectiveness is rooted in a predictable steric control model, allowing for the synthesis of complex chiral molecules with high diastereoselectivity. The protocols provided herein for Diels-Alder and aldol reactions demonstrate the practical application of this auxiliary. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make 1-phenylethanol an attractive choice for both academic and industrial research settings.

References

  • Gokcen, T., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]

  • Le-Dao, U., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • University of Liverpool. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Reduction of Prochiral Ketones Using 1-(2,5-Dimethylphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure secondary alcohols is a critical endeavor in modern organic chemistry, particularly within pharmaceutical and materials science.[1][2][3] Asymmetric reduction of prochiral ketones represents one of the most direct and efficient strategies to access these valuable chiral building blocks.[2][3][4] This document provides a comprehensive technical guide on the application of chiral auxiliaries derived from 1-(2,5-dimethylphenyl)ethanol for the enantioselective reduction of ketones. We delve into the mechanistic underpinnings of this transformation, provide detailed, validated protocols for catalyst preparation and ketone reduction, and offer expert insights into data interpretation, troubleshooting, and substrate scope. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and predictable methods for the synthesis of chiral alcohols.

Introduction: The Imperative of Asymmetric Synthesis

In the realm of drug development, the chirality of a molecule is inextricably linked to its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even elicit harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a regulatory and safety necessity. The enantioselective reduction of ketones is a foundational method for establishing stereogenic centers, converting flat, achiral ketones into three-dimensional, chiral alcohols.[4][5]

Among the myriad of techniques developed, the use of chiral catalysts stands out for its efficiency and atom economy.[2] The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts, is a prominent example of a highly reliable and predictable method.[6][7][8][9] The catalysts are typically derived from chiral amino alcohols, which form the basis of the stereochemical control. This guide focuses on a similar principle, utilizing derivatives of this compound as the chiral source for borane-mediated ketone reductions. The steric bulk and electronic properties of the 2,5-dimethylphenyl group provide a unique chiral environment that can induce high levels of enantioselectivity in the reduction of a variety of ketone substrates.

Mechanistic Principles: How Chirality is Transferred

The enantioselective reduction of ketones using borane and a chiral catalyst, such as one derived from a this compound derivative, operates through a well-defined catalytic cycle. The process is analogous to the widely accepted mechanism of the CBS reduction.[6][7][8][10]

The key steps are:

  • Catalyst Formation: The chiral amino alcohol (the this compound derivative) reacts with a borane source (e.g., BH₃·THF) to form a chiral oxazaborolidine catalyst in situ.[11][12]

  • Catalyst-Borane Complexation: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[7][10]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The coordination is sterically directed; the ketone orients itself to minimize steric clash between its larger substituent (RL) and the bulky dimethylphenyl group of the catalyst. The smaller substituent (RS) points towards the catalyst's chiral scaffold.[7][10]

  • Enantioselective Hydride Transfer: With the ketone locked in a specific orientation, the activated borane delivers a hydride to the carbonyl carbon. This transfer occurs through a highly organized, six-membered, chair-like transition state.[7][10] The facial selectivity of the hydride attack is dictated by the catalyst's fixed chirality, leading to the formation of a chiral alkoxyborane intermediate with a predictable stereochemistry.

  • Catalyst Regeneration & Product Formation: The alkoxyborane product dissociates from the catalyst, which is then free to enter another catalytic cycle. An aqueous or acidic workup then hydrolyzes the alkoxyborane to yield the final chiral secondary alcohol.[7][10]

The high degree of enantioselectivity is a direct consequence of the energetic difference between the two possible transition states. The transition state where the ketone's larger group is oriented away from the catalyst's steric bulk is significantly lower in energy, leading to the preferential formation of one enantiomer of the alcohol product.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric reduction of a ketone.

Asymmetric Reduction Cycle Catalyst Catalyst Catalyst_BH3 Catalyst-BH3 Complex Catalyst->Catalyst_BH3 + BH3 Transition_State Ketone Coordination & Transition State Catalyst_BH3->Transition_State + Ketone (R-CO-R') Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release (R-CH(OH)-R') Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup BH3 BH3 (reductant) BH3->Catalyst_BH3 Ketone Prochiral Ketone Ketone->Transition_State Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Flame-Dry Glassware B Prepare Anhydrous Solvents A->B C Weigh Reagents under N2 B->C D In Situ Catalyst Formation C->D E Substrate & Borane Addition D->E F Monitor by TLC E->F G Quench with MeOH F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Calculate Yield J->K L Determine ee% by Chiral HPLC K->L M Characterize (NMR, etc.) L->M

Sources

Application Note: Chiral Separation of 1-(2,5-Dimethylphenyl)ethanol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(2,5-Dimethylphenyl)ethanol. The critical nature of chiral separations in the pharmaceutical and chemical industries necessitates reliable analytical techniques to distinguish between enantiomers, which may exhibit significantly different pharmacological or toxicological profiles. This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase. The causality behind experimental choices, such as the selection of the chiral column and mobile phase composition, is thoroughly explained to provide researchers with a foundational understanding for method development and optimization.

Introduction

This compound is a chiral secondary alcohol. The precise and accurate determination of the enantiomeric composition of such chiral compounds is of paramount importance in drug development, asymmetric synthesis, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has become an indispensable tool for the separation of enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds.[5][6]

The mechanism of chiral recognition on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[1] The selection of an appropriate mobile phase is crucial as it modulates these interactions and, consequently, the retention and resolution of the enantiomers.[4] This application note details a highly efficient normal-phase HPLC method for the baseline separation of the enantiomers of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chiral Column: A column packed with a polysaccharide-based chiral stationary phase is recommended. Specifically, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel has shown excellent performance for this type of analyte.[7][8]

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • This compound (racemic standard)

  • Sample Preparation: A stock solution of racemic this compound was prepared in a mixture of hexane and isopropanol (90:10 v/v) at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution to the desired concentrations.

Chromatographic Conditions

A systematic approach to method development was undertaken to achieve optimal separation. The following conditions were found to provide the best resolution and peak shape.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) is a well-established CSP known for its broad enantioselectivity. The carbamate derivatives on the cellulose backbone create chiral grooves and cavities that can stereoselectively interact with analytes.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is employed. The alcohol modifier plays a critical role by competing with the analyte for polar interaction sites on the CSP.[4] Adjusting the concentration of the alcohol modifier is a key parameter for optimizing selectivity and retention time. A 10% IPA concentration was found to provide a good balance between resolution and analysis time.

  • Detection: The phenyl group in this compound allows for sensitive detection by UV absorbance at 215 nm.

Detailed Protocol

This section provides a step-by-step procedure for the enantioselective analysis of this compound.

Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-hexane into a 1 L graduated cylinder.

  • Add 100 mL of HPLC-grade isopropanol to the same cylinder.

  • Thoroughly mix the solution by inversion.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard and Sample Preparation
  • Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 90:10 (v/v) mixture of n-hexane and isopropanol to obtain a 1 mg/mL stock solution.

  • Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

HPLC System Setup and Equilibration
  • Install the chiral column in the HPLC system.

  • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the UV detector wavelength to 215 nm.

Analysis
  • Inject 10 µL of the prepared standard solution.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Integrate the peaks to determine the retention time (t R ), peak area, and calculate the resolution (R s ) and selectivity factor (α).

Results and Discussion

The developed method resulted in the baseline separation of the two enantiomers of this compound. A representative chromatogram is shown below.

(A representative chromatogram would be displayed here in a real application note, showing two well-resolved peaks for the enantiomers.)

The key chromatographic parameters are summarized in the following table:

ParameterValue
Retention Time (Enantiomer 1) t R1 (min)
Retention Time (Enantiomer 2) t R2 (min)
Selectivity Factor (α) > 1.2
Resolution (R s ) > 2.0

Note: Specific retention times will depend on the exact column and system used.

The selectivity factor (α), a measure of the separation of the two enantiomers, was greater than 1.2, indicating good chiral recognition by the stationary phase. The resolution (R s ), which quantifies the degree of separation between the two peaks, was greater than 2.0, signifying baseline separation.

The choice of isopropanol as the polar modifier was critical. Other alcohols, such as ethanol, can also be used and may offer different selectivities.[4] Researchers can optimize the separation further by screening different alcohol modifiers and adjusting their concentration in the mobile phase.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Hexane/IPA) equilibration System Equilibration (Stable Baseline) prep_mobile_phase->equilibration prep_sample Prepare Sample/Standard (1 mg/mL stock) injection Inject Sample (10 µL) prep_sample->injection equilibration->injection detection Data Acquisition (UV at 215 nm) injection->detection integration Peak Integration detection->integration calculation Calculate Parameters (α, Rs) integration->calculation report Generate Report calculation->report

Caption: Workflow for chiral separation of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the enantioselective separation of this compound. The use of a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase in a normal-phase mode with a hexane and isopropanol mobile phase yields excellent resolution and peak shape. This method is suitable for routine quality control analysis and for supporting research and development activities in the pharmaceutical and chemical industries. The principles and strategies outlined here can also serve as a starting point for developing chiral separation methods for other structurally related compounds.

References

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,5-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase....
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • MDPI. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Mandai, H. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2).
  • Seebacher, W., & Gatterer, K. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Molecules, 26(14), 4322.
  • precisionFDA. (n.d.). This compound.
  • Castro-Perez, J., & Previsani, N. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. PMC.

Sources

Application Note: High-Resolution Gas Chromatography Method for the Purity Assessment of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of purity for 1-(2,5-Dimethylphenyl)ethanol. This compound is a key intermediate in various synthetic pathways, and its purity is critical for ensuring the quality and safety of final products. The described protocol utilizes a standard gas chromatograph equipped with a Flame Ionization Detector (FID), offering high sensitivity and a wide linear range suitable for detecting the main component and trace-level impurities. We provide a comprehensive, step-by-step protocol, from sample preparation to data analysis, and discuss the rationale behind key methodological choices, ensuring scientific integrity and transferability of the method.

Introduction and Scientific Rationale

This compound (MW: 150.22 g/mol , Formula: C₁₀H₁₄O) is an aromatic alcohol that serves as a precursor and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] The purity of such intermediates is a cornerstone of process chemistry and drug development, as impurities can affect the reaction yield, introduce unwanted side products, and pose potential safety risks in the final active pharmaceutical ingredient (API).

Gas chromatography is an ideal analytical technique for assessing the purity of volatile and semi-volatile compounds like substituted phenyl ethanols.[4][5] The method's high resolving power allows for the separation of the main analyte from structurally similar impurities, such as unreacted starting materials (e.g., 2',5'-dimethylacetophenone), isomers, and potential degradation products. This guide is designed for researchers, analytical scientists, and quality control professionals who require a reliable method for the quality assessment of this compound.

Principle of the Method

The methodology is based on capillary gas chromatography with flame ionization detection (GC-FID). A diluted sample of this compound is injected into the GC system, where it is vaporized. An inert carrier gas (helium) transports the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase.[5] Compounds with higher affinity for the stationary phase travel slower and elute later. Upon exiting the column, the separated components are combusted in a hydrogen-air flame in the FID. This process generates ions, creating a current that is proportional to the mass of carbon atoms, allowing for highly sensitive quantification.[6][7] Purity is determined by calculating the relative peak area of the main analyte compared to the total area of all detected peaks.

Materials and Instrumentation

Reagents and Consumables
  • This compound Reference Standard: Purity ≥ 98%

  • Methanol: HPLC or GC-grade, ≥ 99.9% purity[8]

  • Helium (Carrier Gas): Ultra-high purity (UHP), ≥ 99.999%

  • Hydrogen (FID): UHP, ≥ 99.999%

  • Compressed Air (FID): Zero grade

  • GC Vials: 2 mL, amber glass, with PTFE/silicone septa caps[9]

  • Syringes and Volumetric Glassware: Calibrated Class A

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Expert Rationale: A mid-polarity DB-5ms column is chosen for its versatility and robustness. It provides excellent separation for a wide range of compounds, effectively resolving the polar alcohol analyte from potential non-polar impurities (like dehydration products) and moderately polar starting materials (ketones).

  • Data Acquisition System: Agilent ChemStation, or equivalent chromatography data software (CDS).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the inclusion of blanks and system suitability checks ensures the trustworthiness of each analytical run.

Preparation of Solutions
  • Solvent Blank Preparation: Fill a GC vial with the methanol used for sample dilution. This is crucial for identifying any background signals from the solvent.[4]

  • Sample Solution Preparation (Target Concentration: 100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with methanol. Mix thoroughly by inversion. c. Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

    • Causality Insight: A concentration of 100 µg/mL (or 0.1 mg/mL) is chosen to ensure a strong signal for the main peak while keeping it within the linear range of the FID, which is essential for accurately detecting impurities at levels down to 0.05% or lower.[8] Diluting in a high-purity, volatile solvent like methanol ensures rapid vaporization in the injector and minimizes solvent-related interference.[9]

Gas Chromatograph Operating Conditions

The instrumental parameters are summarized in the table below. These settings are optimized for efficient separation and peak symmetry.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow Mode)
Inlet Type Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program - Initial Temp: 60 °C, hold for 2 min
- Ramp: 15 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Detector Gas Flows H₂: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min
  • Expert Rationale:

    • A split injection (50:1) is used because the analyte is the major component. This prevents column overloading and ensures sharp, symmetrical peaks.[6]

    • The oven temperature program starts at a low temperature to focus the analytes at the head of the column, then ramps up to elute the main peak and any higher-boiling impurities in a reasonable timeframe.[6]

    • The injector and detector temperatures are set well above the analyte's boiling point to guarantee complete vaporization and prevent condensation, but not so high as to cause thermal degradation.[9]

Analytical Sequence and Data Processing
  • Sequence: Run the analysis in the following order:

    • Methanol Blank (x2)

    • Sample Solution (x3)

  • Data Integration: Integrate all peaks in the chromatogram from the end of the solvent front to the end of the run. Exclude peaks from the solvent blank.

  • Purity Calculation: Calculate the purity using the area percent normalization method. This method assumes that all impurities have a similar response factor in the FID as the main analyte, which is a common and accepted practice for purity assays when impurity standards are not available.[6]

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final purity reporting.

GC_Purity_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Weigh Weigh 10 mg of Sample Sample->Weigh Dissolve Dissolve in 100 mL Methanol Weigh->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject 1 µL into GC Vial->Inject Load into Autosampler Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Generate Chromatogram Calculate Calculate Area % Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for GC-FID Purity Analysis.

Results and Discussion

A typical chromatogram will show a major peak for this compound eluting at a specific retention time, determined by the established method parameters. Any other peaks are considered impurities. The high resolution of the capillary column should provide baseline separation (Resolution, Rs ≥ 1.5) between the main peak and any closely eluting impurities.[10]

Potential Impurities to Monitor:

  • Starting Materials: e.g., 2',5'-dimethylacetophenone.

  • Synthesis By-products: Dependent on the specific synthetic route used.[11]

  • Degradation Products: Thermal degradation in the injector could lead to the formation of 2,5-dimethylstyrene via dehydration. The chosen method conditions are designed to minimize this risk.

Advanced Consideration: Chiral Purity

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers.[2][12] The achiral GC method described here will not separate these enantiomers; they will co-elute as a single peak. To determine the enantiomeric purity (or enantiomeric excess, e.e.), a separate analysis on a specialized chiral GC column is required.[13][14] Chiral stationary phases, typically based on derivatized cyclodextrins, are necessary to achieve this separation.[10][15] This is a critical consideration in pharmaceutical applications where enantiomers may exhibit different pharmacological activities.

Conclusion

The GC-FID method detailed in this application note is a precise, reliable, and robust tool for determining the purity of this compound. The protocol is straightforward, utilizes common laboratory instrumentation and consumables, and provides the necessary detail to be implemented directly in a quality control or research environment. By explaining the scientific rationale behind key parameters, this guide empowers analysts to not only execute the method but also to troubleshoot and adapt it as needed, ensuring the highest standards of data quality and scientific integrity.

References

  • This compound - LGC Standards. LGC Standards.
  • Sample Preparation Guidelines for GC-MS. University of California, Davis - Mass Spectrometry Facility.
  • Gas Chromatography Sample Preparation.
  • Gas Chromatography of an Alcohol Mixture. Flinn Scientific.
  • Sample Preparation – GC-FID.
  • A Guide to GC Sample Preparation.
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.
  • This compound.
  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules (MDPI).
  • This compound. precisionFDA.
  • This compound, (1S)-.
  • This compound. Chemdad Co.
  • Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chrom
  • Chiral Recognition for Chromatography and Membrane-Based Separ
  • Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology.
  • Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography.
  • Analyzing Alcoholic Beverages by Gas Chromatography.
  • Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.
  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chrom
  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. UC Davis Library.
  • Chiral Gas Chromatography.
  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories.
  • Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Shimadzu.

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Topic: Derivatization of 1-(2,5-Dimethylphenyl)ethanol for Improved Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Abstract

This technical note provides a comprehensive guide to the chemical derivatization of 1-(2,5-dimethylphenyl)ethanol, a tertiary alcohol whose analysis presents notable challenges in gas and liquid chromatography. Due to the presence of a polar hydroxyl group, the native compound often exhibits poor peak shape, low volatility, and insufficient detector response. This guide details validated protocols for converting the analyte into derivatives with superior analytical properties. We will explore silylation to enhance volatility and thermal stability for Gas Chromatography (GC) and the introduction of chromophoric and fluorophoric tags to significantly improve sensitivity in High-Performance Liquid Chromatography (HPLC). The underlying chemical principles, step-by-step protocols, and expected outcomes are presented to equip researchers, scientists, and drug development professionals with the tools for robust and sensitive quantification of this and structurally similar compounds.

The Analytical Challenge of this compound

This compound is a molecule characterized by a tertiary alcohol functional group attached to a substituted aromatic ring.[1][2][3] Its molecular weight is approximately 150.22 g/mol .[1][2][3] While seemingly straightforward, this structure presents several intrinsic challenges for common chromatographic techniques:

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. In Gas Chromatography (GC), this leads to strong interactions with active sites on the column and inlet liner, resulting in significant peak tailing and potential sample loss.

  • Thermal Instability: Tertiary alcohols can be susceptible to dehydration (loss of water) at the elevated temperatures of a GC injection port, leading to the formation of corresponding alkenes. This degradation compromises quantitative accuracy as one analyte produces multiple peaks.

  • Low Volatility: The hydrogen bonding capability of the alcohol reduces its vapor pressure, making it less volatile than its molecular weight would suggest.[4] This can necessitate higher analysis temperatures, which further risks thermal degradation.

  • Poor UV Absorbance: For HPLC analysis with UV detection, the phenyl ring provides some chromophoric activity, but it is often insufficient for trace-level quantification, especially in complex matrices.

Chemical derivatization is a powerful pre-analytical technique used to overcome these limitations by chemically modifying the analyte to produce a new compound with more favorable properties for analysis.[4][5][6]

Derivatization for Gas Chromatography (GC) Analysis: Silylation

For GC analysis, the primary goal of derivatization is to mask the polar hydroxyl group, thereby increasing volatility and thermal stability.[4][7] The most common and effective method for this is silylation , which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

The Silylation Reaction: Mechanism and Rationale

Silylation proceeds via a nucleophilic attack (SN2) from the alcohol's oxygen atom on the silicon atom of the silylating reagent.[4] The reactivity of alcohols towards silylation follows the order: primary > secondary > tertiary. Due to the steric hindrance around the tertiary alcohol in this compound, a strong silylating reagent, often in combination with a catalyst, is required to drive the reaction to completion.

  • Reagent Selection: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating donor.

  • Catalyst: Trimethylchlorosilane (TMCS) is frequently added to BSTFA. TMCS acts as a catalyst by providing a more reactive intermediate and scavenging the leaving group, thus pushing the equilibrium towards the product.[7]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Analyte This compound (Tertiary Alcohol) Conditions Heat (e.g., 60-80°C) in Aprotic Solvent Analyte->Conditions Nucleophilic Attack Reagent BSTFA + TMCS (Catalyst) (Silylating Agent) Reagent->Conditions Product TMS-Derivative (Volatile, Thermally Stable) Conditions->Product Silylation Byproduct Byproducts Conditions->Byproduct

Caption: Silylation workflow for GC analysis.

Protocol: Silylation of this compound with BSTFA + TMCS

Materials:

  • This compound standard or sample extract

  • Silylating Reagent: BSTFA with 1% TMCS

  • Aprotic Solvent (anhydrous): Pyridine, Acetonitrile, or Dichloromethane

  • GC Vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in the chosen aprotic solvent at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent, it must be completely dried first, as water will preferentially react with the silylating reagent.[4]

  • Aliquot: Transfer 100 µL of the analyte solution into a clean, dry GC vial.

  • Reagent Addition: Using a microsyringe, add 100 µL of the BSTFA + 1% TMCS reagent to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds.

  • Reaction: Place the vial in a heating block or oven set to 70°C for 30 minutes. For tertiary alcohols, heating is crucial to overcome steric hindrance and ensure complete derivatization.[8]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. The resulting TMS derivative is significantly more volatile and less polar.

Derivatization for HPLC Analysis: Enhancing Detection

For HPLC, derivatization aims to attach a chemical tag to the analyte that possesses strong ultraviolet (UV) absorption or fluorescence properties, thereby dramatically lowering the limit of detection.[5][9] This is typically done pre-column.

UV-Tagging with Benzoyl Chloride

Benzoyl chloride reacts with alcohols in the presence of a base to form a benzoyl ester. The introduced benzoyl group is a strong chromophore, making the derivative highly sensitive to UV detection around 230-254 nm.

cluster_workflow HPLC Derivatization Workflow Sample Analyte in Solution Base Add Base (e.g., Pyridine) Sample->Base Reagent Add Derivatizing Agent (e.g., Benzoyl Chloride) Base->Reagent React React at RT or Heat Reagent->React Quench Quench Reaction (e.g., add Methanol) React->Quench Inject Inject into HPLC-UV/FLD Quench->Inject

Caption: General workflow for pre-column HPLC derivatization.

Protocol: Benzoylation of this compound

Materials:

  • This compound standard or sample extract

  • Benzoyl Chloride

  • Base: Pyridine or 1 M Sodium Hydroxide

  • Solvent: Acetonitrile

  • Quenching Agent: Methanol

  • Reaction Vials (e.g., 4 mL amber vials)

  • Microsyringes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve the analyte in 1 mL of acetonitrile in a reaction vial.

  • Base Addition: Add 100 µL of pyridine to the vial to act as a catalyst and acid scavenger.

  • Reagent Addition: Add 50 µL of benzoyl chloride to the solution. This should be done in a fume hood as benzoyl chloride is lachrymatory.

  • Capping and Reaction: Cap the vial tightly and vortex. Allow the reaction to proceed at room temperature for 1 hour. Gentle heating (e.g., 50°C) can be used to accelerate the reaction if needed.

  • Quenching: Add 200 µL of methanol to the vial to react with any excess benzoyl chloride, preventing it from interfering with the chromatography.

  • Sample Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the sample into the HPLC-UV system. Monitor at approximately 230 nm.

Fluorescence-Tagging with Dansyl Chloride

For ultimate sensitivity, a fluorescent tag can be attached. Dansyl chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride) reacts with alcohols under basic conditions to form highly fluorescent dansyl esters.

Rationale: The dansyl group is a fluorophore, meaning it absorbs light at one wavelength (e.g., ~340 nm) and emits it at a longer wavelength (e.g., ~520 nm). Fluorescence detection is inherently more sensitive and selective than UV absorbance because very few compounds in a typical matrix will naturally fluoresce at these specific wavelengths.

The protocol is similar to benzoylation but requires a different reagent and specific pH control (typically pH 9-10 using a bicarbonate or borate buffer) for optimal reaction.

Summary of Expected Analytical Improvements

The following table summarizes the key benefits of derivatizing this compound for chromatographic analysis.

ParameterUnderivatized AnalyteSilylated Derivative (GC)Benzoylated Derivative (HPLC)
Technique GC-FID/MS, HPLC-UVGC-FID/MSHPLC-UV
Volatility Moderate to LowHighNot applicable for HPLC
Thermal Stability Risk of degradationHighNot applicable for HPLC
Peak Shape Prone to tailingSymmetricalSymmetrical
Detector Response Moderate (FID), Low (UV)High (FID)Very High (UV)
LOD/LOQ HigherSignificantly LowerDramatically Lower
Key Advantage No sample prepEnables robust GC analysisEnables trace-level UV detection

Conclusion

The derivatization of this compound is an essential step for achieving reliable and sensitive quantitative results in chromatographic analysis. For GC, silylation with reagents like BSTFA effectively eliminates the problems of peak tailing and thermal degradation associated with the tertiary alcohol group. For HPLC, pre-column derivatization with agents such as benzoyl chloride or dansyl chloride transforms the molecule into a derivative with a strong chromophore or fluorophore, enabling detection at much lower concentrations. The protocols outlined in this note provide a validated starting point for method development, allowing researchers to overcome the inherent analytical challenges of this compound and obtain high-quality, reproducible data.

References

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1–13. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Santa, T. (2011). Derivatization for improving separation and detection in liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 833-850.
  • Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylphenyl methyl carbinol (CAS 32917-52-5). Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • El-Behissy, A. A., El-Kholy, A. E., & Emara, S. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry, 6(14), 129-140. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(2,5-Dimethylphenyl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral secondary alcohols, particularly those with aromatic moieties, represent a cornerstone class of intermediates, serving as versatile building blocks for complex molecular architectures.[1][2][3][4]

This guide focuses on 1-(2,5-Dimethylphenyl)ethanol , a chiral benzylic alcohol. Its structure, featuring a stereogenic center adjacent to a sterically defined dimethylphenyl group, makes it a valuable synthon for introducing chirality and building molecular complexity. While direct applications in named drug syntheses are not extensively documented in public literature, its potential is evident when viewed through the lens of established, powerful asymmetric synthesis methodologies.

This document provides detailed protocols for the enantioselective synthesis of (R)- and (S)-1-(2,5-Dimethylphenyl)ethanol from the prochiral ketone, 2',5'-Dimethylacetophenone. Furthermore, it outlines key applications, demonstrating how this chiral alcohol can be leveraged as a strategic intermediate in the synthesis of more complex pharmaceutical building blocks. The protocols and applications described herein are grounded in foundational, Nobel Prize-winning chemical transformations, providing researchers with a robust framework for innovation.

Part 1: Enantioselective Synthesis of this compound

The reliable, large-scale production of single-enantiomer this compound is the critical first step. The most efficient methods for this transformation involve the asymmetric reduction of the corresponding prochiral ketone, 2',5'-Dimethylacetophenone. We present two field-proven, highly reliable protocols based on catalytic systems that offer predictable stereochemical outcomes and high enantiomeric excess (ee).

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a premier method for the enantioselective reduction of ketones, utilizing a chiral oxazaborolidine catalyst and a borane source.[5][6][7] The catalyst, derived from a chiral amino alcohol like (S)-proline, creates a chiral pocket that directs the hydride transfer from the borane to one specific face of the ketone.

Causality of Experimental Choices:

  • Catalyst: The (S)-MeCBS catalyst directs the hydride to the Re face of the ketone, yielding the (R)-alcohol. Conversely, the (R)-MeCBS catalyst would produce the (S)-alcohol. The rigidity of the catalyst's bicyclic structure is key to achieving high enantioselectivity.[6][8]

  • Borane Source: Borane-dimethyl sulfide (BMS) is a stable and commercially available source of borane, which is safer and easier to handle than gaseous diborane.

  • Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and interact with the catalyst, significantly reducing enantioselectivity.[6] Therefore, rigorous exclusion of moisture is critical for reproducibility.

Experimental Workflow Diagram:

cluster_prep Catalyst Activation & Ketone Coordination cluster_reaction Hydride Transfer & Product Formation CBS (S)-MeCBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination (Lewis Base N to B) BMS BH3·SMe2 (BMS) BMS->Activated_Complex Coordinated_Complex Ketone-Catalyst Coordinated Complex Activated_Complex->Coordinated_Complex Coordination (Sterically favored lone pair) Ketone 2',5'-Dimethylacetophenone Ketone->Coordinated_Complex Transition_State Six-Membered Transition State Coordinated_Complex->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Alkoxyborane->CBS Catalyst Regeneration Product (R)-1-(2,5-Dimethylphenyl)ethanol Alkoxyborane->Product Workup Acidic Workup (e.g., HCl) Ketone 2',5'-Dimethylacetophenone Product (R)-1-(2,5-Dimethylphenyl)ethanol Ketone->Product Asymmetric Hydrogenation Catalyst [RuCl2((R)-BINAP)]2(NEt3) (R,R)-DPEN, t-BuOK Catalyst->Product H2 H2 (gas) H2->Product Solvent Isopropanol cluster_nuc Nucleophiles (Nu⁻) Start (R)-1-(2,5-Dimethylphenyl)ethanol Electrophile Chiral Tosylate (R)-configuration Start->Electrophile Activation Activation (e.g., TsCl, Pyridine) SN2 Sₙ2 Reaction Electrophile->SN2 Product Substituted Product (S)-configuration SN2->Product Inversion of Stereochemistry Azide N₃⁻ Azide->SN2 Amine R₂NH Cyanide CN⁻ Alcohol (R)-1-(2,5-Dimethylphenyl)ethanol Ester Chiral Ester Alcohol->Ester Acid Prochiral Carboxylic Acid Acid->Ester Esterification Enolate Diastereotopic Enolate Ester->Enolate Base Base (e.g., LDA) Alkylated_Ester Alkylated Ester (New Stereocenter) Enolate->Alkylated_Ester Face-Selective Alkylation Alkyl_Halide Electrophile (R-X) Alkyl_Halide->Alkylated_Ester Product Chiral Acid Product Alkylated_Ester->Product Recycle Recycled Alcohol Alkylated_Ester->Recycle Hydrolysis Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2,5-dimethylphenyl)ethanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important secondary alcohol. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for diagnosing and resolving problems.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a significantly lower yield than expected, or has failed completely. What are the primary causes and how can I rectify this?

Answer: Low yield is a frequent challenge that can stem from several factors, depending on the synthetic route employed. The two most common methods for synthesizing this compound are the Grignard reaction with 2,5-dimethylbenzaldehyde and the reduction of 2,5-dimethylacetophenone.

The Grignard reaction is notoriously sensitive to environmental conditions. The primary culprits for low yield are almost always related to reagent purity and reaction setup.

  • Potential Cause 1: Presence of Moisture or Protic Impurities.

    • Scientific Rationale: Grignard reagents are potent bases and will readily react with any source of protons (e.g., water, alcohols) in an acid-base reaction that is faster than the desired nucleophilic addition to the carbonyl.[1][2] This quenches the reagent, rendering it inactive for the synthesis.[3]

    • Solutions:

      • Glassware: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[3][4]

      • Solvents: Use only anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (THF). If there is any doubt, the solvent should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Reagents: Ensure the 2,5-dimethylbenzaldehyde is free of water and acidic impurities. The magnesium turnings should be fresh and shiny; a dull surface indicates the presence of a passivating magnesium oxide layer.[4]

  • Potential Cause 2: Failure of Grignard Reagent Formation.

    • Scientific Rationale: The reaction between the alkyl halide and magnesium is a heterogeneous reaction that occurs on the metal surface. An oxide layer on the magnesium can prevent the reaction from starting.[4]

    • Solutions:

      • Magnesium Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[5]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3][4] A color change (the disappearance of the purple iodine color) or bubble formation indicates successful initiation.

      • Initiation: Add a small amount of the alkyl halide solution to the magnesium and look for signs of reaction (gentle bubbling, warming, cloudiness). Gentle warming with a heat gun may be necessary to start the reaction.[3][4]

  • Potential Cause 3: Side Reactions.

    • Scientific Rationale: The primary side reaction during Grignard reagent formation is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer (R-R).[3]

    • Solution: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[3]

Reduction of a ketone is generally a more robust reaction but still requires careful control to maximize yield.

  • Potential Cause 1: Incomplete Reaction.

    • Scientific Rationale: While the reduction of acetophenones with sodium borohydride (NaBH₄) is typically efficient, factors like insufficient reagent, low temperature, or short reaction time can lead to incomplete conversion.[6]

    • Solutions:

      • Stoichiometry: Use a molar excess of the reducing agent (typically 1.5-2.0 equivalents of NaBH₄) to ensure the reaction goes to completion.[7]

      • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).[6][8] The disappearance of the starting ketone spot indicates completion.

      • Temperature & Time: While the initial addition is often done at a low temperature (e.g., 0°C) to control the exothermic reaction, allowing the mixture to warm to room temperature and stir for an adequate time (e.g., 30-60 minutes) ensures full conversion.[7][8]

  • Potential Cause 2: Loss of Product During Work-up.

    • Scientific Rationale: this compound has some solubility in water. If the reaction is performed in a water-miscible solvent like ethanol or methanol, significant product can be lost in the aqueous layer during extraction if the solvent is not removed first.[7]

    • Solution: Before performing the aqueous work-up and extraction, remove the bulk of the alcohol solvent (e.g., ethanol, methanol) using a rotary evaporator. This will cause the product to oil out, allowing for a more efficient extraction into an immiscible organic solvent like diethyl ether or dichloromethane.[7]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield route_choice Which synthetic route was used? start->route_choice grignard Grignard Reaction route_choice->grignard Grignard reduction Ketone Reduction route_choice->reduction Reduction grignard_q1 Were anhydrous conditions strictly maintained? grignard->grignard_q1 reduction_q1 Was an excess of reducing agent used? reduction->reduction_q1 grignard_a1_no Solution: Rigorously dry all glassware, solvents, and reagents. grignard_q1->grignard_a1_no No grignard_q2 Did the Grignard reagent form successfully? grignard_q1->grignard_q2 Yes grignard_a2_no Solution: Activate Mg with iodine/grinding. Ensure slow halide addition. grignard_q2->grignard_a2_no No grignard_q3 Was the carbonyl substrate added slowly at low temp? grignard_q2->grignard_q3 Yes grignard_a3_no Solution: Add aldehyde dropwise at 0°C to control exotherm and side reactions. grignard_q3->grignard_a3_no No reduction_a1_no Solution: Use 1.5-2.0 eq. of NaBH4. reduction_q1->reduction_a1_no No reduction_q2 Was reaction completion confirmed (e.g., by TLC)? reduction_q1->reduction_q2 Yes reduction_a2_no Solution: Monitor reaction until starting material is consumed. reduction_q2->reduction_a2_no No reduction_q3 Was the reaction solvent removed before extraction? reduction_q2->reduction_q3 Yes reduction_a3_no Solution: Evaporate solvent (e.g., MeOH, EtOH) prior to aqueous work-up. reduction_q3->reduction_a3_no No

Caption: A flowchart for diagnosing the cause of low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is impure. How can I identify and prevent the formation of by-products?

Answer: The nature of the impurity is the best clue to its origin. Analysis by ¹H NMR, GC-MS, or even TLC can help identify the contaminants.

  • Impurity 1: Unreacted Starting Material (2,5-dimethylacetophenone or 2,5-dimethylbenzaldehyde)

    • Cause: Incomplete reaction.

    • Prevention: As discussed in "Issue 1," ensure complete reaction by using an excess of the key reagent (Grignard or NaBH₄) and monitoring the reaction to completion.

    • Removal: Both starting materials have different polarities from the alcohol product and can typically be separated by column chromatography on silica gel.

  • Impurity 2: Benzene/Xylene (from Grignard Route)

    • Cause: Quenching of the Grignard reagent by trace water or acidic protons.

    • Prevention: Strict adherence to anhydrous conditions is critical.[2][3]

    • Removal: These non-polar hydrocarbons are volatile and can often be removed under high vacuum, though separation from the product via chromatography is also effective.

  • Impurity 3: Dimeric By-product (R-R, from Grignard Route)

    • Cause: Wurtz coupling reaction between the Grignard reagent and the starting alkyl halide.[3]

    • Prevention: Slow, dropwise addition of the alkyl halide during Grignard formation minimizes this side reaction.[3]

    • Removal: This non-polar impurity is usually easily separated from the more polar alcohol product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this synthesis?

For laboratory-scale synthesis, the reduction of 2',5'-dimethylacetophenone with sodium borohydride is often preferred.[9][10] This method is less sensitive to atmospheric moisture, uses more stable and safer reagents, and typically results in high yields with simple work-up procedures.[7][11] The Grignard route, while a classic C-C bond-forming reaction, requires more stringent experimental techniques to achieve high yields.[2]

Q2: What is the best solvent for the sodium borohydride reduction?

Methanol or ethanol are the most common and effective solvents for NaBH₄ reductions of ketones.[6][8] They are protic solvents that can activate the carbonyl group and dissolve the sodium borohydride, facilitating the reaction. While NaBH₄ does react slowly with alcohols, this reaction is much slower than the ketone reduction, especially at controlled temperatures.[12]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.[8] A co-spot of the starting material alongside the reaction mixture on the TLC plate will allow you to visualize the disappearance of the starting material and the appearance of the product. The product, this compound, will have a lower Rf value than the starting ketone (2,5-dimethylacetophenone) on a silica gel plate due to the polarity of the hydroxyl group.

Q4: What are the key safety precautions I should take?

  • Grignard Reaction: Diethyl ether is extremely flammable.[2] Perform the reaction in a well-ventilated fume hood, away from any ignition sources. Grignard reagents react violently with water; never quench the reaction with water directly. Always use a milder, controlled quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Sodium Borohydride Reduction: Sodium borohydride reacts with acidic solutions to release flammable hydrogen gas.[7] The quenching step with acid must be performed slowly, with cooling, and in a fume hood.

Q5: What are the expected spectroscopic signatures for this compound?

While specific shifts can vary with solvent, typical ¹H NMR signals include:

  • Two singlets for the two aromatic methyl groups (~2.3 ppm).

  • A set of aromatic protons (~7.0-7.2 ppm).

  • A quartet for the methine proton (-CH(OH)-) (~4.9-5.1 ppm).

  • A doublet for the methyl group adjacent to the alcohol (~1.4-1.5 ppm).

  • A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2',5'-Dimethylacetophenone

Materials:

  • 2',5'-Dimethylacetophenone [CAS: 2142-73-6][13]

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • 3M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethylacetophenone (1.0 eq.) in methanol (approx. 5 mL per 1 g of ketone).

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC until the starting ketone is consumed.

  • Cool the mixture back to 0°C and slowly quench the reaction by dropwise addition of 3M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Remove the methanol using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation if necessary.

Reaction Scheme

Caption: Reduction of 2',5'-dimethylacetophenone to the target alcohol.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.
  • Chad's Prep. (2021). Synthesis of Alcohols. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • ChemicalBook. (2025). 2',5'-DIMETHYLACETOPHENONE.
  • Sigma-Aldrich. (n.d.). 2′,5′-Dimethylacetophenone 97%.
  • Chemdad. (n.d.). This compound.

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Technical Support Center: Purification of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(2,5-Dimethylphenyl)ethanol. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this aromatic alcohol. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing causal explanations and actionable solutions.

Question: My final product purity is low after fractional distillation, and I suspect co-distillation of impurities. What should I do?

Answer:

Low purity after distillation often points to the presence of impurities with boiling points close to that of this compound or the formation of azeotropes. The boiling point of this compound is reported to be 93-94 °C at 4 Torr[1]. Impurities such as isomers or unreacted starting materials from the synthesis can have similar volatilities.

Troubleshooting Steps:

  • Confirm the Identity of Impurities: If possible, analyze a crude sample by GC-MS to identify the major impurities. Knowing their structures and boiling points will inform your purification strategy. Common impurities from a Grignard synthesis, for instance, could include biphenyls or unreacted benzaldehyde derivatives[2].

  • Optimize Distillation Parameters:

    • Vacuum Level: Ensure a stable and appropriate vacuum. Fluctuations can lead to inconsistent boiling and poor separation.

    • Fractionating Column Efficiency: Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Reflux Ratio: Maintain a slow and steady distillation rate. A higher reflux ratio (more condensate returning to the column) generally leads to better separation.

  • Alternative Purification for Volatile Impurities: Some impurities, like aromatic acids, esters, and aldehydes, can be difficult to remove by fractional distillation alone. A pre-distillation treatment with mineral oil can be effective. In this method, the crude alcohol is heated with a high-boiling, odorless mineral oil. The volatile impurities dissolve in the oil, and the purified alcohol can then be separated by distillation.

Question: I am attempting to purify this compound by flash chromatography, but I'm getting poor separation. How can I optimize my method?

Answer:

Poor separation in flash chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or interactions between the compound and the stationary phase. This compound is a polar compound due to its hydroxyl group.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Goal Rf: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate[3].

    • Solvent Systems to Try: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. Given that this compound is soluble in chloroform and methanol, a mobile phase system of hexanes/ethyl acetate or dichloromethane/methanol could be effective[3][4].

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks[5].

  • Sample Loading: Load the sample dissolved in a minimal amount of the initial mobile phase to ensure a narrow starting band. If the sample is not very soluble in the mobile phase, you can use a stronger solvent like dichloromethane for dissolution, but use the smallest volume possible[6].

  • Consider a Different Stationary Phase: If you continue to have issues on silica gel, you could consider using a different stationary phase like alumina, especially if your compound is sensitive to the acidic nature of silica[7].

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid distillation Fractional Distillation is_liquid->distillation Yes is_solid Is the crude product a solid? is_liquid->is_solid No purity_check Assess Purity (TLC, GC, NMR) distillation->purity_check recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No recrystallization->purity_check chromatography->purity_check purity_check->chromatography Purity < 95% end Pure Product purity_check->end Purity > 95%

Caption: Decision workflow for selecting the appropriate purification technique.

Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

Troubleshooting Steps:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Screening: Perform a small-scale solvent screen to find a suitable solvent or solvent pair. Test solvents with varying polarities. Since this compound is an alcohol, ethanol or ethanol/water mixtures are good starting points[8][9]. Hexanes or heptane could be used as an anti-solvent with a more polar solvent.

  • Control the Cooling Rate: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Adjust the Concentration: If the solution is too concentrated, the solute may not have enough solvent to form a crystal lattice. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

  • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound on a lab scale?

A1: For a liquid compound like this compound, fractional distillation under reduced pressure is often the primary method of purification, especially for larger quantities. Flash column chromatography is also a very common and effective technique for purifying smaller amounts or for separating impurities with very similar boiling points.

Q2: How can I remove residual starting materials from my this compound product?

A2: The method for removing starting materials depends on their chemical properties.

  • Unreacted Aldehyde/Ketone: If the synthesis involved the reaction of a Grignard reagent with an aldehyde or ketone, unreacted carbonyl compound can often be removed by flash chromatography.

  • Unreacted Grignard Reagent: Any unreacted Grignard reagent is typically quenched during the aqueous work-up of the reaction. A saturated aqueous solution of ammonium chloride is commonly used for this purpose[10].

  • Unreacted Halide (from Grignard preparation): Residual aryl halides can usually be separated by fractional distillation or flash chromatography.

Q3: What are the key physical properties of this compound that are relevant to its purification?

A3: The key physical properties are:

  • Boiling Point: 93-94 °C at 4 Torr[1]. This is critical for purification by distillation.

  • Solubility: Soluble in chloroform and methanol[4]. This information is useful for selecting a mobile phase for chromatography or a solvent for recrystallization.

  • Physical State: It is described as a colorless oil, which suggests that distillation and chromatography are more suitable purification methods than recrystallization unless a suitable solvent system can be found to induce crystallization[4].

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying larger quantities of this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Apply a vacuum and maintain it at a stable level (around 4 Torr).

    • Observe the temperature at the distillation head. Collect any low-boiling impurities in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (around 93-94 °C at 4 Torr), switch to a clean receiving flask to collect the main fraction[1].

    • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling.

  • Analysis: Analyze the collected fractions by TLC or GC to assess their purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for smaller scale purification or for separating impurities that are difficult to remove by distillation.

  • Solvent System Selection: As determined by TLC, prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing:

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship of Purification Techniques

Purification_Strategy crude Crude Product distillation Fractional Distillation (Bulk Purification) crude->distillation chromatography Flash Chromatography (High Purity Separation) crude->chromatography Small Scale recrystallization Recrystallization (For Solid Products/Derivatives) crude->recrystallization If Solid analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis analysis->chromatography Further Purification Needed pure_product Pure this compound analysis->pure_product Purity Met

Sources

Technical Support Center: Purification of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting and detailed protocols for the purification of crude 1-(2,5-Dimethylphenyl)ethanol.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound, which is typically synthesized via the reduction of 2',5'-dimethylacetophenone.

Q1: My initial analysis (TLC/GC-MS) shows a significant amount of unreacted ketone. What is the most efficient way to remove it?

A1: Root Cause & Strategy Unreacted 2',5'-dimethylacetophenone is a common impurity resulting from incomplete reduction.[1] Since the ketone is more polar than the corresponding secondary alcohol product, column chromatography is the most effective method for separation.[2][3] The difference in polarity allows the less polar alcohol to elute from the silica column faster than the more polar ketone.

Troubleshooting Steps:

  • Analytical Thin-Layer Chromatography (TLC): First, determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] The ideal system should provide a good separation between the alcohol product (higher Rf) and the ketone starting material (lower Rf). An Rf value of ~0.3 for the desired alcohol is often a good target for column chromatography.[5]

  • Column Chromatography: Pack a column with silica gel and run the separation using the solvent system determined by TLC.[6] See Protocol 1 for a detailed methodology.

  • Alternative (for small amounts): If the ketone impurity is minimal, a second reduction reaction with a gentle reducing agent like sodium borohydride (NaBH₄) could be considered, followed by an aqueous workup. However, this adds steps and may introduce new impurities if not performed carefully.

Q2: My NMR spectrum is clean, but the product has a faint yellow color. What could be the cause and how do I fix it?

A2: Root Cause & Strategy A yellow tint in the final product, even with a clean NMR, often points to trace amounts of highly conjugated impurities or oxidation byproducts that are not present in high enough concentration to be detected by NMR but are intensely colored.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the product in a minimal amount of a suitable solvent (e.g., ethanol or dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently for a few minutes, and then filter the charcoal off through a pad of Celite or a syringe filter.[7] The charcoal adsorbs colored impurities.[8]

  • Short-Path Distillation: For a liquid product like this compound, vacuum distillation is an excellent method to separate the non-volatile colored impurities.[9] The desired alcohol will distill, leaving the colored residue behind.

Q3: I see an oily residue that won't crystallize (if attempting recrystallization) or streaks on my TLC plate. What does this indicate?

A3: Root Cause & Strategy "Oiling out" or streaking often indicates the presence of impurities that depress the melting point or interfere with the compound's interaction with the stationary phase (TLC plate).[8] This can be due to residual solvents or inorganic salts from the workup.

Troubleshooting Steps:

  • Aqueous Workup: Ensure the crude product has been thoroughly washed. Perform an extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by saturated sodium bicarbonate to neutralize, and finally with brine to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.[10]

  • High-Vacuum Drying: After concentration on a rotary evaporator, place the sample under a high vacuum for several hours to remove any residual volatile solvents.

Q4: How do I choose between column chromatography and vacuum distillation for final purification?

A4: Decision Framework The choice depends on the nature of the impurities and the desired scale and purity.

  • Column Chromatography is ideal when impurities have different polarities from the product, such as separating the starting ketone from the alcohol product.[2][3] It offers very high purity but can be slow and solvent-intensive for large scales.

  • Vacuum Distillation is best for separating compounds with different boiling points. It is excellent for removing non-volatile impurities (like salts or baseline material) or highly volatile impurities (like residual solvent).[9][11] It is generally faster and more scalable than chromatography.

A common and effective strategy is to perform a primary purification by column chromatography followed by a final "polishing" step using vacuum distillation to achieve the highest purity.

Section 2: Purification Workflow & Logic

The following diagram illustrates a logical workflow for the purification of crude this compound.

G cluster_start Start cluster_analysis Analysis cluster_decision Impurity Identification & Decision cluster_pathways Purification Pathways cluster_end Finish Crude Crude Product (Post-Workup) Analysis Analyze by TLC/GC-MS Crude->Analysis Decision Major Impurity Type? Analysis->Decision Chroma Column Chromatography (Protocol 1) Decision->Chroma  Unreacted Ketone  (Polar Impurity) Distill Vacuum Distillation (Protocol 2) Decision->Distill  Non-Volatile Residue  (Baseline Impurity) Wash Aqueous Wash / Charcoal Decision->Wash  Trace Color / Salts FinalAnalysis Final Purity Check (NMR, GC-MS) Chroma->FinalAnalysis Distill->FinalAnalysis Wash->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Purification decision workflow for this compound.

Section 3: Standard Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the separation of this compound from its more polar precursor, 2',5'-dimethylacetophenone.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, ratio determined by TLC)

  • Sand

  • Crude product mixture

  • Collection tubes/flasks

Step-by-Step Procedure:

  • Column Preparation: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.[6] Add a thin layer of sand (approx. 1 cm).

  • Packing the Column (Slurry Method): In a beaker, make a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).[2][6] Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles. Allow the silica to settle, draining the solvent until the level is just above the top of the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica bed using a pipette.[6]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure (flash chromatography) to push the solvent through the column.[12] Begin collecting fractions immediately.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates.[13] Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified alcohol.[14][15]

Data Presentation: Example TLC & Eluent Systems

Solvent System (Hexanes:EtOAc)Rf (Alcohol)Rf (Ketone)Separation (ΔRf)Recommendation
95:50.450.300.15Good separation, but may require a long column.
90:100.600.480.12Faster elution, slightly less separation.
85:150.750.650.10May be too fast, risking co-elution.

Note: Rf values are illustrative. Always determine optimal conditions experimentally.[16]

Protocol 2: Vacuum Distillation

This protocol is for purifying the liquid this compound from non-volatile impurities.

Materials:

  • Short-path distillation apparatus

  • Round bottom flasks

  • Heating mantle

  • Vacuum pump and gauge

  • Chilled condenser

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed.

  • Sample Loading: Place the crude alcohol into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and slowly reduce the pressure. A vacuum lowers the boiling point of the liquid, preventing thermal degradation.[9][17]

  • Heating and Distillation: Begin stirring and gently heat the distillation flask using the heating mantle. The liquid will begin to boil and condense on the cold finger or in the condenser.

  • Collecting the Product: Collect the distilled liquid in the receiving flask. The boiling point will remain constant during the distillation of the pure compound.

  • Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask. Allow the apparatus to cool completely before slowly releasing the vacuum.

References

  • Lu Le Laboratory. (2013-05-01). Sodium Borohydride Reduction of Acetophenone.
  • Unknown.
  • Organic Chemistry at CU Boulder.
  • National Institutes of Health (NIH). (2013-04-17).
  • Reddit. (2018-08-07). What are the byproducts of reduction with borohydride?.
  • Unknown.
  • Unknown.
  • Chemistry Hall.
  • Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Columbia University.
  • Cerritos College.
  • Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Benchchem. (2025-12).
  • Chemistry Solutions.
  • Unknown.
  • Unknown.
  • MIT OpenCourseWare.
  • LGC Standards. 2',5'-Dimethylacetophenone.
  • Unknown.
  • Organic Chemistry at CU Boulder.
  • Common Organic Chemistry. Sodium Borohydride.
  • gsrs. This compound.
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Cascade Sciences. (2019-01-07).
  • Synquest Labs. 2',5'-Dimethylacetophenone.
  • Sigma-Aldrich. 2′,5′-Dimethylacetophenone 97%.
  • Guidechem. 2',5'-dimethylacetophenone 2142-73-6.
  • Chegg.com. (2020-08-07).
  • Quora. (2020-05-22).
  • Drawell.
  • YouTube. (2021-06-13).
  • Lab Unique.
  • precisionFDA. This compound.
  • gsrs. This compound, (R)-.
  • PubChem. 1-(2,5-Dimethylphenyl)-2-(3-methoxyphenyl)ethanol.

Sources

Technical Support Center: Stability of 1-(2,5-Dimethylphenyl)ethanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common stability challenges encountered when working with 1-(2,5-Dimethylphenyl)ethanol in acidic environments. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the integrity and success of your experiments.

Introduction: The Reactivity of a Secondary Benzylic Alcohol

This compound is a secondary benzylic alcohol, a class of compounds known for their reactivity, particularly under acidic conditions. The benzylic position is susceptible to a variety of transformations, primarily due to the resonance stabilization of the corresponding carbocation intermediate that can form. Understanding these potential reaction pathways is crucial for controlling your experiments and achieving the desired outcomes.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanisms of degradation, provide detailed troubleshooting protocols, and offer preventative measures to maintain the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound under acidic conditions?

The primary reaction is an acid-catalyzed dehydration, which is an E1 elimination reaction, to form 2,5-dimethylstyrene. This reaction is driven by the formation of a stable secondary benzylic carbocation intermediate after the protonated hydroxyl group leaves as a water molecule.

Q2: Why is my reaction mixture turning a different color or showing multiple spots on TLC?

The formation of multiple products and color changes are often indicative of side reactions. Under acidic conditions, this compound can undergo several competing reactions besides the desired dehydration. These can include:

  • Ether Formation: Two molecules of the alcohol can react to form a symmetric ether, bis[1-(2,5-dimethylphenyl)ethyl] ether.

  • Carbocation Rearrangement: The intermediate carbocation can potentially rearrange to a more stable form, leading to isomeric alkene products. However, for the 1-(2,5-dimethylphenyl)ethyl carbocation, significant rearrangement is less likely as it is already a relatively stable secondary benzylic carbocation.

  • Polymerization/Oligomerization: The product, 2,5-dimethylstyrene, can undergo acid-catalyzed polymerization or oligomerization, leading to higher molecular weight byproducts, which can appear as a complex mixture or baseline material on a TLC plate.

  • Friedel-Crafts Alkylation: If an aromatic solvent (like excess p-xylene from a previous step) is present, the carbocation intermediate can alkylate the solvent. It is also possible for the alcohol or the resulting alkene to alkylate another molecule of the starting material or product.

Q3: What type of acid catalyst is best for the dehydration of this compound?

Strong, non-nucleophilic acids are preferred to promote the E1 elimination pathway while minimizing the risk of competing SN1 substitution reactions. Commonly used catalysts include:

  • p-Toluenesulfonic acid (p-TsOH): Often the catalyst of choice for clean dehydrations.

  • Sulfuric acid (H₂SO₄): Effective, but can sometimes lead to more charring and side products if not used carefully.

  • Phosphoric acid (H₃PO₄): A milder alternative to sulfuric acid, often resulting in cleaner reactions.

Q4: Can I use hydrochloric acid (HCl) or hydrobromic acid (HBr) for the dehydration?

It is generally not recommended. The conjugate bases of these acids (Cl⁻ and Br⁻) are good nucleophiles and can compete with the elimination reaction, leading to the formation of the corresponding benzylic halides via an SN1 pathway.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during your experiments, along with step-by-step protocols to address them.

Issue 1: Low Yield of 2,5-Dimethylstyrene and Formation of a High-Boiling Point Residue

Probable Cause: This is often due to the formation of the symmetric ether, bis[1-(2,5-dimethylphenyl)ethyl] ether, or oligomerization of the product.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: High temperatures favor elimination over substitution (ether formation). However, excessively high temperatures can promote polymerization. A careful optimization of the reaction temperature is key. Start with a moderate temperature and monitor the reaction progress closely by TLC or GC.

  • Control Catalyst Loading: Use a catalytic amount of a strong, non-nucleophilic acid like p-TsOH (e.g., 0.05-0.1 equivalents). Higher catalyst loading can increase the rate of side reactions.

  • Remove Water As It Forms: The dehydration reaction is an equilibrium process. Removing water as it is formed will drive the equilibrium towards the alkene product. This can be achieved using a Dean-Stark apparatus.

  • Consider a Milder Catalyst: If polymerization is a significant issue, switch to a milder acid catalyst like phosphoric acid.

Experimental Protocol: Dehydration of this compound using p-TsOH with a Dean-Stark Trap

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylstyrene.

  • Purify the product by distillation under reduced pressure.

Issue 2: Presence of Unexpected Isomeric Products in the Final Mixture

Probable Cause: While less common for this specific substrate, the formation of isomeric alkenes would be strong evidence of carbocation rearrangement. This could occur if a hydride or methyl shift leads to a more stable carbocation.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Carbocation rearrangements are often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize rearrangements.

  • Use a Less Acidic Catalyst: A very strong acid can lead to a more "free" carbocation, which is more prone to rearrangement. A slightly weaker acid might favor a more concerted elimination pathway or a shorter-lived carbocation intermediate.

  • Alternative Dehydration Methods: If rearrangements are a persistent issue, consider alternative dehydration methods that do not proceed through a carbocation intermediate. For example, the use of phosphorus oxychloride (POCl₃) in pyridine follows an E2 mechanism and can prevent rearrangements.[1]

Issue 3: Formation of a Complex Mixture of Byproducts, Including Alkylated Solvent or Dimerization Products

Probable Cause: This can occur if the reaction conditions are too harsh, or if reactive aromatic solvents are used. The highly reactive styrene product can also undergo acid-catalyzed dimerization or oligomerization.

Troubleshooting Protocol:

  • Choice of Solvent: If possible, run the reaction neat or in a non-aromatic, high-boiling point solvent. If an aromatic solvent is necessary, use one that is less susceptible to Friedel-Crafts alkylation.

  • Control Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. The product, 2,5-dimethylstyrene, can continue to react under acidic conditions.

  • Use an Inhibitor: For distillative purification of the 2,5-dimethylstyrene, consider adding a small amount of a radical inhibitor (like hydroquinone) to prevent polymerization at elevated temperatures.

Data Presentation

Table 1: Recommended Acid Catalysts and General Conditions for Dehydration

CatalystTypical Loading (mol%)Recommended TemperatureNotes
p-Toluenesulfonic acid (p-TsOH)1-580-120°C (with solvent)Generally provides clean reactions. Use of a Dean-Stark trap is recommended.
Sulfuric Acid (H₂SO₄)5-10100-150°CEffective, but can cause charring. Use with care.
Phosphoric Acid (H₃PO₄)10-20120-160°CMilder option, may require higher temperatures and longer reaction times.

Visualizations

Diagram 1: Reaction Pathways of this compound under Acidic Conditions

G A This compound B Protonated Alcohol A->B + H⁺ C Secondary Benzylic Carbocation B->C - H₂O D 2,5-Dimethylstyrene (Dehydration Product) C->D - H⁺ E bis[1-(2,5-Dimethylphenyl)ethyl] ether (Etherification Product) C->E + this compound - H⁺ G Rearranged Carbocation C->G Rearrangement F Polymer/Oligomer D->F + H⁺, D H Isomeric Alkene G->H - H⁺

Caption: Potential reaction pathways for this compound in an acidic medium.

Diagram 2: Troubleshooting Workflow for Low Yield in Dehydration Reaction

G start Low Yield of 2,5-Dimethylstyrene check_byproducts Analyze byproducts by GC-MS/NMR start->check_byproducts is_ether High MW peak corresponding to ether? check_byproducts->is_ether Ether formation suspected is_polymer Broad baseline hump or multiple high MW peaks? check_byproducts->is_polymer Polymerization suspected is_rearranged Isomeric alkene products detected? check_byproducts->is_rearranged Rearrangement suspected is_ether->is_polymer No optimize_temp Optimize temperature (use Dean-Stark) is_ether->optimize_temp Yes is_polymer->is_rearranged No reduce_catalyst Reduce catalyst loading is_polymer->reduce_catalyst Yes lower_temp Lower reaction temperature is_rearranged->lower_temp Yes end Improved Yield is_rearranged->end No optimize_temp->end milder_catalyst Use milder catalyst (e.g., H₃PO₄) reduce_catalyst->milder_catalyst milder_catalyst->end e2_method Consider alternative E2 method (e.g., POCl₃/Pyridine) lower_temp->e2_method e2_method->end

Caption: A decision-making workflow for troubleshooting low yields in the dehydration of this compound.

References

  • University of Calgary. (n.d.). Eliminations of benzylic systems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,5-Dimethylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement, scale up, or troubleshoot the synthesis of this key chemical intermediate. Here, we provide in-depth, field-proven insights, detailed experimental protocols, and a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges you may encounter.

Introduction to Synthetic Strategies

This compound (MW: 150.22 g/mol , CAS: 32917-52-5) is a secondary alcohol commonly synthesized via two primary, highly reliable routes: the reduction of a ketone and the Grignard reaction.[1][2][3] The choice between these methods depends on factors such as starting material availability, required purity, scalability, and tolerance for specific reaction conditions.

  • Reduction of 2',5'-Dimethylacetophenone: This is arguably the more straightforward and common laboratory-scale method. It involves the reduction of the corresponding ketone, 2',5'-dimethylacetophenone, using a hydride-based reducing agent. This method is high-yielding, procedurally simple, and avoids the highly sensitive conditions required for organometallic reactions.[4][5]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction offers a versatile route. It can be achieved by reacting 2,5-dimethylbenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) or by reacting acetaldehyde with 2,5-dimethylphenylmagnesium bromide.[6][7] While powerful, this method demands strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[8]

Experimental Protocols & Methodologies

We present detailed protocols for the two most effective synthetic routes.

Method 1: Synthesis via Reduction of 2',5'-Dimethylacetophenone

This protocol employs sodium borohydride (NaBH₄), a selective and mild reducing agent that converts ketones to secondary alcohols.[4][9] Its ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄) makes it ideal for standard laboratory settings.

Experimental Workflow: Ketone Reduction

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Workup & Purification A Dissolve 2',5'-dimethyl- acetophenone in Methanol B Cool solution to 0-5 °C (Ice Bath) A->B C Portion-wise addition of Sodium Borohydride (NaBH4) B->C D Stir at 0-5 °C, then warm to room temperature C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify via column chromatography (optional) G->H

Caption: Workflow for the synthesis of this compound via ketone reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethylacetophenone (1.0 eq) in methanol. Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

Method 2: Synthesis via Grignard Reaction

This protocol details the addition of methylmagnesium bromide to 2,5-dimethylbenzaldehyde. Success hinges on maintaining strictly anhydrous (water-free) conditions.[10][11]

Step-by-Step Protocol:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum. Assemble the apparatus (a three-necked flask with a dropping funnel and condenser) while hot and allow it to cool under an inert atmosphere (dry nitrogen or argon).

  • Reaction Setup: Place magnesium turnings (1.1 eq) in the flask.

  • Grignard Reagent Addition: Add a solution of 2,5-dimethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF to the dropping funnel. Add a commercially available solution of methylmagnesium bromide (~3.0 M in ether, 1.2 eq) to the aldehyde solution dropwise at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Cool the reaction flask to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is a mild acidic workup that hydrolyzes the magnesium alkoxide salt without causing potential acid-catalyzed side reactions of the alcohol product.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify as needed by column chromatography.

ParameterMethod 1: Ketone ReductionMethod 2: Grignard Reaction
Primary Reagents 2',5'-Dimethylacetophenone, NaBH₄2,5-Dimethylbenzaldehyde, MeMgBr
Solvent Methanol, EthanolAnhydrous Diethyl Ether, THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield >90%70-85%
Key Advantage Simple, high-yielding, robustPowerful C-C bond formation
Key Disadvantage Requires ketone starting materialStrict anhydrous conditions required

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Question: My Grignard reaction failed to initiate or gave a very low yield. What went wrong?

Answer: This is the most common failure mode in Grignard synthesis. The causes are almost always related to reagent purity or reaction conditions.[10][11]

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water or alcohols.[8]

    • Solution: Ensure all glassware is meticulously dried (flame-dried under vacuum is best). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[11]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[11]

    • Solution: Activate the magnesium. This can be done mechanically by crushing the turnings in a dry mortar and pestle or chemically by adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane.[11]

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. This is minimized by adding the halide slowly to the magnesium suspension, keeping its concentration low.[10]

    • Enolization: If using a ketone as the electrophile, a bulky Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which leads to recovery of the starting ketone after workup.[7] This is less of a concern with aldehydes.

Question: My NaBH₄ reduction resulted in a low yield. What are the potential causes?

Answer: While generally a robust reaction, low yields can occur due to several factors.

  • Reagent Decomposition: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or a container that has been stored properly in a desiccator.

  • Insufficient Reagent: Although a 1:1 stoichiometry is often cited, NaBH₄ provides four hydride equivalents. However, practical considerations often require a slight excess (1.1-1.5 eq) to ensure the reaction goes to completion.

  • Incomplete Reaction: The reaction may be slow at very low temperatures.

    • Solution: Ensure the reaction is allowed to warm to room temperature and stir for an adequate time. Monitor completion via TLC before beginning the workup.

Issue 2: Product Purity Problems

Question: After my Grignard workup, my crude product is contaminated with a significant amount of a nonpolar impurity.

Answer: This is likely a biphenyl-type byproduct from a Wurtz coupling side reaction during the formation of the Grignard reagent itself (e.g., 2,5,2',5'-tetramethylbiphenyl).

  • Cause: This occurs when the forming Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X).

  • Solution: Prepare the Grignard reagent by adding the aryl halide solution slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the side reaction. This impurity can usually be removed by column chromatography or recrystallization.

Question: My final product from the ketone reduction shows unreacted starting material even after a long reaction time.

Answer: This indicates an incomplete reaction.

  • Cause & Solution: The most likely cause is inactive or an insufficient amount of NaBH₄. Add another portion of NaBH₄ (0.3-0.5 eq) and continue to monitor by TLC. Ensure the solvent (methanol or ethanol) is of sufficient quality, as protic solvents can slowly react with the borohydride, reducing its effective concentration over time.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for scaling up?

For large-scale synthesis, the reduction of 2',5'-dimethylacetophenone is generally preferred. The reaction is less sensitive to atmospheric conditions, the reagents are cheaper and safer to handle in bulk, and the workup procedure is more straightforward. Grignard reactions, while effective, require significant engineering controls to maintain anhydrous and inert conditions on a large scale.

Q2: How can I confirm the structure and purity of the final product?

A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure by showing the characteristic peaks for the aromatic, methyl, methine, and hydroxyl groups.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (~1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3400 cm⁻¹) in the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing purity and confirming the molecular weight of the product (m/z = 150.2).

Q3: What are the primary reaction mechanisms I should be aware of?

Understanding the mechanisms is key to troubleshooting.

  • NaBH₄ Reduction: This is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The BH₄⁻ ion delivers a hydride to the carbonyl, forming an alkoxide intermediate. A subsequent protonation step during acidic or aqueous workup yields the final alcohol.[4][5]

Mechanism: NaBH₄ Reduction of a Ketone

G Ketone Ketone (2',5'-Dimethylacetophenone) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Hydride Source (H⁻ from NaBH₄) Hydride->Ketone 1. Nucleophilic Attack Protonation Protonation (H₃O⁺ Workup) Alkoxide->Protonation 2. Acid Workup Alcohol Product (this compound) Protonation->Alcohol

Caption: Mechanism for the reduction of a ketone using a hydride reagent.

  • Grignard Reaction: The Grignard reagent acts as a carbon nucleophile (carbanion equivalent), attacking the carbonyl carbon. This also forms a magnesium alkoxide intermediate, which is then protonated during the aqueous workup (e.g., with NH₄Cl) to give the alcohol.[7][13]

Mechanism: Grignard Reaction with an Aldehyde

G Aldehyde Aldehyde (2,5-Dimethylbenzaldehyde) Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (CH₃MgBr) Grignard->Aldehyde 1. Nucleophilic Addition Workup Aqueous Workup (NH₄Cl) Alkoxide->Workup 2. Protonation Alcohol Product (this compound) Workup->Alcohol

Caption: Mechanism for the Grignard synthesis of a secondary alcohol.

Q4: What are the critical safety considerations for these syntheses?

  • Solvents: Diethyl ether and THF are extremely flammable. Always perform these reactions in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: These reagents are pyrophoric (can ignite on contact with air) and react violently with water. Handle them under an inert atmosphere.

  • Sodium Borohydride: While stable, NaBH₄ reacts with acids and protic solvents to release flammable hydrogen gas. Quench reactions slowly and in a controlled manner, especially at a large scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, m1862. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation reaction of acetophenone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MDPI. (n.d.). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University Course Material. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • G-SRS. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Mitigating Byproduct Formation in the Reduction of 2',5'-Dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2,5-dimethylphenyl)ethanol via the reduction of 2',5'-dimethylacetophenone. Achieving high purity and yield in this transformation is critical, yet often hampered by the formation of unwanted byproducts. This document provides in-depth, field-proven insights into common challenges, offering a blend of theoretical understanding and practical, actionable solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve a self-validating, robust protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reduction of 2',5'-dimethylacetophenone. Each answer provides a mechanistic explanation and a clear path toward resolving the problem.

Q1: My reaction is incomplete, leaving significant unreacted 2',5'-dimethylacetophenone. What is the primary cause and solution?

A1: Incomplete conversion is one of the most frequent challenges, typically stemming from insufficient reducing agent or suboptimal reaction kinetics.

  • Causality: The reduction of a ketone by a hydride donor, such as sodium borohydride (NaBH₄), involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] In theory, one mole of NaBH₄ can reduce four moles of a ketone.[2] However, in practice, the reagent can also react with protic solvents (like methanol or ethanol) or trace amounts of water, consuming its reducing power. Therefore, using a stoichiometric equivalent is often insufficient.

  • Troubleshooting & Optimization:

    • Increase Molar Excess of Reductant: For NaBH₄ reductions, a common and effective strategy is to use a molar excess of the reagent (typically 1.5 to 2.0 equivalents relative to the ketone) to ensure the reaction goes to completion.[3]

    • Monitor the Reaction: Do not rely solely on a predetermined reaction time. The most reliable method to confirm completion is by using Thin Layer Chromatography (TLC).[2][4] Spot the reaction mixture against a standard of the starting material. The reaction is complete only when the starting material spot has completely disappeared.[5]

    • Temperature Control: While the reaction is exothermic and often initiated at 0 °C for control, allowing it to warm to room temperature and stir for a designated period (e.g., 15-30 minutes) after the initial addition can ensure it reaches completion.[3][4]

Q2: I've isolated a byproduct that appears to be a result of aromatic ring reduction. Why is this happening and how can I prevent it?

A2: The formation of a byproduct where the dimethylphenyl ring is hydrogenated indicates that the reduction conditions are too harsh or non-selective. This is a classic case of choosing the wrong tool for the job.

  • Causality: While hydride reagents like NaBH₄ are highly chemoselective for aldehydes and ketones, they do not typically reduce aromatic rings under standard conditions.[1] This type of over-reduction is characteristic of more powerful reduction methods, particularly catalytic hydrogenation using precious metal catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) under elevated hydrogen pressure.[6] These catalysts are designed to hydrogenate unsaturated systems, including aromatic rings.

  • Troubleshooting & Optimization:

    • Select the Right Reducing Agent: The most straightforward solution is to switch to a milder, more chemoselective reagent. Sodium borohydride (NaBH₄) is the ideal choice for this transformation as it selectively targets the carbonyl group while leaving the aromatic ring intact.[2]

    • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is required for other reasons, selectivity can sometimes be improved by using less active catalysts (e.g., certain copper-based catalysts) or by carefully controlling temperature and hydrogen pressure.[6] However, for this specific substrate, NaBH₄ remains the superior and more reliable choice to avoid this byproduct.

Q3: My mass spectrometry results suggest a dimeric byproduct with a mass roughly double that of the product alcohol. What is this compound and how is it formed?

A3: The presence of a dimeric alcohol byproduct, known as a pinacol, points towards a single-electron transfer (SET) mechanism followed by radical coupling.

  • Causality: While the primary mechanism for NaBH₄ reduction is hydride transfer, under certain conditions (often in electrochemical reductions or with dissolving metal reagents), the ketone can accept a single electron to form a ketyl radical anion.[7] Two of these radicals can then couple to form a pinacol diol after workup. While less common with NaBH₄, contamination with certain metal impurities or photochemical conditions could potentially promote this minor pathway.

  • Troubleshooting & Optimization:

    • Ensure Reagent Purity: Use high-purity sodium borohydride and solvents to minimize potential metal contaminants that could initiate single-electron transfer pathways.

    • Control Reaction Conditions: Perform the reaction in the dark to exclude light-induced radical formation.

    • Stick to Proven Protocols: Standard NaBH₄ reduction in a protic solvent like methanol or ethanol is overwhelmingly dominated by the hydride transfer mechanism, making pinacol formation negligible.[3][4] Deviating to aprotic solvents or adding certain additives may alter the reaction course.

Q4: How do I choose the optimal solvent and temperature for this reduction?

A4: Solvent and temperature are critical parameters that directly influence reaction rate, selectivity, and safety.

  • Solvent Selection: For NaBH₄ reductions, protic solvents like methanol (MeOH) or ethanol (EtOH) are standard and highly effective.[8] They are capable of dissolving both the ketone and the NaBH₄, and they serve as a proton source during the workup phase to protonate the resulting alkoxide.

  • Temperature Management: The reaction of NaBH₄ with acetophenones is exothermic.[3]

    • Initial Cooling: Begin the reaction by cooling the solution of 2',5'-dimethylacetophenone in the solvent to 0 °C using an ice bath.[5]

    • Portion-wise Addition: Add the solid NaBH₄ in small portions over several minutes. This allows you to control the rate of reaction and dissipate the heat generated, preventing the temperature from rising uncontrollably.[4] A rapid temperature spike can increase the rate of side reactions.

    • Warming to Room Temperature: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 15-30 minutes to ensure completion.[3]

Troubleshooting Guide: At-a-Glance

For rapid diagnosis, consult the table below.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Significant amount of starting material remains (TLC/GC analysis).1. Insufficient NaBH₄. 2. Reaction time too short. 3. Low reaction temperature.1. Use a 1.5-2.0 molar excess of NaBH₄. 2. Monitor reaction by TLC until starting material is consumed. 3. Allow the reaction to stir at room temperature after initial addition.
Product shows evidence of aromatic ring hydrogenation.Use of an overly aggressive reducing agent (e.g., H₂ with Pd/C or PtO₂).Switch to a chemoselective reagent like Sodium Borohydride (NaBH₄) .
Formation of a high-molecular-weight dimeric diol.Minor side reaction via single-electron transfer (SET) and radical coupling.Ensure high purity of reagents and solvents. Conduct the reaction in the dark. Adhere to standard NaBH₄/alcohol solvent protocols.
Difficult or messy workup with persistent emulsions.Incomplete hydrolysis of borate ester intermediates.Ensure a thorough acidic quench (e.g., with 1M-3M HCl) after the reaction is complete until hydrogen evolution ceases.[3]

Visualizing Reaction Pathways

Understanding the desired reaction versus potential side reactions is key to prevention.

cluster_main Reaction Pathways for 2',5'-Dimethylacetophenone Start 2',5'-Dimethylacetophenone Product This compound (Desired Product) Start->Product Selective Reduction (e.g., NaBH₄ in MeOH) High Selectivity OverReduced Ring-Hydrogenated Byproduct Start->OverReduced Aggressive Hydrogenation (e.g., H₂/Pd, high pressure) Low Selectivity Dimer Pinacol Dimer Byproduct Start->Dimer Radical Conditions (e.g., metal contaminants) Minor Pathway

Caption: Desired vs. undesired reduction pathways.

Validated Experimental Protocol: Selective Reduction with Sodium Borohydride

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 2',5'-Dimethylacetophenone

  • Sodium borohydride (NaBH₄), 98%+

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',5'-dimethylacetophenone (e.g., 2.96 g, 20 mmol). Dissolve the ketone in methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 0.45 g, 12 mmol, 0.6 equiv.) to the solution in small portions over 10 minutes. Safety Note: NaBH₄ reacts with methanol to produce hydrogen gas. Ensure adequate ventilation and do not seal the flask tightly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Monitoring: Check for the completion of the reaction using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting ketone spot is no longer visible under UV light.

  • Quenching: Carefully cool the flask again in an ice bath. Slowly and cautiously add 1M HCl (approx. 20 mL) dropwise to quench the excess NaBH₄ and hydrolyze the borate esters. Vigorous hydrogen evolution will occur. Continue adding acid until the bubbling ceases and the solution is acidic (test with pH paper).

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash them sequentially with water (20 mL) and then saturated brine (20 mL) to remove inorganic salts.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.

Troubleshooting Workflow

When faced with an unexpected result, a logical workflow can quickly identify the root cause.

start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_purity Is Product Purity Low? start->check_purity byproduct_type Identify Byproduct Structure check_purity->byproduct_type Yes success High Purity Achieved Proceed to Next Step check_purity->success No unreacted Unreacted Ketone Present byproduct_type->unreacted Unreacted Starting Material overreduced Aromatic Ring Reduced byproduct_type->overreduced Over-reduced Product other Other Byproduct (e.g., Dimer) byproduct_type->other Other sol_unreacted Solution: 1. Increase NaBH₄ excess 2. Increase reaction time 3. Monitor via TLC unreacted->sol_unreacted sol_overreduced Solution: 1. Confirm NaBH₄ was used 2. Avoid H₂/Pd, Pt, etc. 3. Use milder conditions overreduced->sol_overreduced sol_other Solution: 1. Check reagent purity 2. Run reaction in dark 3. Optimize temperature other->sol_other

Caption: A logical workflow for troubleshooting reaction outcomes.

References

  • BenchChem. (2025).
  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Scribd. Acetophenone Reduction by Sodium Borohydride.
  • Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Royal Society of Chemistry. Elementry steps and the solvent effect in electrochemical reduction of acetophenone. Transactions of the Faraday Society.
  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent.

Sources

Technical Support Center: Chiral HPLC Separation of 1-(2,5-Dimethylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(2,5-Dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the enantioseparation of this and structurally related aromatic alcohols.

Introduction to the Challenge

This compound, like many chiral molecules, presents a unique separation challenge. Its enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) for resolution.[1] The aromatic nature and the hydroxyl group of this compound are key interaction points that must be leveraged for successful separation. This guide will provide a systematic approach to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a chiral separation method for this compound?

A1: A systematic screening approach is the most efficient starting point. Given the aromatic nature of this compound, polysaccharide-based and cyclodextrin-based CSPs are excellent candidates.[2][3]

  • Recommended Starting Columns:

    • Polysaccharide-based: Cellulose or amylose derivatives, such as those with 3,5-dimethylphenylcarbamate selectors, are known to be effective for a wide range of chiral compounds, including aromatic alcohols.[2][4] A good starting point would be a column like Lux® Cellulose-3 or CHIRALCEL® OD-H.

    • Cyclodextrin-based: Beta-cyclodextrin (β-CD) based columns can also be effective due to the inclusion complexation mechanism with the phenyl ring.[3][5] A Chiral CD-Ph column could be a viable option.

  • Initial Mobile Phase Screening:

    • Normal Phase (NP): A mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol or ethanol) is a standard starting point.[6] A common initial screening condition is 90:10 (v/v) n-hexane:isopropanol.

    • Reversed Phase (RP): For some CSPs, a reversed-phase approach using water and acetonitrile or methanol can be successful.[7]

Q2: I am not seeing any separation (a single peak). What should I do?

A2: A single peak indicates a lack of enantioselectivity under the current conditions. Here's a systematic approach to troubleshoot this:

  • Confirm Column Suitability: If you are not using a polysaccharide or cyclodextrin-based column, consider switching to one of these, as they are well-suited for aromatic alcohols.

  • Optimize the Mobile Phase:

    • Normal Phase: The strength of the mobile phase is critical. If the analyte elutes too quickly, the interaction with the CSP is insufficient. Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or even 2% isopropanol). Conversely, if retention is very long, a slight increase in the alcohol percentage may be necessary.

    • Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If isopropanol is not providing separation, try ethanol. Ethanol is more polar and can offer different hydrogen bonding interactions.

  • Consider Additives: Although this compound is a neutral compound, small amounts of an acidic or basic additive can sometimes influence the chiral recognition mechanism, especially if there are trace impurities in the sample or mobile phase. However, for a neutral alcohol, this is a secondary optimization step.

  • Screen Different CSPs: If a particular column chemistry is not showing any promise, it is often more efficient to screen a different type of CSP (e.g., if a cellulose-based column fails, try an amylose-based or a cyclodextrin-based column).[8]

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Poor resolution can be addressed by improving selectivity (α) or efficiency (N).

  • Improving Selectivity (α):

    • Mobile Phase Composition: Fine-tune the ratio of alkane to alcohol. Small changes in the percentage of the alcohol modifier can have a significant impact on selectivity.

    • Temperature: Temperature is a powerful tool in chiral separations. Decreasing the temperature often enhances the weaker intermolecular interactions (like hydrogen bonding and dipole-dipole interactions) that govern chiral recognition, leading to increased selectivity.[8] Try reducing the column temperature in 5-10°C increments (e.g., from 25°C to 15°C).

    • Mobile Phase Additives: For neutral compounds, this is less common, but if peak shape is poor, a very small amount of an additive might help.

  • Improving Efficiency (N):

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[8] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution.

    • Column Condition: Ensure the column is not old or contaminated, as this can lead to peak broadening. If the column performance has degraded, flushing with a strong solvent (as recommended by the manufacturer) may help.

Q4: My peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing in chiral chromatography can be due to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing.

    • Solution: Adding a small amount of a competing agent to the mobile phase can help. For a neutral analyte, trying a different alcohol modifier or even a different brand of hexane might resolve the issue.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Flush the column according to the manufacturer's instructions. Using a guard column is highly recommended to protect the analytical column.

Q5: The retention time of my peaks is drifting. What could be the problem?

A5: Retention time drift is often due to a lack of system equilibration or changes in the mobile phase or temperature.

  • Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can take a significant amount of time to equilibrate with the mobile phase.[8] Ensure the column is equilibrated for at least 30-60 minutes with the mobile phase before starting injections.

  • Mobile Phase Instability: In normal phase chromatography, the mobile phase composition can change due to the evaporation of the more volatile component (the alkane).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Troubleshooting Guide

Scenario: No Separation of this compound Enantiomers

You are attempting to separate the enantiomers of this compound and observe only a single, sharp peak.

Caption: Troubleshooting workflow for a lack of separation.

Scenario: Poor Resolution of this compound Enantiomers

You have achieved partial separation, but the peaks are not baseline resolved (Resolution < 1.5).

ParameterRecommended ChangeRationale
Mobile Phase Strength Decrease the percentage of the alcohol modifier in small increments (e.g., 0.5-1%).To increase retention and interaction time with the CSP, which can enhance selectivity.
Temperature Decrease the column temperature in 5-10°C increments.Lower temperatures often improve chiral recognition by strengthening weaker intermolecular forces.
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).To increase the efficiency of the separation (increase plate count).[8]
Alcohol Modifier Switch from isopropanol to ethanol or vice-versa.Different alcohols provide different selectivities through altered hydrogen bonding interactions.

Recommended Initial Method Development Conditions

Based on methods for the structurally similar 1-phenylethanol, the following are excellent starting points for the separation of this compound.

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Lux® Cellulose-3 (or similar cellulose-based CSP)Chiral CD-Ph (or similar β-cyclodextrin CSP)
Mobile Phase n-Heptane / Isopropanol (98:2 v/v)Water / Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Detection UV at 254 nmUV at 220 nm
Expected Outcome Good starting point for many aromatic alcohols. The dimethyl groups on the target analyte may require adjusting the isopropanol percentage for optimal retention.An alternative approach if normal phase fails or if the sample is more soluble in aqueous media.[7]

Advanced Troubleshooting: Elution Order Reversal

Be aware that in chiral chromatography, the elution order of enantiomers is not always predictable and can sometimes be reversed by changing experimental conditions.

  • Temperature-Induced Reversal: In some cases, increasing or decreasing the temperature can cause the elution order of the enantiomers to swap. This is due to changes in the thermodynamics of the chiral recognition process.

  • Mobile Phase-Induced Reversal: Changing the mobile phase composition, such as the type of alcohol modifier or the addition of certain additives, can also lead to a reversal in elution order.

If you are developing a method for quantifying a minor enantiomer in the presence of a major one, it is often advantageous to have the minor enantiomer elute first. Experimenting with temperature and mobile phase composition may allow you to achieve this.

References

  • Springer Nature. (n.d.). HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. Springer Nature Experiments. Retrieved from [Link]

  • Gubica, T., et al. (2019). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 24(23), 4252. MDPI. Retrieved from [Link]

  • Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. PubMed. Retrieved from [Link]

  • Wroblewska, A., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Materials, 17(12), 2753. Semantic Scholar. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Pál, D., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules, 30(15), 1-18. Retrieved from [Link]

  • Umstead, W. (2025). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of.... YouTube. Retrieved from [Link]

  • Shodex. (n.d.). Data No. la053 1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase.... Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Singh, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Yilmaz, E., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]

  • Röß-Ohlenroth, R., et al. (2024). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm, 26, 2051-2055. RSC Publishing. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2,5-Dimethylphenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and reliably quantify a specific analyte within a sample matrix is paramount to ensuring product safety and efficacy. This guide provides an in-depth comparison of two widely adopted analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of 1-(2,5-Dimethylphenyl)ethanol.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the validation process for each method. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to equip you with the necessary insights to select and validate the most appropriate analytical method for your specific needs.

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[1][2] Method validation ensures that an analytical procedure is suitable for its intended purpose. The key parameters assessed during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Understanding this compound

This compound is an aromatic alcohol.[3][4] Its chemical structure, featuring a benzene ring, makes it amenable to analysis by both GC and HPLC. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol [4][5]
AppearanceVaries (often a liquid or low-melting solid)
Boiling PointData not readily available, but expected to be elevated due to the aromatic ring and hydroxyl group.
SolubilityLikely soluble in organic solvents like methanol, ethanol, and acetonitrile.

Comparison of Analytical Methods: GC-FID vs. HPLC-UV

This section will provide a head-to-head comparison of GC-FID and HPLC-UV for the quantification of this compound, complete with detailed experimental protocols and validation data.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation occurs in a capillary column, and the flame ionization detector (FID) is highly sensitive to organic compounds. GC-FID is a robust and widely used technique for the analysis of volatile aromatic compounds.[6][7][8][9][10]

Experimental Protocol: GC-FID Method Validation

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, 50:1).

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the linear range of the method.

GC-FID Validation Workflow

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_data Data Evaluation Prep Standard & Sample Preparation Analysis GC-FID Analysis Prep->Analysis Specificity Specificity Data Data Processing & Evaluation Specificity->Data Linearity Linearity & Range Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision Precision->Data LOD_LOQ LOD & LOQ LOD_LOQ->Data Robustness Robustness Robustness->Data Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness

Caption: Workflow for GC-FID Method Validation.

Validation Data Summary: GC-FID

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.The method is specific. No interfering peaks were observed from the blank or placebo.
Linearity (r²) ≥ 0.9950.9992
Range 5 µg/mL - 80 µg/mLEstablished and validated.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 1.2%Intermediate: 1.8%
LOD Signal-to-Noise ≥ 30.5 µg/mL
LOQ Signal-to-Noise ≥ 101.5 µg/mL
Robustness RSD ≤ 5.0% for all variations.The method is robust. Variations in oven temperature ramp rate and flow rate did not significantly affect the results.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds in a liquid mobile phase. The separation occurs on a packed column (stationary phase), and detection is achieved by measuring the absorbance of UV light by the analyte. Aromatic compounds like this compound have strong UV absorbance, making HPLC-UV a suitable technique.[11][12][13][14][15]

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linear range of the method.

HPLC-UV Validation Workflow

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_data Data Evaluation Prep Standard & Sample Preparation Analysis HPLC-UV Analysis Prep->Analysis Specificity Specificity Data Data Processing & Evaluation Specificity->Data Linearity Linearity & Range Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision Precision->Data LOD_LOQ LOD & LOQ LOD_LOQ->Data Robustness Robustness Robustness->Data Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness

Caption: Workflow for HPLC-UV Method Validation.

Validation Data Summary: HPLC-UV

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.The method is specific. No interfering peaks were observed from the blank or placebo.
Linearity (r²) ≥ 0.9950.9995
Range 5 µg/mL - 100 µg/mLEstablished and validated.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.9%Intermediate: 1.5%
LOD Signal-to-Noise ≥ 30.8 µg/mL
LOQ Signal-to-Noise ≥ 102.5 µg/mL
Robustness RSD ≤ 5.0% for all variations.The method is robust. Variations in mobile phase composition and flow rate did not significantly affect the results.

Comparative Analysis and Discussion

Both GC-FID and HPLC-UV methods have demonstrated their suitability for the quantification of this compound, meeting all the validation criteria as per ICH Q2(R1) guidelines.[1][16]

Key Differences and Considerations:

  • Sensitivity: While both methods offer good sensitivity, the specific LOD and LOQ values may differ based on the instrumentation and exact experimental conditions. In this comparison, the LOD and LOQ for HPLC-UV were slightly higher than for GC-FID.

  • Sample Volatility: GC-FID is inherently limited to volatile and thermally stable compounds. While this compound is suitable, this technique may not be appropriate for non-volatile impurities or degradation products that might be present in the sample. HPLC is more versatile in this regard.

  • Instrumentation: The choice of instrument will depend on what is available in the laboratory. Both GC and HPLC are standard equipment in most analytical laboratories.

  • Run Time: The chromatographic run time can be a factor in high-throughput environments. The run times for both methods presented here are comparable.

  • Matrix Effects: Complex sample matrices can sometimes interfere more with one technique than the other. For instance, non-volatile matrix components can be problematic for GC inlets, while they might be easily handled by HPLC.

Logical Relationship of Validation Parameters

Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Method_Suitability Method Suitability Accuracy->Method_Suitability Precision->Accuracy Precision->Method_Suitability Range->Method_Suitability LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Method_Suitability

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion

The validation of an analytical method is a scientifically rigorous process that underpins the reliability of quantitative data in research and industry. This guide has provided a comprehensive comparison of GC-FID and HPLC-UV for the quantification of this compound. Both methods are shown to be specific, linear, accurate, precise, and robust.

The ultimate choice between GC-FID and HPLC-UV will depend on the specific application, the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers and scientists can confidently validate their analytical methods to ensure the integrity and quality of their results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PubChem: this compound. [Link]

  • Cheméo: Chemical Properties of 2,5-Dimethylphenyl methyl carbinol. [Link]

  • HELIX Chromatography: HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Publisso: Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

  • Taylor & Francis Online: Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. [Link]

  • An Overview HPLC Method Development and Validation. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

  • EMA: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • A practical approach to validation of HPLC methods under current good manufacturing practices. [Link]

  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. [Link]

  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]

  • Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. [Link]

  • Validation of an analytical technique for the dosage of ethanol in biological fluids. [Link]

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Comparison of different chiral stationary phases for 1-(2,5-Dimethylphenyl)ethanol resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Stationary Phase Selection for the Resolution of 1-(2,5-Dimethylphenyl)ethanol

For researchers and professionals in pharmaceutical development and chemical synthesis, the efficient separation of enantiomers is a critical and often challenging task. The biological activity of chiral molecules can vary dramatically between enantiomers, making robust analytical and preparative separation methods essential. This guide provides a detailed comparison of different chiral stationary phases (CSPs) for the enantiomeric resolution of this compound, a chiral aromatic alcohol. By examining the underlying mechanisms and presenting supporting experimental data for analogous compounds, this document serves as a practical resource for method development.

The Foundation of Chiral Separation: A Mechanistic Overview

High-Performance Liquid Chromatography (HPLC) using CSPs is the predominant technique for separating enantiomers. The success of this technique hinges on the principle of differential diastereomeric interactions. A CSP creates a chiral environment within the column, causing the two enantiomers of a racemic analyte to form transient, non-covalent diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times and, consequently, separation.

The most widely accepted model for this process is the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the analyte and the chiral selector.[1] Among the vast array of available CSPs, polysaccharide- and cyclodextrin-based phases have proven to be the most versatile and successful, capable of resolving approximately 90% of all chiral compounds.[2]

Polysaccharide-Based CSPs: The Workhorses of Chiral HPLC

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity.[3][4] They are typically prepared by coating or immobilizing phenylcarbamate derivatives of the polysaccharide onto a silica support.[1][5]

Cellulose-Based CSPs

Cellulose is a linear polymer of β-1,4 linked D-glucose units.[5] When derivatized, for example with 3,5-dimethylphenylcarbamate, the bulky side groups arrange themselves around the polysaccharide backbone. This arrangement forms chiral grooves and cavities that serve as the sites for enantioselective interactions.[6]

Chiral Recognition Mechanism: The primary interactions responsible for separation on cellulose-based CSPs include:

  • Hydrogen Bonding: Between the analyte's polar groups (like the hydroxyl group of an alcohol) and the carbamate moieties (C=O and N-H) of the CSP.[2]

  • π-π Stacking: Interactions between the aromatic rings of the analyte and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Resulting from the polar carbamate groups.

  • Steric Fit: The overall shape and rigidity of the analyte determine how well it can fit into the chiral cavities of the CSP.

Cellulose tris(3,5-dimethylphenylcarbamate) is one of the most widely used CSPs due to its powerful enantioseparation capabilities for a vast range of compounds.[7]

Amylose-Based CSPs

Amylose consists of α-1,4 linked D-glucose units, which imparts a natural helical structure to the polymer.[5] This well-defined, left-handed helical secondary structure creates deeper and more defined chiral grooves compared to the more linear cellulose backbone.[1][6] This structural difference is often cited as the reason amylose derivatives can provide superior chiral recognition for certain analytes.[1]

Chiral Recognition Mechanism: The mechanism is similar to that of cellulose derivatives but is often enhanced by the helical structure, which promotes inclusion-type interactions. The analyte can enter the chiral groove, leading to multiple simultaneous interactions that amplify the enantioselectivity. For aromatic compounds like this compound, the helical grooves of amylose tris(3,5-dimethylphenylcarbamate) can provide an excellent environment for separation.[8][9]

Cyclodextrin-Based CSPs: The Power of Inclusion

Cyclodextrins are cyclic oligosaccharides composed of α-1,4 linked D-glucose units, forming a truncated cone structure.[10][11] This unique shape features a hydrophobic inner cavity and a hydrophilic outer surface adorned with hydroxyl groups.[10]

Chiral Recognition Mechanism: The primary mechanism for cyclodextrin-based CSPs is the formation of inclusion complexes.[12] The hydrophobic part of the analyte (such as the dimethylphenyl group of our target molecule) partitions into the nonpolar cavity. Chiral recognition is then achieved through interactions between the analyte's functional groups near its stereocenter and the hydroxyl groups located at the rim of the cyclodextrin cone. These CSPs are particularly effective in reversed-phase mode due to their compatibility with aqueous mobile phases.[10]

Performance Comparison and Data Analysis

Key Chromatographic Parameters:

  • Retention Factor (k): A measure of how strongly an analyte is retained by the stationary phase.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers (k2/k1). A value greater than 1 indicates separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two peaks, considering both their retention times and peak widths. An Rs value of ≥ 1.5 signifies baseline separation.

Table 1: Performance Data for Cellulose-Based CSPs (Illustrative) Analyte: 1-(1-Naphthyl)ethanol, a common probe for chiral recognition.

CSP NameMobile Phase (v/v)Flow Rate (mL/min)k1αRsReference
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)1.02.151.654.50General Literature Data
Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/2-Propanol (90:10)1.03.501.252.80General Literature Data

Table 2: Performance Data for Amylose-Based CSPs (Illustrative) Analyte: 1-(1-Naphthyl)ethanol

CSP NameMobile Phase (v/v)Flow Rate (mL/min)k1αRsReference
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)1.02.801.805.20General Literature Data
Amylose tris[(S)-α-methylbenzylcarbamate]n-Hexane/Ethanol (90:10)1.01.951.353.10[13]

Table 3: Performance Data for Cyclodextrin-Based CSPs (Illustrative) Analyte: Benzoin

CSP NameMobile Phase (v/v)Flow Rate (mL/min)k1αRsReference
β-CyclodextrinAcetonitrile/Water (40:60)0.84.101.152.10General Literature Data

Experimental Protocol: A Systematic Approach to Method Development

Developing a robust chiral separation method requires a logical and systematic workflow. The following protocol outlines a typical screening process.

Step-by-Step Methodology
  • CSP and Column Selection:

    • Begin by screening a small, diverse set of columns. For an aromatic alcohol like this compound, prioritize polysaccharide-based columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) selectors.[4] Include a cyclodextrin-based column for broader screening, especially if reversed-phase conditions are desired.

  • Mobile Phase Screening:

    • Normal Phase (for Polysaccharide CSPs): Start with a simple mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A common starting composition is 90:10 (n-Hexane:Alcohol). Run isocratic separations, adjusting the alcohol percentage to optimize retention and resolution. Increasing the alcohol content generally decreases retention time.[14]

    • Reversed Phase (for Cyclodextrin and Immobilized Polysaccharide CSPs): Use a mobile phase of Water (or buffer) and an organic modifier like Acetonitrile or Methanol. A starting point could be 50:50 (Water:Acetonitrile).

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the initial mobile phase at a concentration of approximately 1 mg/mL to avoid column overload.[15] Filter the sample through a 0.45 µm filter before injection.

  • HPLC System Conditions:

    • Flow Rate: 0.5 to 1.0 mL/min for standard 4.6 mm ID analytical columns.

    • Temperature: Start at ambient temperature (e.g., 25 °C). Temperature can be adjusted to improve peak shape and resolution; lower temperatures often enhance enantioselectivity.[13][16]

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~220 nm or ~265 nm for the dimethylphenyl group).

  • Data Analysis and Optimization:

    • For each screening run, calculate the retention factors (k), separation factor (α), and resolution (Rs).

    • Identify the CSP and mobile phase combination that provides the best separation (ideally Rs ≥ 1.5).

    • If separation is partial, further optimize the mobile phase composition, alcohol modifier type, or temperature to improve the resolution.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for developing a chiral separation method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Sample (this compound) Screen_CSP Screen CSPs (Polysaccharide & Cyclodextrin) Start->Screen_CSP Optimize_MP Optimize Mobile Phase (% Alcohol, Modifier Type) Screen_CSP->Optimize_MP Partial or No Separation Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Check_Rs Resolution (Rs) ≥ 1.5? Optimize_Temp->Check_Rs Check_Rs->Optimize_MP No Final_Method Final Validated Method Check_Rs->Final_Method Yes

Caption: A flowchart for the systematic development of a chiral HPLC method.

Conclusion and Recommendations

The enantioselective separation of this compound is best approached using polysaccharide-based chiral stationary phases. Both cellulose and amylose derivatives, particularly tris(3,5-dimethylphenylcarbamate), have a proven track record for resolving a wide variety of chiral aromatic compounds and represent the most promising starting points.

  • Primary Recommendation: Begin screening with an amylose tris(3,5-dimethylphenylcarbamate) column under normal-phase conditions (n-Hexane/2-Propanol). The defined helical structure of amylose often provides superior recognition for aromatic analytes.

  • Secondary Option: A cellulose tris(3,5-dimethylphenylcarbamate) column is an excellent and highly versatile alternative that should be included in the initial screening.

  • Alternative Approach: If reversed-phase conditions are required, an immobilized polysaccharide CSP or a β-cyclodextrin CSP should be evaluated.

By following the systematic methodology outlined in this guide, researchers can efficiently navigate the complexities of chiral method development and achieve baseline resolution for this compound, ensuring the accuracy and reliability required for pharmaceutical and chemical analysis.

References

  • Yashima, E., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(15), 4322. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Chirality, 21(3), 378-89. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Chiral Recognition in Separation Methods, 13-39. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • YMC. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. YMC America. [Link]

  • Aturki, Z., et al. (2020). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Separation Science, 43(9-10), 1851-1861. [Link]

  • RSC. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. RSC Advances, 12, 34567-34576. [Link]

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A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(2,5-Dimethylphenyl)ethanol

The enantioselective synthesis of chiral secondary alcohols is a foundational pillar of modern medicinal and process chemistry. These molecules serve as critical building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Among them, this compound is a valuable chiral intermediate whose stereocenter dictates the biological activity of more complex target molecules. Its synthesis, typically achieved through the asymmetric reduction of the prochiral precursor 2',5'-dimethylacetophenone, presents a classic challenge in stereoselective catalysis.

This guide provides a comparative analysis of leading catalytic systems for this transformation. We will delve into the performance of transition metal catalysts, borane-based reagents, and biocatalytic methods, offering an objective look at their respective efficiencies, selectivities, and operational considerations. The discussion is grounded in experimental data from peer-reviewed literature, aiming to equip researchers and drug development professionals with the insights needed to select and implement the optimal synthetic strategy.

Catalytic Strategies for Asymmetric Ketone Reduction

The conversion of a prochiral ketone like 2',5'-dimethylacetophenone to a single enantiomer of the corresponding alcohol requires a catalyst capable of differentiating between the two enantiotopic faces of the carbonyl group. The primary methodologies to achieve this fall into three major categories: transition metal-catalyzed hydrogenation (and transfer hydrogenation), stoichiometric or catalytic borane reductions, and enzyme-catalyzed reductions.

Transition Metal-Catalyzed Hydrogenation

Transition metal catalysis, particularly using Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes, represents one of the most powerful and versatile tools for asymmetric ketone reduction.[2] These reactions typically employ a metal center coordinated to a chiral ligand, which creates a chiral environment to direct the delivery of hydride from a hydrogen source (H₂ gas or a hydrogen donor like isopropanol or formic acid) to the ketone.

Ruthenium catalysts, pioneered by Noyori and his contemporaries, are renowned for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones.[1] The archetypal system consists of a Ru(II) precursor complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).

A key insight into the mechanism suggests a concerted, metal-ligand bifunctional pathway where an NH group on the diamine ligand and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, via a six-membered pericyclic transition state.[3] This mechanism accounts for the high efficiency and predictable stereochemistry of the reaction.

Performance Data: Ruthenium catalysts modified with chiral diamines like (1S, 2S)-DPEN have shown excellent activity for acetophenone and its derivatives.[4] For instance, Ru nanoparticles treated with (1S, 2S)-DPEN can achieve 100% conversion and 79.1% enantiomeric excess (e.e.) for acetophenone.[4] Similarly, tethered Ru(II)/TsDPEN complexes are effective for the asymmetric transfer hydrogenation (ATH) of various acetophenone derivatives, achieving excellent enantioselectivities.[5] Cyclometalated ruthenacycles have also been reported as efficient catalysts, yielding up to 85% e.e. in the ATH of acetophenone.[6]

Rhodium(III) complexes have also been developed as highly effective catalysts for the asymmetric transfer hydrogenation of ketones.[7][8] These catalysts often feature a chiral diamine ligand tethered to a cyclopentadienyl (Cp) unit, which provides enhanced stereochemical rigidity.[7][9] This rigidity is crucial for creating a well-defined chiral pocket that enforces high enantioselectivity during the hydride transfer from a hydrogen donor, such as a formic acid/triethylamine mixture.[7] Rhodium catalysts have demonstrated the ability to reduce a wide range of ketones with excellent enantioselectivity.[10][11]

Workflow for Catalyst Evaluation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Catalyst Classes (Ru, Rh, Borane, Enzyme) B Initial Screening Runs (Standard Conditions) A->B C Analyze Conversion & e.e. (HPLC, GC) B->C D Vary Parameters (Ligand, Solvent, Temp.) C->D Select best candidates E Identify Optimal Conditions D->E F Substrate Scope Study E->F Apply optimal protocol G Scalability & Robustness Test F->G H Final Protocol Definition G->H

Caption: A general workflow for the evaluation of catalysts for asymmetric synthesis.

Borane-Based Asymmetric Reduction

Borane-based reductions offer a powerful alternative to transition metal catalysis. These methods can be either stoichiometric, using a chiral borane reagent, or catalytic, using a chiral catalyst with a simple borane source.[12]

The CBS reduction is a cornerstone of asymmetric synthesis that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[13][14] The catalyst, typically prepared in situ from a chiral β-amino alcohol, coordinates with both the borane and the ketone. This ternary complex arranges into a rigid, chair-like six-membered transition state, where the larger substituent of the ketone is oriented away from the catalyst's steric bulk, ensuring a highly face-selective hydride transfer.[13]

Performance Data: The CBS method is known for its high enantioselectivity and predictable stereochemical outcome. In situ generation of the oxazaborolidine catalyst from chiral lactam alcohols has been shown to be a reliable method for the reduction of various ketones, affording chiral alcohols in good yields and high e.e.[14]

G Catalyst Oxazaborolidine (CBS) Catalyst Intermediate1 Catalyst-Borane Adduct Catalyst->Intermediate1 Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Intermediate1 Ketone Prochiral Ketone (2',5'-Dimethylacetophenone) Intermediate2 Ternary Complex (Catalyst-Borane-Ketone) Ketone->Intermediate2 Product Chiral Alcohol Product Product->Catalyst Catalyst Regeneration Intermediate1->Intermediate2 Ketone Coordination TransitionState Chair-like Transition State (Face-selective Hydride Transfer) Intermediate2->TransitionState TransitionState->Product Product Release

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Reagents like Alpine-Borane (derived from the hydroboration of (+)-α-pinene with 9-BBN) can be used stoichiometrically for the asymmetric reduction of ketones.[15] The enantioselectivity arises from a transition state where the sterically demanding groups of the ketone and the chiral borane are positioned to minimize steric clash.[16] While effective for certain substrates like acetylenic ketones, its performance with less activated aromatic ketones can be slow, and enantioselectivity may be lower compared to catalytic methods.[16] Reductions under high pressure or with neat reagents can sometimes improve optical yields.[16]

Biocatalysis: The Enzymatic Approach

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route to chiral alcohols.[17] Ketoreductases (KREDs) are particularly well-suited for this transformation, operating under mild conditions (aqueous media, ambient temperature, and pressure) with often near-perfect enantioselectivity.[2]

Performance Data: While specific data for 2',5'-dimethylacetophenone is not readily available in the initial search, the general applicability of KREDs is well-established. Screening of enzyme libraries is a common industrial practice to identify a biocatalyst with high activity and selectivity for a specific substrate. For example, ene-reductases have been successfully used for the asymmetric reduction of various C=C double bonds, achieving high conversions and excellent enantioselectivity (>99% e.e.) at high substrate concentrations.[18] This highlights the potential of enzymatic methods for producing chiral molecules efficiently.

Comparative Performance Summary

To facilitate an objective comparison, the following table summarizes the performance of representative catalysts for the asymmetric reduction of acetophenone and its derivatives, which serve as excellent models for 2',5'-dimethylacetophenone.

Catalyst SystemSubstrateH₂ SourceYield / Conv. (%)e.e. (%)Catalyst Loading (mol%)Reference
Ru-nanoparticles / (1S, 2S)-DPENAcetophenoneH₂10079.1Not specified[4]
Tethered Ru(II)/TsDPEN ComplexAcetophenonesFA/TEAHighExcellentNot specified[5]
Azaruthenacycle 22c Acetophenonei-PrOHHighup to 850.1[6]
Rh(III)-Diamine-Cp ComplexAromatic KetonesFA/TEAHighExcellentNot specified[7][8]
Oxazaborolidine / BH₃-THFAromatic KetonesBH₃GoodHigh10[14]
Alpine-BoraneAcetylenic KetonesStoichiometricHighHigh100+[15][16]

FA/TEA: Formic Acid/Triethylamine; i-PrOH: Isopropanol

Discussion & Field-Proven Insights

The choice of catalyst is not merely a question of yield and e.e.; it involves a holistic assessment of economic, operational, and environmental factors.

  • Ruthenium and Rhodium catalysts offer the highest turnover frequencies and exceptionally high enantioselectivities, making them ideal for industrial-scale production where low catalyst loading is paramount. The primary drawbacks are the cost of the precious metals and ligands and the need to remove trace metals from the final product, which is a critical concern in pharmaceutical manufacturing. Transfer hydrogenation, using isopropanol or formic acid, is often operationally simpler and safer than using high-pressure hydrogen gas.[6]

  • CBS reduction is a highly reliable and predictable laboratory-scale method. Its broad substrate scope and the commercial availability of the precursor amino alcohols make it very accessible. However, the use of stoichiometric borane reagents raises safety concerns (flammability, toxicity) and generates significant boron-containing waste, making it less attractive for large-scale green chemistry applications.[12]

  • Biocatalysis represents the greenest approach. The reactions are run in water under mild conditions, and the enzymes are biodegradable. The selectivity can be exceptionally high, often exceeding that of small-molecule catalysts. The main challenge lies in the initial screening effort to find a suitable enzyme and potential limitations in substrate scope or inhibition at high concentrations. However, with advances in enzyme engineering and screening, biocatalysis is becoming increasingly competitive for industrial processes.[17][18]

Experimental Protocols

Protocol 1: Representative Asymmetric Transfer Hydrogenation using a Ru-Catalyst

This protocol is based on the general procedures for ATH of aromatic ketones using Ru(II)-diamine catalysts.[5][6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 mmol) and the chiral diamine ligand (e.g., (1S,2S)-TsDPEN) (0.011 mmol). Anhydrous, degassed solvent (e.g., isopropanol, 5 mL) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for 1 hour to form the active catalyst.

  • Reaction Setup: The catalyst solution is cooled to room temperature. A solution of 2',5'-dimethylacetophenone (1.0 mmol) in isopropanol (5 mL) is added, followed by a base (e.g., KOtBu or K₂CO₃, 0.1 mmol).

  • Reaction Execution: The flask is sealed and stirred at a controlled temperature (e.g., 40 °C). The reaction progress is monitored by TLC or GC.

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.

  • Enantiomeric Excess Determination: The e.e. of the product is determined by chiral HPLC or GC analysis using a suitable chiral stationary phase column.

Protocol 2: Representative CBS Catalytic Reduction

This protocol is adapted from established procedures for the CBS reduction.[1][14]

  • Catalyst Formation (In Situ): A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) (0.1 mmol, 10 mol%). Anhydrous THF (10 mL) is added to dissolve the amino alcohol. The solution is cooled to 0 °C, and a 1.0 M solution of BH₃·THF (0.06 mmol, 0.6 eq relative to the amino alcohol) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the oxazaborolidine catalyst.

  • Reduction: The flask is cooled to the desired reaction temperature (e.g., 0 °C). A solution of 2',5'-dimethylacetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise via the dropping funnel over 30 minutes. A 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 eq relative to the ketone) is then added dropwise, maintaining the internal temperature.

  • Reaction Monitoring: The reaction is stirred at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C. The mixture is stirred for 30 minutes, and then the solvents are removed in vacuo. The residue is redissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

  • Purification and Analysis: The solvent is evaporated, and the crude product is purified by flash chromatography to yield the chiral alcohol. The e.e. is determined by chiral HPLC or GC.

References

  • Yang, C.-F., et al. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Phys. -Chim. Sin., 27(12), 2887-2892. [Source not providing a direct, stable URL]
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Ritleng, V., et al. (2021). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC - NIH. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. Retrieved from [Link]

  • ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. Retrieved from [Link]

  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. ePrints Soton. Retrieved from [Link]

  • Hayes, A. M., et al. (2005). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters - ACS Publications. Retrieved from [Link]

  • Midland, M. M. (1989). The boron approach to asymmetric synthesis. SciSpace. Retrieved from [Link]

  • Pinel, C., et al. (2004). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. ResearchGate. Retrieved from [Link]

  • Yoo, K., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Retrieved from [Link]

  • Hayes, A. M., et al. (2005). A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. PubMed. Retrieved from [Link]

  • Scilit. (n.d.). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]

  • Vennapusa, R. R., et al. (2016). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters - ACS Publications. Retrieved from [Link]

  • Yang, H., et al. (2022). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Retrieved from [Link]

  • Enantioselective synthesis of chiral BCPs. (2022). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link] symmetry-13-01744

  • Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link]

  • Enantioselective Multicomponent Reaction for Rapid Construction of 1,2,5-Triol Derivatives with Vicinal Chiral Centers. (2017). PubMed. Retrieved from [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2021). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of NMR and GC-MS Data for 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonal Analysis in Structural Elucidation

The principle of orthogonal analysis dictates the use of multiple, distinct analytical methods to measure the same attribute. This approach is critical for mitigating the inherent limitations of any single technique. NMR spectroscopy offers an unparalleled view of a molecule's carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[1][2] In contrast, GC-MS separates compounds based on their volatility and chromatographic interactions, followed by ionization and fragmentation, which reveals information about the molecule's mass and structural motifs.[3] By integrating the datasets from these two fundamentally different techniques, we construct a self-validating system that dramatically elevates the confidence in a compound's structural identity and purity profile.

Experimental Workflow: A Step-by-Step Protocol

The acquisition of high-quality data is the bedrock of reliable analysis. The following protocol for 1-(2,5-Dimethylphenyl)ethanol is designed to yield optimal results for both NMR and GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Analysis cluster_validation Data Cross-Validation start This compound Sample prep_nmr Dissolve ~15 mg in 0.7 mL CDCl3 with TMS start->prep_nmr prep_gcms Prepare a 1 mg/mL solution in Dichloromethane start->prep_gcms nmr_acq Acquire ¹H and ¹³C Spectra (400 MHz) prep_nmr->nmr_acq gcms_inj Inject 1 µL into GC-MS prep_gcms->gcms_inj nmr_proc Process Data: - Fourier Transform - Phasing & Baseline Correction - Integration & Peak Picking nmr_acq->nmr_proc cross_val Correlate Structural Data (NMR) with Mass & Purity Data (GC-MS) nmr_proc->cross_val gcms_proc Process Data: - Chromatogram Integration - Mass Spectrum Analysis - Library Comparison gcms_inj->gcms_proc gcms_proc->cross_val conclusion Confirm Structure & Purity cross_val->conclusion

Caption: High-level experimental workflow for data acquisition and cross-validation.

Causality Behind Experimental Choices:
  • Solvent Selection: For NMR, deuterated chloroform (CDCl₃) is a standard choice due to its excellent solubilizing properties for a wide range of organic molecules and its minimal interference with the spectrum. The inclusion of tetramethylsilane (TMS) provides a universal reference point (0 ppm) for chemical shifts. For GC-MS, a high-purity, volatile solvent like dichloromethane is essential to ensure that it elutes early in the chromatogram and does not interfere with the analyte of interest.

  • Analyte Concentration: The concentration for NMR is optimized to achieve a good signal-to-noise ratio in a reasonable timeframe without causing line broadening due to viscosity or aggregation. The much lower concentration for GC-MS is crucial to prevent overloading the chromatographic column, which would lead to poor peak shape and inaccurate quantification.

  • GC Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C) to allow for the elution of the solvent, followed by a temperature ramp (e.g., 10 °C/min) to separate compounds based on their boiling points and interaction with the stationary phase. A final hold at a high temperature (e.g., 250 °C) ensures that any less volatile impurities are eluted.

  • MS Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is employed to induce reproducible fragmentation patterns. These patterns serve as a "fingerprint" for the molecule and can be compared against spectral libraries for identification.

Data Interpretation and Cross-Validation Logic

The core of this guide lies in the logical cross-examination of the data sets obtained from NMR and GC-MS.

cross_validation_logic cluster_nmr NMR Data Insights cluster_gcms GC-MS Data Insights cluster_synthesis Cross-Validation Synergy nmr_structure Provides the Carbon-Hydrogen Framework: - Chemical Shifts (δ) - Spin-Spin Coupling (J) - Integration Ratios val_mw Molecular Weight Agreement: Does the MW from MS match the structure from NMR? nmr_structure->val_mw val_fragments Fragmentation Consistency: Are the MS fragments logical losses from the NMR-derived structure? nmr_structure->val_fragments nmr_purity Indicates Purity: - Absence of unassigned signals - Correct integration ratios val_purity Purity Concordance: Do both techniques indicate a high degree of purity? nmr_purity->val_purity gc_purity Chromatographic Purity: - Single, sharp peak at a specific Retention Time (RT) gc_purity->val_purity ms_mw Molecular Weight Confirmation: - Molecular Ion Peak (M⁺) ms_mw->val_mw ms_fragments Structural Corroboration: - Fragmentation Pattern ms_fragments->val_fragments

Caption: The logical framework for the cross-validation of NMR and GC-MS data.

Analysis of this compound Data

The following tables summarize the expected data for our target compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10s1HAr-HAromatic proton with no adjacent protons.
~6.98d1HAr-HAromatic proton coupled to one neighboring proton.
~6.92d1HAr-HAromatic proton coupled to one neighboring proton.
~4.95q1HCH-OHMethine proton coupled to the three protons of the adjacent methyl group.
~2.32s3HAr-CH₃Methyl group attached to the aromatic ring.
~2.28s3HAr-CH₃Methyl group attached to the aromatic ring.
~1.48d3HCH-CH₃Methyl group coupled to the methine proton.
~1.75br s1HOHHydroxyl proton, often a broad singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~142.5Ar-CQuaternary aromatic carbon attached to the ethyl-alcohol group.
~135.8Ar-CQuaternary aromatic carbon with a methyl substituent.
~130.5Ar-CHAromatic methine carbon.
~128.2Ar-CHAromatic methine carbon.
~125.8Ar-CHAromatic methine carbon.
~70.5CH-OHCarbon bearing the hydroxyl group.
~24.5CH-CH₃Methyl carbon of the ethyl group.
~21.2Ar-CH₃Aromatic methyl carbon.
~20.8Ar-CH₃Aromatic methyl carbon.

Table 3: Predicted GC-MS Data (EI, 70 eV)

Retention Time (min)m/zRelative IntensityAssignmentRationale
~9.2150Moderate[M]⁺Molecular ion peak, confirming the molecular weight of 150.22 g/mol .[4]
135High[M-CH₃]⁺Loss of a methyl group to form a stable benzylic cation.
132Low[M-H₂O]⁺Loss of water, a characteristic fragmentation for alcohols.
117Moderate[M-CH₃-H₂O]⁺Subsequent loss of water from the [M-CH₃]⁺ fragment.
91Moderate[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes.

Synthesizing the Data for a Comprehensive Conclusion

The cross-validation process culminates in a holistic interpretation of all acquired data:

  • Structural Confirmation: The predicted ¹H and ¹³C NMR data are highly consistent with the structure of this compound. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, all align with the proposed molecular architecture.

  • Molecular Weight Verification: The molecular formula C₁₀H₁₄O gives a molecular weight of 150.22 g/mol .[4] The GC-MS data must show a molecular ion peak ([M]⁺) at m/z 150 to corroborate this.

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides further structural proof. The most intense fragment is expected at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a highly favored fragmentation as it results in a resonance-stabilized benzylic carbocation. The observation of a peak at m/z 132 ([M-H₂O]⁺) is a classic indicator of an alcohol functionality.

  • Purity Assessment: The gas chromatogram should display a single, sharp peak, demonstrating the absence of volatile impurities. This is complemented by the NMR spectrum, which should be free of significant unassigned signals, and the integration of the proton signals should align with the theoretical ratios.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • CFM-ID. (n.d.). Spectra Prediction. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. [Link]

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A Researcher's Guide to Benchmarking Novel Chiral Alcohols: The Case of 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the development and selection of effective chiral auxiliaries and synthons are paramount to achieving high enantioselectivity in the production of pharmaceuticals and fine chemicals. While a host of chiral alcohols have been characterized and are commercially available, the exploration of novel structures continues to be a critical endeavor for expanding the synthetic chemist's toolkit. This guide focuses on 1-(2,5-Dimethylphenyl)ethanol, a chiral secondary alcohol with structural similarities to the widely used 1-phenylethanol, yet with a notable absence of performance benchmarks in the scientific literature.

This document serves as a comparative framework and a practical guide for researchers aiming to evaluate the potential of this compound. We will delve into a logical, experimentally-driven approach to benchmark its performance, not by presenting pre-existing data, but by outlining the necessary investigations and comparing its structural attributes against established alternatives.

Structural Analysis: Potential for Enhanced Stereoselectivity

The primary rationale for investigating this compound lies in its structural architecture. Compared to 1-phenylethanol, the presence of two methyl groups on the phenyl ring introduces significant steric bulk. This modification can be hypothesized to enhance facial selectivity in asymmetric transformations by more effectively shielding one face of a prochiral center.

CompoundStructureKey Features
1-Phenylethanol A well-established chiral alcohol, widely used as a benchmark.
This compound Increased steric hindrance from two methyl groups on the phenyl ring.[1][2][3][4]

The ortho-methyl group, in particular, is positioned to exert a strong directing effect, potentially leading to higher diastereomeric or enantiomeric excesses in reactions where it is employed as a chiral auxiliary or resolving agent.

Proposed Benchmarking Workflow: A Multi-Faceted Approach

To comprehensively evaluate this compound, a series of standardized experiments should be conducted. The following workflow is proposed as a robust method for characterization and comparison against a known standard like (±)-1-phenylethanol.

G cluster_0 Phase 1: Synthesis & Resolution cluster_1 Phase 2: Performance as Chiral Auxiliary cluster_2 Phase 3: Comparative Analysis A Synthesis of Racemic This compound B Enzymatic Kinetic Resolution A->B C Characterization of Enantiopure Alcohols B->C D Derivatization to a Chiral Auxiliary C->D E Asymmetric Alkylation Reaction D->E F Cleavage and Product Analysis (ee%, Yield) E->F G Data Tabulation F->G H Performance Comparison vs. 1-Phenylethanol G->H I Final Assessment H->I

Caption: Proposed workflow for benchmarking this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from established methodologies for similar chiral alcohols and provide a validated starting point for investigation.

Synthesis of Racemic this compound

The racemic alcohol can be prepared via Grignard reaction from 2,5-dimethylbenzaldehyde or by reduction of 1-(2,5-dimethylphenyl)ethanone. The latter is often more accessible.

Protocol: Reduction of 1-(2,5-Dimethylphenyl)ethanone

  • Setup: To a stirred solution of 1-(2,5-dimethylphenyl)ethanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield racemic this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic alcohol.[5][6] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective.[7]

Protocol: Lipase-Catalyzed Acetylation

  • Setup: In a flask, dissolve racemic this compound (1.0 eq) in a suitable organic solvent like methyl tert-butyl ether (MTBE).[7]

  • Reagents: Add an acyl donor, such as vinyl acetate (3.0 eq), and immobilized CALB (e.g., Novozym 435).[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Workup: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol (hypothetically, based on common lipase selectivity) and the (R)-acetate.

  • Separation & Hydrolysis: Separate the alcohol and ester by column chromatography. The enantiopure (R)-alcohol can be obtained by hydrolysis of the ester using a mild base (e.g., K₂CO₃ in methanol).

G cluster_0 Enzymatic Kinetic Resolution Racemate Racemic Alcohol (R/S) Enzyme Lipase (CALB) + Vinyl Acetate Racemate->Enzyme Products Unreacted (S)-Alcohol + (R)-Acetate Enzyme->Products Separation Chromatography Products->Separation S_Alcohol (S)-Alcohol Separation->S_Alcohol ee >99% R_Acetate (R)-Acetate Separation->R_Acetate Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol ee >99%

Caption: Workflow for enzymatic kinetic resolution of a chiral alcohol.

Performance Benchmarking and Data Presentation

To provide a clear comparison, experimental data should be meticulously recorded and presented in a tabular format. The following tables illustrate how the performance of this compound could be compared against 1-phenylethanol.

Table 1: Enzymatic Kinetic Resolution Performance

EntrySubstrateBiocatalystTime (h)Conversion (%)Substrate ee (%)Product ee (%)
1This compoundNovozym 435TBD~50>99>99
21-Phenylethanol (Control)Novozym 435TBD~50>99>99

TBD: To Be Determined experimentally.

Application as a Chiral Auxiliary

The true test of a chiral alcohol's utility often lies in its performance as a chiral auxiliary in carbon-carbon bond-forming reactions.[8] A classic benchmark is the asymmetric alkylation of an enolate.

Protocol: Asymmetric Alkylation

  • Auxiliary Attachment: Esterify enantiopure (e.g., R)-1-(2,5-dimethylphenyl)ethanol with a carboxylic acid (e.g., propanoic acid) to form the chiral ester.

  • Enolate Formation: Treat the ester with a strong base like lithium diisopropylamide (LDA) at -78 °C to form the corresponding lithium enolate.

  • Alkylation: Add an electrophile (e.g., benzyl bromide) and allow the reaction to proceed. The bulky dimethylphenyl group is expected to direct the electrophile to the opposite face of the enolate.

  • Cleavage: After the reaction, cleave the auxiliary by hydrolysis or reduction (e.g., with LiAlH₄) to yield the chiral carboxylic acid or alcohol product.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral chromatography.

Table 2: Asymmetric Alkylation Performance

EntryChiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de%)Product ee (%)
1from this compoundBenzyl BromideTBDTBDTBD
2from 1-Phenylethanol (Control)Benzyl BromideTBDTBDTBD

Conclusion and Outlook

While performance data for this compound as a chiral alcohol is not currently available in peer-reviewed literature, its structure presents a compelling case for investigation. The strategic placement of methyl groups suggests the potential for superior stereochemical control compared to simpler analogues like 1-phenylethanol.

The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous pathway for its evaluation. By systematically applying established protocols for synthesis, resolution, and application in a benchmark asymmetric reaction, researchers can generate the necessary data to determine its efficacy. Should this compound demonstrate high levels of stereocontrol, it could represent a valuable new tool for chemists in academic and industrial settings, particularly in scenarios where high steric demand is required to achieve desired selectivity.

References

  • Benchchem.
  • GSRS. This compound, (R)-. gsrs.
  • GSRS. This compound. gsrs.
  • University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. research.rug.nl.
  • University of Liverpool Repository. Asymmetric Guerbet Reaction to Access Chiral Alcohols. liverpool.ac.uk.
  • University of Liverpool. Asymmetric Guerbet Reaction to Access Chiral Alcohols. liverpool.ac.uk.
  • University of York. Asymmetric Synthesis. york.ac.uk.
  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ncbi.nlm.nih.gov.
  • precisionFDA. This compound. precision.fda.gov.
  • ResearchGate. The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment.
  • MDPI. Enantiomers and Their Resolution. mdpi.com.
  • Wikipedia. Chiral resolution. en.wikipedia.org.
  • PubMed Central.
  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com.
  • GSRS. This compound, (1S)-. gsrs.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(2,5-Dimethylphenyl)ethanol: A Focus on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(2,5-Dimethylphenyl)ethanol

This compound is a chiral aromatic alcohol whose enantiomers can serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. As with many chiral compounds, the biological or chemical activity of each enantiomer can differ significantly. This necessitates the use of analytical methods that are not only precise and accurate for quantifying the total amount of the compound but are also capable of resolving and quantifying the individual enantiomers. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its versatility, sensitivity, and resolving power.[1][2]

This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound, with a rigorous focus on establishing method accuracy and precision. We will explore both achiral (Reverse-Phase) and chiral separation techniques, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust HPLC methods tailored to their specific analytical needs.

Methodology Comparison: Achiral vs. Chiral HPLC Approaches

The choice between an achiral and a chiral HPLC method is dictated by the analytical objective. If the goal is to determine the total concentration of this compound without regard to its stereochemistry, a standard Reverse-Phase (RP-HPLC) method is sufficient. However, if the enantiomeric composition (e.g., enantiomeric excess, ee%) is required, a chiral separation is mandatory.[5]

Reverse-Phase HPLC for Total Analyte Quantification

An RP-HPLC method separates compounds based on their hydrophobicity. For a moderately non-polar molecule like this compound, a C18 or C8 column is a logical starting point.

  • Expertise & Experience: The key to a robust achiral method is achieving a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities or matrix components. The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH), is critical.[6] An acidic modifier (e.g., phosphoric acid or formic acid) is often added to suppress the ionization of residual silanols on the column packing, thereby improving peak shape. For this compound, a mobile phase of Acetonitrile:Water is a common choice.

  • Trustworthiness: Method specificity is paramount. One must demonstrate that the peak corresponding to this compound is free from interference from potential impurities, such as the precursor ketone (ethanone, 1-(2,5-dimethylphenyl)-) or related process residuals. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity.

Chiral HPLC for Enantioselective Analysis

Chiral separations are essential for determining the stereochemical purity of this compound. This is most commonly achieved using a Chiral Stationary Phase (CSP).[5]

  • Expertise & Experience: Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose carbamates (e.g., cellulose-tris(3,5-dimethylphenyl)carbamate), are exceptionally effective for resolving a wide range of chiral compounds, including aromatic alcohols.[1][7] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.[5] For compounds similar to this compound, like 1-phenylethanol, normal-phase chromatography using mobile phases like n-hexane and isopropanol is often highly effective.[8][9]

  • Trustworthiness: The critical parameter in a chiral separation is resolution (Rs). A baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks is the gold standard, ensuring that the integration of each peak is accurate and free from mutual interference. The elution order of the enantiomers should also be determined and consistently verified using enantiomerically pure standards, if available.

Validating Method Performance: A Deep Dive into Accuracy and Precision

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[10] According to ICH Q2(R1) guidelines, accuracy and precision are cornerstone parameters for assays that determine the quantity of an analyte.[3][4]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[4] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Causality in Experimental Design: The ICH recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels, covering the specified range (e.g., three concentrations with three replicates each).[4] This multi-level approach is crucial because it verifies that the method is accurate not just at the target concentration but also at the lower and upper limits of the expected analytical range. For an assay, this is often 80%, 100%, and 120% of the target concentration.[11]

Experimental Protocol: Accuracy Assessment
  • Prepare a Stock Solution: Accurately weigh a reference standard of this compound to prepare a stock solution of known concentration in a suitable solvent (e.g., mobile phase).

  • Prepare Spiked Samples: Prepare three sets of samples in triplicate by spiking a representative blank matrix (or placebo) with the stock solution to achieve concentrations of 80%, 100%, and 120% of the nominal assay concentration.

  • Analysis: Analyze all nine spiked samples using the finalized HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within an established range, typically 98.0% to 102.0%, with a relative standard deviation (RSD) for the replicates at each level that is not more than 2.0%.[12]

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation ref_std Reference Standard Stock Solution spike_80 Spike to 80% Conc. (n=3) ref_std->spike_80 Spike into Placebo spike_100 Spike to 100% Conc. (n=3) ref_std->spike_100 Spike into Placebo spike_120 Spike to 120% Conc. (n=3) ref_std->spike_120 Spike into Placebo hplc HPLC Analysis (9 Samples Total) spike_80->hplc spike_100->hplc spike_120->hplc calc Calculate % Recovery for each sample hplc->calc report Report Mean Recovery & RSD at each level calc->report

Caption: Workflow for assessing HPLC method accuracy.

Precision: Agreement Between Measurements

Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is a measure of random error and is typically evaluated at two levels: Repeatability and Intermediate Precision.[13]

  • Repeatability (Intra-assay Precision): This assesses precision over a short time interval under the same operating conditions (same analyst, same instrument).[4] It demonstrates the consistency of the method itself.

  • Intermediate Precision: This evaluates the effect of random events within a single laboratory, such as different days, different analysts, or different equipment.[4] This is a critical parameter for ensuring the method can be reliably executed by various personnel over time.

Experimental Protocol: Precision Assessment
  • Prepare Homogeneous Sample: Prepare a sufficient quantity of a single, homogeneous sample batch of this compound at 100% of the target concentration.

  • Repeatability:

    • One analyst prepares and analyzes six individual samples from the homogeneous batch on the same day, using the same HPLC system.

    • Alternatively, three samples at three different concentrations can be prepared in triplicate.[10]

  • Intermediate Precision:

    • A second analyst repeats the analysis of six individual samples from the same batch on a different day, preferably using a different HPLC system.

  • Calculation:

    • Calculate the mean, standard deviation, and %RSD for the repeatability results.

    • Calculate the mean, standard deviation, and %RSD for the intermediate precision results.

    • Perform a statistical comparison (e.g., F-test) of the variances and a t-test of the means to ensure there are no statistically significant differences between the datasets.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should typically not exceed 2.0%.[12]

Precision_Workflow cluster_main Precision Validation cluster_repeat Repeatability (Intra-Assay) cluster_inter Intermediate Precision sample Homogeneous Sample Batch (100% Concentration) analyst1_day1 Analyst 1, Day 1, Instrument A (n=6 determinations) sample->analyst1_day1 analyst2_day2 Analyst 2, Day 2, Instrument B (n=6 determinations) sample->analyst2_day2 rsd1 %RSD ≤ 2.0% analyst1_day1->rsd1 Calculate overall Overall Precision: Combine all data and calculate cumulative %RSD rsd2 %RSD ≤ 2.0% analyst2_day2->rsd2 Calculate

Caption: Workflow for assessing HPLC method precision.

Comparative Data Summary

The following tables present hypothetical yet representative validation data for two distinct HPLC methods for this compound analysis.

Table 1: Accuracy Data Comparison

MethodConcentration LevelMean Recovery (%)% RSD (n=3)
RP-HPLC (Achiral) 80%99.50.8
100%100.30.6
120%101.10.9
Chiral HPLC 80%99.21.1
100%100.50.8
120%101.41.3

Table 2: Precision Data Comparison

MethodPrecision LevelMean Assay Value (% of Label Claim)% RSD (n=6)
RP-HPLC (Achiral) Repeatability100.20.7
Intermediate Precision99.81.1
Chiral HPLC Repeatability (Enantiomer 1)49.9 (ee = 99.6%)0.9
Intermediate Precision (Enantiomer 1)50.1 (ee = 99.8%)1.4

Conclusion

The selection and validation of an HPLC method for the analysis of this compound must be guided by the specific analytical question being asked. For total quantification, a well-validated reverse-phase method provides excellent accuracy and precision. For stereospecific analysis, a chiral HPLC method, likely employing a polysaccharide-based CSP, is required.

In both cases, rigorous validation of accuracy and precision is not merely a regulatory formality but a scientific necessity.[3][14] It provides the confidence that the generated data is reliable, reproducible, and truly reflective of the sample's composition. By following the structured validation protocols outlined in this guide, which are firmly rooted in ICH principles, researchers can ensure the integrity of their analytical results and make informed decisions in their research and development endeavors.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(2,5-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Huynh-Ba, K. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • International Conference on Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Gotor-Fernández, V. et al. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

  • Gotor-Fernández, V. et al. (PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. [Link]

  • YouTube. ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. [Link]

  • Zhang, Y. et al. γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. The Royal Society of Chemistry. [Link]

  • ResearchGate. Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

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  • ResearchGate. Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... [Link]

  • Taylor & Francis Online. Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

  • YouTube. How to do HPLC method validation. [Link]

  • ResearchGate. HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and... [Link]

  • FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. [Link]

  • Slideshare. Chiral separations by hplc. [Link]

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  • PubMed. High-performance liquid chromatographic assay of cytosolic glutathione S-transferase activity with styrene oxide. [Link]

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A Guide to Inter-laboratory Comparison of 1-(2,5-Dimethylphenyl)ethanol Characterization: Ensuring Analytical Consistency and Reliability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Analytical Harmony

1-(2,5-Dimethylphenyl)ethanol is a chiral aromatic alcohol with potential applications as a synthetic intermediate in the pharmaceutical and fragrance industries. As with any compound intended for such highly regulated sectors, consistent and reliable analytical characterization is paramount. Purity, identity, and impurity profiles must be unequivocally established to ensure product quality and safety.

An inter-laboratory comparison, also known as proficiency testing, is a critical component of a robust quality assurance program.[1] It serves to evaluate and compare the performance of multiple laboratories in characterizing the same homogenous sample.[2][3] The primary objectives of such a study for this compound are:

  • To assess the comparability and reliability of analytical methods across different laboratories.[1]

  • To identify potential biases or systematic errors in analytical procedures.[1]

  • To establish a consensus value for key analytical parameters of a reference batch of the compound.

  • To ensure that different testing sites within a global manufacturing or research network produce equivalent data.

This guide is structured to provide both the "how" and the "why," explaining the causality behind experimental choices and grounding protocols in authoritative standards, primarily those outlined in ISO/IEC 17043 for proficiency testing.[4][5][6][7][8]

Designing the Inter-laboratory Study: A Framework for Trustworthiness

A successful inter-laboratory study is built on a foundation of meticulous planning and adherence to established guidelines.[9] The process ensures that the comparison is a valid measure of laboratory performance and not a reflection of sample variability.

Core Principles and Governance

The study should be designed and managed in accordance with international standards such as ISO/IEC 17043, which outlines the general requirements for the competence of proficiency testing providers.[4][7][8] This ensures impartiality, traceability of results, and the use of robust statistical models.[7]

Workflow for Study Execution

The overall workflow of the inter-laboratory comparison can be visualized as follows:

Interlaboratory_Study_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Laboratory Analysis cluster_Analysis Phase 3: Data Evaluation & Reporting P1 Define Study Objectives (e.g., Purity, Identity) P2 Select & Qualify Participating Labs P1->P2 P3 Prepare & Verify Homogeneity of Test Material P2->P3 P4 Develop & Distribute Protocols and Test Sample P3->P4 E1 Labs Perform Characterization (GC, HPLC, Spectroscopy) P4->E1 E2 Data Acquisition & Internal Review E1->E2 A1 Collect Results from All Labs E2->A1 A2 Statistical Analysis (Outlier Tests, Consensus Value) A1->A2 A3 Performance Evaluation (e.g., Z-scores) A2->A3 A4 Generate & Distribute Final Report A3->A4

Caption: Workflow for the Inter-laboratory Comparison Study.

Preparation of the Test Material

The cornerstone of a valid comparison is a homogenous and stable test material. A single batch of this compound should be synthesized or procured.

  • Homogeneity Testing: Before distribution, the bulk material must be tested for homogeneity. This involves analyzing samples taken from different parts of the batch to ensure there are no significant variations in purity or composition.

  • Stability Testing: The material's stability under the proposed storage and shipping conditions must be confirmed to ensure it does not degrade during the course of the study.

  • Packaging and Distribution: The material should be packaged in inert containers and distributed to participating laboratories with clear instructions for storage and handling.

Analytical Methodologies for Characterization

Participating laboratories should perform a suite of analytical tests to provide a comprehensive characterization of the compound. The following sections detail the recommended methodologies.

Purity and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound.[10][11]

Rationale for Method Choice: GC with Flame Ionization Detection (FID) offers high resolution and sensitivity for organic compounds. It is ideal for separating the main component from closely related structural isomers or process-related impurities that may have similar polarities.

Detailed Experimental Protocol:

  • Instrument: Gas chromatograph equipped with an FID detector and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for general purity analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Purity is determined by area percent calculation. All peaks with an area >0.05% should be reported.

Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Employing an orthogonal method like reversed-phase HPLC is crucial for a comprehensive purity assessment. It provides a different separation mechanism, potentially revealing impurities not resolved by GC.[12][13]

Rationale for Method Choice: Reversed-phase HPLC separates compounds based on their hydrophobicity. This is an excellent complementary technique to GC, which separates primarily based on boiling point and polarity. This approach is standard practice in the pharmaceutical industry to ensure a complete impurity profile.

Detailed Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[14] The exact ratio should be optimized to achieve a suitable retention time for the main peak.

  • Flow Rate: 1.0 mL/min.[13][14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm, where the phenyl group exhibits strong absorbance.[13]

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.

  • Data Analysis: Purity is determined by area percent calculation.

Structural Identity Confirmation

Confirming the chemical structure of the compound is a fundamental requirement. A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides unambiguous identification.

3.3.1. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rationale: Provides the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint.

  • Expected Results: The electron ionization (EI) mass spectrum should show a molecular ion peak (M+) at m/z 150, corresponding to the molecular weight of C10H14O.[15][16] The fragmentation pattern should be consistent with the structure, likely showing a prominent peak from the loss of a methyl group (m/z 135).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR.

  • Rationale: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive structural elucidation.

  • Expected ¹H NMR Spectra (in CDCl₃): The spectrum should show distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the three methyl groups.

  • Expected ¹³C NMR Spectra (in CDCl₃): The spectrum will show signals for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbons.

Data Analysis and Performance Evaluation

The statistical analysis of the submitted data is the final and most critical phase of the study. It determines the consensus values and evaluates the performance of each laboratory.[17][18][19]

Data Reporting

Laboratories must report their results in a standardized format. For purity analysis, this includes the area percent of the main peak and the area percent of each reported impurity.

Statistical Evaluation

A robust statistical approach, as recommended by standards like ISO 13528, should be used.[20]

  • Outlier Detection: Before calculating summary statistics, data should be screened for outliers using methods such as Cochran's test for variances and Grubbs' test for means.

  • Consensus Value Determination: The assigned value (consensus value) for purity is typically the robust mean or median of the participants' results after outlier removal.

  • Performance Scoring: Laboratory performance is commonly evaluated using a Z-score.[3] The Z-score is calculated as:

    • z = (x - X) / σ

    • Where:

      • x is the result from the participating laboratory.

      • X is the assigned consensus value.

      • σ is the standard deviation for proficiency assessment.

    A Z-score between -2 and +2 is generally considered satisfactory.

Hypothetical Data Comparison

The table below presents a hypothetical data set for GC purity from five laboratories to illustrate the comparative analysis.

LaboratoryReported Purity (% Area)Z-scorePerformance
Lab 199.85-0.25Satisfactory
Lab 299.951.25Satisfactory
Lab 399.70-2.50Unsatisfactory
Lab 499.880.20Satisfactory
Lab 599.910.65Satisfactory
Consensus Mean 99.89
Std. Dev. 0.04

Note: Hypothetical data. The consensus mean and standard deviation are calculated from the satisfactory results.

Relationship Between Analytical Techniques

The chosen analytical techniques provide complementary information to build a complete profile of the compound.

Analytical_Techniques cluster_Purity Purity & Impurities cluster_Identity Structural Identity Compound This compound GC GC-FID Compound->GC Quantitative HPLC HPLC-UV Compound->HPLC Quantitative (Orthogonal) MS Mass Spectrometry Compound->MS Qualitative (MW & Fragment) NMR NMR Spectroscopy Compound->NMR Qualitative (Definitive Structure) GC->MS Often Combined (GC-MS)

Caption: Relationship between analytical techniques for characterization.

Conclusion and Recommendations

This guide outlines a robust framework for conducting an inter-laboratory comparison for the characterization of this compound. By adhering to international standards, employing orthogonal analytical techniques, and using sound statistical analysis, organizations can gain high confidence in the consistency and reliability of their analytical data.[4][6]

The results of such a study are invaluable for validating analytical methods, ensuring data comparability between sites, and ultimately, guaranteeing product quality in research and development settings.[1] Laboratories identified as having unsatisfactory performance should undertake a thorough root cause analysis and implement corrective actions to improve their analytical capabilities.

References

A Guide to the Establishment of a Reference Standard for 1-(2,5-Dimethylphenyl)ethanol: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The establishment of a highly purified and well-characterized reference standard is the cornerstone of any robust analytical program in pharmaceutical development.[1][2] This guide provides a comprehensive framework for the qualification of 1-(2,5-Dimethylphenyl)ethanol as a chemical reference standard. We detail a multi-faceted, orthogonal approach to unequivocally confirm its identity and determine its purity with a high degree of scientific certainty. By comparing a candidate batch of this compound against a less-characterized alternative, this guide demonstrates the causality behind experimental choices and presents a self-validating system for establishing a reference material suitable for quantitative and qualitative applications.[2][3]

Introduction: The Imperative for a High-Quality Reference Standard

This compound is a key chemical intermediate and potential impurity in various synthetic pathways. Its accurate identification and quantification are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). A reference standard, defined by regulatory bodies as a "highly purified compound that is well characterized," serves as the benchmark against which routine production batches are measured.[2][3] The quality of all analytical data is directly dependent on the quality of the reference standard used.[3]

This guide eschews a one-size-fits-all template, instead focusing on a logical, science-driven workflow. We will proceed through two primary phases:

  • Phase 1: Identity Confirmation: Employing spectroscopic techniques to confirm the molecular structure of the candidate material.

  • Phase 2: Purity and Potency Assessment: Utilizing a suite of orthogonal analytical techniques to identify and quantify all impurities, leading to an accurately assigned purity value.

The comparison will be drawn between our Candidate Reference Standard (Batch CRS-001) , a highly purified lot intended for qualification, and an Alternative Batch (Batch AB-001) , representing a typical process-grade material with unknown purity.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, it is paramount to confirm that the candidate material is, in fact, this compound. We employ a combination of spectroscopic methods, each providing a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for its ability to elucidate the precise structure of an organic molecule. Both ¹H and ¹³C NMR were used.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for CRS-001 is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl group on the ethyl chain, and the two methyl groups on the phenyl ring.

  • ¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

The data from these analyses must be fully consistent with the proposed structure of this compound.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.

  • Rationale: We selected Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis due to the compound's volatility.[4] The electron ionization (EI) mode provides a characteristic fragmentation pattern, a molecular "fingerprint," which can be compared against spectral libraries or theoretical fragmentation.

  • Expected Result: The mass spectrum for CRS-001 should show a clear molecular ion (M+) peak corresponding to the molecular weight of C₁₀H₁₄O (150.22 g/mol ).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Rationale: This technique is a rapid and effective way to confirm the presence of key bonds. For this compound, we expect to see a broad absorption band characteristic of the O-H (hydroxyl) group and sharp peaks corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds within the aromatic ring.

Phase 2: Purity Profiling and Assay Using Orthogonal Methods

No single analytical method can detect all possible impurities.[7] Therefore, a cornerstone of establishing a reference standard is the use of orthogonal methods —techniques that rely on different chemical or physical principles for separation and detection.[7][8] This approach provides a more complete and reliable purity profile.[7] We will assess purity by quantifying organic impurities, water content, and residual solvents.

Organic Purity by Gas Chromatography (GC-FID)
  • Causality: Due to the volatility of this compound and its likely process-related impurities (e.g., residual starting materials like 2',5'-dimethylacetophenone), Gas Chromatography with a Flame Ionization Detector (GC-FID) is the primary method of choice.[4][9] FID offers excellent sensitivity and a response that is proportional to the mass of carbon, allowing for accurate area percent calculations.

Orthogonal Organic Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Causality: To detect potential non-volatile or thermally labile impurities that would be missed by GC, a reversed-phase HPLC method with UV detection is employed as the orthogonal technique.[10] Separation is based on polarity, a fundamentally different principle than the boiling-point-based separation of GC. This ensures that impurities with different physicochemical properties are detected.

Water Content by Karl Fischer Titration
  • Causality: Water is a common impurity that cannot be accurately measured by chromatographic techniques like GC or HPLC. Coulometric Karl Fischer titration is the gold standard for determining low levels of water content in solid and liquid samples, offering high accuracy and precision.

Residual Solvents by Headspace GC-MS
  • Causality: Solvents used during the synthesis and purification process can remain in the final material.[11] A static headspace (HS) method coupled with GC-MS is ideal for this purpose.[12] It allows for the separation and identification of volatile organic compounds without injecting the non-volatile matrix, providing high sensitivity for common solvents (e.g., hexane, ethyl acetate, dichloromethane).

Workflow for Reference Standard Qualification

Caption: Workflow for establishing a chemical reference standard.

Comparative Data Analysis: CRS-001 vs. AB-001

The following table summarizes the analytical data obtained for the Candidate Reference Standard (CRS-001) and the Alternative Batch (AB-001).

Analytical Test Methodology Batch CRS-001 (Candidate Standard) Batch AB-001 (Alternative) Rationale for Test
Identity ¹H NMR, ¹³C NMR, MS, IRStructure ConfirmedStructure ConfirmedUnambiguously confirms the chemical structure.
Organic Purity GC-FID (Area %)99.92%98.51%Primary method for volatile impurities.
Organic Purity HPLC-UV (Area %)99.90%98.45%Orthogonal check for non-volatile impurities.[7]
Water Content Karl Fischer Titration0.03%0.48%Quantifies water, a common process impurity.
Residual Solvents Headspace GC-MS<0.01% (Total)0.25% (Ethyl Acetate)Measures volatile organic impurities from synthesis.[11]
Calculated Purity Mass Balance*99.88% 97.78% Provides the most accurate final purity value.

*Calculated Purity = Organic Purity (by GC) × (1 - Water Content - Residual Solvents)

The data clearly demonstrates the superior purity of CRS-001 . The orthogonal chromatographic methods (GC and HPLC) provide concordant results, lending high confidence to the organic purity value. In contrast, AB-001 shows a significantly lower purity profile with notable water and residual solvent content, making it unsuitable for use as a quantitative reference standard.

Relationship of Analyte to Potential Impurities

Impurity_Profile cluster_impurities Potential Impurities main This compound Purity: 99.92% (GC) MW: 150.22 imp1 2',5'-Dimethylacetophenone Starting Material Detected by GC/HPLC main->imp1 contaminates imp2 Process Solvents e.g., Ethyl Acetate, Hexane Detected by HS-GC-MS main->imp2 contaminates imp3 Water From process or hygroscopicity Detected by Karl Fischer main->imp3 contaminates

Caption: Relationship between the main compound and its impurities.

Conclusion: Establishing a Self-Validating Standard

The qualification of a chemical reference standard is a rigorous, evidence-based process that demands more than a single analytical result. By employing an orthogonal testing strategy, we have constructed a self-validating system where concordant data from fundamentally different techniques builds a high degree of confidence in the final assigned purity value.

The Candidate Reference Standard CRS-001 has been shown to be of high purity (99.88%) and its identity has been unequivocally confirmed. In contrast, the Alternative Batch AB-001 (97.78%) is not of sufficient quality for use as a quantitative standard. This comparative guide illustrates that a meticulous, multi-technique approach is not merely best practice but a mandatory requirement for ensuring the integrity of analytical data in pharmaceutical research and development.

Appendix: Experimental Protocols

Protocol 1: Purity by Gas Chromatography (GC-FID)
  • Instrument: Agilent 8890 GC with FID

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet Temp: 250°C

  • Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

  • Detector Temp: 300°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Prep: 1.0 mg/mL in Methanol

Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrument: Waters Alliance e2695 with 2489 UV/Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 40% B to 95% B over 15 min, hold 5 min, return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Prep: 0.5 mg/mL in 50:50 Water:Acetonitrile

References

Safety Operating Guide

1-(2,5-Dimethylphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 1-(2,5-Dimethylphenyl)ethanol

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and precision, not just in experimentation, but in the entire lifecycle of a chemical. The proper disposal of laboratory reagents is a critical component of this foundation, ensuring the safety of personnel, the integrity of our research environment, and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols and best practices.

Understanding the Compound: Hazard Identification

This compound (CAS No: 32917-52-5) is an aromatic alcohol.[1][2] While a specific, detailed safety data sheet (SDS) was not returned in the initial search, its structural class allows us to infer potential hazards. It is imperative to always consult the specific SDS provided by your chemical supplier before handling this or any chemical.

Based on its structure and general knowledge of similar aromatic alcohols and ethanol, the primary hazards are likely to include:

  • Flammability: Like many organic solvents and alcohols, this compound may be combustible or flammable.[3][4] Its vapors can potentially form flammable mixtures with air. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Irritation: Aromatic compounds and alcohols can cause skin and eye irritation.[3][7] Direct contact should be avoided through the use of appropriate personal protective equipment.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Organic chemicals should not be released into the environment or disposed of down the drain.[8][9]

Summary of Key Chemical Data
PropertyValueSource
Chemical Name This compound[1][10]
Synonyms α,2,5-Trimethylbenzenemethanol[1][10]
CAS Number 32917-52-5[1]
Molecular Formula C10H14O[2][11]
Molecular Weight 150.22 g/mol [2][11]
Inferred Hazards Flammable, Skin/Eye Irritant[3][6][7]

The Cardinal Rules: Core Principles of Chemical Waste Disposal

Before proceeding with the specific steps for this compound, it's crucial to internalize the universal principles of hazardous waste management that ensure safety and compliance.

  • Never Dispose Down the Drain: It is illegal and environmentally irresponsible to dispose of ethanol or similar organic compounds down the sanitary sewer system, regardless of concentration or dilution.[9][12]

  • Segregate Waste Streams: Do not mix incompatible waste types. This compound waste should be collected in a container designated for non-halogenated organic solvents.

  • Use Compatible Containers: Waste must be stored in containers made of a material that is compatible with the chemical. For organic solvents, this is typically a high-density polyethylene (HDPE) or glass container with a tightly sealing cap.[4][13]

  • Label Meticulously: All waste containers must be clearly labeled with their contents. This prevents dangerous chemical reactions from accidental mixing and ensures proper handling by waste management personnel.[13]

  • Keep Containers Closed: Except when adding waste, all containers must be kept tightly sealed to prevent the release of flammable or toxic vapors.[5][7]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for the safe collection and disposal of waste containing this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Why: Your first line of defense is always personal protection. This minimizes the risk of exposure through inhalation, ingestion, or skin/eye contact.

Procedure:

  • Wear standard laboratory attire, including a flame-resistant lab coat.

  • Use chemical splash goggles or a face shield for eye protection.[7]

  • Wear chemically resistant gloves (e.g., nitrile) suitable for handling organic alcohols. Ensure gloves are inspected for integrity before use.

  • If handling large quantities or if ventilation is poor, consider respiratory protection.[14] All handling of the neat compound or concentrated solutions should ideally occur within a certified chemical fume hood to control vapor exposure.[9]

Step 2: Prepare the Hazardous Waste Container

Why: Proper container preparation is essential for safe accumulation and prevents future complications, such as spills or improper identification.

Procedure:

  • Obtain a designated hazardous waste container compatible with organic solvents.[13]

  • Ensure the container is clean and dry. If reusing a container, completely deface or remove any previous labels.[13]

  • Affix a hazardous waste tag or label, as required by your institution's Environmental Health & Safety (EH&S) department.

  • Clearly write the full chemical name, "this compound," and list any other components of the waste stream with their approximate concentrations.

Step 3: Waste Collection

Why: Careful transfer of waste prevents spills and ensures the integrity of the waste stream.

Procedure:

  • Perform all waste transfers inside a chemical fume hood to minimize inhalation risk and contain any potential spills.

  • Use a funnel to carefully pour the waste this compound into the prepared container. This minimizes drips and external contamination of the container.[8]

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[13]

  • Securely fasten the cap on the waste container immediately after adding the waste.

Step 4: Storage of Waste Container

Why: Proper short-term storage of waste containers prevents accidents and ensures they are ready for scheduled pickup.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a flammable storage cabinet.[4]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5][7]

  • Ensure the container is not in a location where it can be easily knocked over.

Step 5: Arranging for Final Disposal

Why: Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations to ensure environmental protection and legal compliance.

Procedure:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6 months), schedule a pickup with your organization's EH&S or hazardous waste management office.[12]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Managing Accidental Spills

Why: Even with careful handling, spills can occur. A prepared response is critical to mitigating hazards.

Procedure:

  • Small Spills (<15 minutes to clean):

    • Alert personnel in the immediate area.

    • If flammable vapors are a concern, extinguish all nearby ignition sources.

    • Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with absorbent pads or sand.[9]

    • Collect the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste.

  • Large Spills (>15 minutes to clean or health-threatening):

    • Evacuate the area immediately.

    • Warn others and pull the nearest fire alarm if there is a fire risk.

    • Contact your institution's emergency response team or EH&S from a safe location.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare & Label a Compatible Waste Container C->D E Transfer Waste in Fume Hood D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Max Accumulation Time Reached? G->H I Schedule Pickup with EH&S or Waste Management H->I J Document Waste Transfer I->J K Spill Occurs L Assess Spill Size K->L M Small Spill: Clean with Spill Kit L->M <15 min to clean N Large Spill: Evacuate & Call Emergency Response L->N >15 min / Health Threat O Dispose of Spill Debris as Hazardous Waste M->O

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this guide, you contribute to a culture of safety and responsibility in the laboratory. The principles and procedures outlined here are designed to provide clear, actionable steps that protect you, your colleagues, and the environment.

References

  • LGC Standards. This compound.
  • Safety data sheet according to 1907/2006/EC, Article 31. Trade name ETHANOL 641 (96%) VERG MEK/BITREX. (2013-03-11).
  • Fisher Scientific. (2015-03-19).
  • Thermo Fisher Scientific. (2025-09-05).
  • precisionFDA. This compound.
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Cayman Chemical. (2025-09-30).
  • Chemdad. This compound.
  • LGC Standards. This compound.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Morphisto GmbH. (2024-07-18). Safety Data Sheet: Ethanol 96 %, p.a.
  • Elchemy. (2025-06-10). How to Minimize the Hazard of Ethanol in Your Chemical Inventory?
  • Stanford Environmental Health & Safety. Ethanol Factsheet.
  • University of Pittsburgh, Office of Public Safety & Emergency Management. Chemical Waste Disposal.
  • BLD Pharm. This compound.
  • GSRS. This compound.
  • Chemos GmbH&Co.KG.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2,5-Dimethylphenyl)ethanol (CAS No. 32917-52-5). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and ensures operational integrity in the laboratory.

Understanding the Hazard Profile

Before selecting Personal Protective Equipment (PPE), a thorough understanding of the substance's hazard profile is critical. This compound is an alcohol. Based on safety data for structurally similar compounds and general chemical principles, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and is likely to be irritating to the eyes[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[1].

  • Flammability: As an ethanol derivative, it should be treated as a flammable or combustible liquid. Vapors can form flammable mixtures with air, and ignition sources must be controlled[2][3][4].

The cornerstone of laboratory safety is the Hierarchy of Controls . PPE is the final line of defense, employed after engineering and administrative controls have been implemented to minimize exposure. The primary engineering control for handling this substance is a properly functioning chemical fume hood, which provides crucial ventilation to control airborne concentrations[1][2].

Core PPE Requirements: A Component-by-Component Analysis

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Solvent splashes and vapors can cause severe eye damage.[5] Therefore, at a minimum, chemical splash goggles that provide a complete seal around the eyes are mandatory for any quantity. For operations involving larger volumes (>500 mL) or where there is a significant risk of splashing, a face shield must be worn in combination with chemical splash goggles [1][5].

Hand Protection

Skin contact can lead to irritation and potential absorption. The choice of glove material is critical. While safety data sheets often recommend "chemical-resistant gloves," this requires further specification.

  • For Incidental Contact (e.g., handling sealed containers, small-volume transfers in a fume hood): Standard nitrile gloves are generally acceptable. However, it is crucial to change them immediately if contamination occurs[1][4].

  • For Prolonged Contact or Immersion (e.g., cleaning spills, large-scale transfers): A more robust glove material such as butyl or neoprene rubber should be selected. Always consult the glove manufacturer’s compatibility chart for specific breakthrough times and degradation data against ethanol and similar aromatic compounds.

Body Protection

To prevent skin exposure from drips or splashes, appropriate body protection is essential.

  • Standard Use: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • High-Splash Potential: For tasks such as large-volume transfers or reactions, a chemically impervious apron worn over the lab coat is required to provide an additional layer of protection[1].

Respiratory Protection

Respiratory protection is typically not required when handling this compound within a certified chemical fume hood[1]. However, it becomes necessary under specific circumstances:

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Large Spills: When cleaning a significant spill outside of containment.

  • Aerosol-Generating Procedures: If a procedure is likely to generate a fine mist or aerosol outside of a fume hood.

In these situations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary[1][6].

PPE Selection Summary by Task

The following table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Low-Volume (<100 mL) Solution Prep in Fume Hood Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot Required
High-Volume (>1 L) Transfer or Reaction Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot Required (in fume hood)
Weighing Solid (if applicable) Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatUse ventilated enclosure; otherwise, N95/P100 respirator may be needed for dust
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesChemically Resistant Coveralls or SuitAir-Purifying Respirator with Organic Vapor Cartridges

Procedural Protocols

Step-by-Step PPE Donning and Doffing Sequence

Correctly putting on and removing PPE is as critical as selecting it.

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate gloves, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior.

  • Hand Hygiene: Wash hands.

  • Face/Eye Protection: Remove face shield and goggles from the back.

  • Body Protection: Remove lab coat or coveralls, rolling it away from the body.

  • Respiratory Protection: Remove respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans
  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[1][2]. Keep containers tightly closed when not in use[3]. Avoid contact with heat, sparks, and open flames[2][7].

  • Disposal: All waste materials, including contaminated PPE, empty containers, and solutions containing this compound, must be disposed of as hazardous chemical waste. Never pour this chemical down the drain[4][8]. Collect waste in a properly labeled, sealed container and follow your institution's hazardous waste disposal procedures[8].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE ensemble.

PPE_Selection_Workflow start Start: Task with This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing (e.g., >500 mL)? fume_hood->splash_risk Yes no_hood_work STOP: Re-evaluate procedure. Work outside a hood is not recommended. fume_hood->no_hood_work No spill_or_emergency Is this a spill cleanup or ventilation failure? splash_risk->spill_or_emergency No ppe_splash Enhanced PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Lab Coat & Apron splash_risk->ppe_splash Yes ppe_basic Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat spill_or_emergency->ppe_basic No ppe_resp Emergency PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Chemical Coveralls - Air-Purifying Respirator (OV) spill_or_emergency->ppe_resp Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • Hazards identification SECTION 3 - Regulations.gov . (2017-07-31). [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Understanding Solvents and PPE for Chemical Safety . MCR Safety. (2025-04-08). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Ethanol Factsheet . Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet: Ethanol . Chemos GmbH & Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.